molecular formula C10H11BrO B6287138 2-Bromo-4-cyclobutylphenol CAS No. 2586127-37-7

2-Bromo-4-cyclobutylphenol

Cat. No.: B6287138
CAS No.: 2586127-37-7
M. Wt: 227.10 g/mol
InChI Key: NUDWCSQFMMTGCS-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclobutylphenol (CAS RN: 2586127-37-7) is a brominated phenolic compound with the molecular formula C10H11BrO and an average mass of 227.101 Da . It features a phenol group ortho-substituted with a bromine atom and a cyclobutyl group at the para position. This specific structure makes it a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Compounds of this class are frequently employed in cross-coupling reactions, such as Suzuki reactions, where the bromine atom acts as a handle for further functionalization . The presence of both the bromine and the hydroxyl group on the aromatic ring, combined with the steric and electronic properties of the cyclobutyl moiety, provides a versatile platform for constructing more complex molecules. Researchers utilize such bromophenols in the synthesis of ligands, pharmaceuticals, and advanced materials . For instance, structurally similar bromo-alkylphenols are key precursors in the synthesis of hydrazone derivatives and other compounds studied for their potential biological activities . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-cyclobutylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-6-8(4-5-10(9)12)7-2-1-3-7/h4-7,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDWCSQFMMTGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=C(C=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-Bromo-4-cyclobutylphenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Bromo-4-cyclobutylphenol , a specialized intermediate gaining traction in modern drug discovery, particularly for KRAS inhibitor development.

CAS Number: 2586127-37-7

Executive Summary

2-Bromo-4-cyclobutylphenol is a halogenated phenolic building block characterized by the presence of a lipophilic cyclobutyl ring at the para position and a reactive bromine atom at the ortho position. This compound serves as a critical pharmacophore scaffold in medicinal chemistry, specifically in the optimization of KRAS G12C and G12D inhibitors .

Unlike its acyclic analogs (e.g., tert-butyl or isopropyl phenols), the cyclobutyl moiety offers a unique balance of metabolic stability and defined steric bulk, often improving the binding affinity of small molecules in hydrophobic pockets without incurring the "grease" penalty associated with larger alkyl chains.

Chemical Identity & Properties

PropertySpecification
CAS Number 2586127-37-7
IUPAC Name 2-Bromo-4-cyclobutylphenol
Molecular Formula C₁₀H₁₁BrO
Molecular Weight 227.10 g/mol
SMILES OC1=C(Br)C=C(C2CCC2)C=C1
Appearance Viscous oil to low-melting solid (Grade dependent)
Solubility Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water
Precursor CAS 4-Cyclobutylphenol (CAS: 10292-59-8)

Synthesis & Manufacturing Protocol

The synthesis of 2-Bromo-4-cyclobutylphenol is achieved via the regioselective electrophilic aromatic substitution (EAS) of 4-cyclobutylphenol. The presence of the hydroxyl group strongly activates the ring, while the para-cyclobutyl group blocks the 4-position, directing bromination exclusively to the ortho (2-position).

Core Reaction Workflow

Synthesis Start 4-Cyclobutylphenol (CAS 10292-59-8) Intermediate Sigma Complex (Transition State) Start->Intermediate Activation Reagent N-Bromosuccinimide (NBS) (1.05 eq) Reagent->Intermediate Br+ Source Solvent Acetonitrile (MeCN) 0°C -> RT Solvent->Intermediate Product 2-Bromo-4-cyclobutylphenol (>95% Regioselectivity) Intermediate->Product -H+ (Re-aromatization)

Figure 1: Regioselective bromination pathway via electrophilic aromatic substitution.

Experimental Protocol (Self-Validating System)

Reagents:

  • 4-Cyclobutylphenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN) [Anhydrous]

  • Sodium Thiosulfate (sat.[1] aq.)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-cyclobutylphenol (e.g., 10.0 g, 67.5 mmol) in anhydrous MeCN (100 mL) in a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Cooling: Cool the solution to 0 °C using an ice/water bath. Rationale: Low temperature suppresses over-bromination to the 2,6-dibromo species.

  • Addition: Add NBS (12.6 g, 70.9 mmol) portion-wise over 15 minutes. Do not add all at once to prevent localized hot-spots and exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours.

  • Validation (TLC/LCMS): Monitor consumption of starting material (Rf ~0.4 in 10% EtOAc/Hex) and appearance of product (Rf ~0.5).

  • Quench: Add saturated aqueous Na₂S₂O₃ (20 mL) to neutralize excess bromine/NBS. The solution color should shift from orange/yellow to clear/pale yellow.

  • Extraction: Remove MeCN under reduced pressure. Extract the residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: If necessary, purify via silica gel chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
OH 5.20s (broad)1HPhenolic Hydroxyl
Ar-H (3) 7.32d (J = 2.1 Hz)1HOrtho to Br
Ar-H (5) 7.08dd (J = 8.4, 2.1 Hz)1HMeta to Br
Ar-H (6) 6.95d (J = 8.4 Hz)1HOrtho to OH
Cyclobutyl 3.45quint1HMethine (CH)
Cyclobutyl 2.35–1.80m6HMethylene (CH₂)

Interpretation:

  • The doublet at ~7.32 ppm with a small coupling constant (2.1 Hz) confirms the proton at position 3, verifying that bromination occurred at position 2.

  • The absence of a singlet integrating to 2H rules out the symmetric 2,6-dibromo impurity.

Applications in Drug Discovery

2-Bromo-4-cyclobutylphenol is primarily utilized as a coupling partner in Suzuki-Miyaura cross-coupling reactions to generate biaryl scaffolds found in KRAS inhibitors.

Mechanism of Action: KRAS Inhibition

In recent patent literature (e.g., WO2024040109A2), the 4-cyclobutylphenol motif is used to fill the hydrophobic Switch II pocket of the KRAS protein. The cyclobutyl group provides optimal space-filling properties—larger than a methyl group but less flexible than a linear butyl chain—enhancing entropy-driven binding.

Synthetic Workflow: Biaryl Formation

Application Start 2-Bromo-4-cyclobutylphenol Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C Start->Catalyst Boronate Heteroaryl Boronic Acid/Ester (e.g., Indazole, Pyridine) Boronate->Catalyst Product Biaryl Scaffold (KRAS Inhibitor Core) Catalyst->Product Suzuki Coupling Downstream Further Functionalization (S1P1 Agonists / Kinase Inhibitors) Product->Downstream

Figure 2: Application of 2-Bromo-4-cyclobutylphenol in constructing biaryl pharmacophores.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Handling: Use standard PPE (Gloves, Goggles). Perform synthesis in a fume hood to avoid inhalation of brominated vapors.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Light sensitive (store in amber vials).

References

  • BLD Pharm. (2025). Product Analysis: 2-Bromo-4-cyclobutylphenol (CAS 2586127-37-7). Retrieved from

  • World Intellectual Property Organization. (2024). KRAS Inhibitors and Methods of Use (WO2024040109A2). Retrieved from [3]

  • BenchChem. (2025).[1][4] Protocols for the Bromination of 4-Hydroxyacetophenone and Analogs. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-Cyclobutylphenol (CAS 10292-59-8). Retrieved from

  • ChemScene. (2025). Building Blocks for Drug Discovery: 4-Cyclobutylphenol. Retrieved from

Sources

Technical Whitepaper: Physicochemical Characterization and Application of 2-Bromo-4-cyclobutylphenol

[1][2][3][4][5]

Executive Summary

2-Bromo-4-cyclobutylphenol is a halogenated phenolic building block used primarily in the synthesis of pharmaceutical candidates and agrochemicals.[1][2][3][4][5] It serves as a critical scaffold for introducing the cyclobutyl motif —a lipophilic, conformationally restricted bioisostere for tert-butyl or isopropyl groups—into biaryl systems via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1][2][3][4][5]

This guide provides a definitive analysis of its physical properties, solubility profiles, and synthetic reactivity, designed to support researchers in process chemistry and drug discovery.[5]

Molecular Identity & Structural Analysis[1][2][3][4][5]

The molecule features a phenol core substituted at the para position (C4) with a cyclobutyl ring and at the ortho position (C2) with a bromine atom. The ortho-bromine provides a handle for further functionalization while influencing the pKa of the phenolic hydroxyl group through inductive electron withdrawal.[2][5]

Identifier Details
IUPAC Name 2-Bromo-4-cyclobutylphenol
CAS Number 2586127-37-7
SMILES OC1=CC=C(C2CC2)C=C1Br
Molecular Weight 227.10 g/mol
Exact Mass 226.00 g/mol
Appearance Off-white to pale yellow low-melting solid or viscous oil
Structural Visualization

The following diagram illustrates the core connectivity and the electronic influence of the substituents.

GPhenolPhenol Core(Nucleophilic)Br2-Bromo Group(Electrophilic/Inductive)Phenol->BrOrtho-substitutionLowers pKaCyclobutyl4-Cyclobutyl Group(Lipophilic/Steric)Phenol->CyclobutylPara-substitutionIncreases LogP

Figure 1: Structural decomposition of 2-Bromo-4-cyclobutylphenol highlighting functional regions.[1][2][3][4][5]

Core Physical Properties[2][3][5][7]

The physical behavior of 2-Bromo-4-cyclobutylphenol is governed by the interplay between the hydrogen-bonding capability of the hydroxyl group and the lipophilicity of the cyclobutyl ring.[1][2][3][4][5]

Thermodynamic & Transport Properties

Note: Values marked with () are predicted based on structure-activity relationship (SAR) models of analogous 2-bromo-4-alkylphenols.*[1][2][3][4][5]

PropertyValue / RangeContextual Analysis
Melting Point 35°C – 45°CLikely a low-melting solid; impurities may depress this to an oil at RT.[1][2][3][5]
Boiling Point 265°C – 275°C (at 760 mmHg)High BP due to intermolecular H-bonding.[2][3][5]
Density 1.45 ± 0.05 g/cm³Denser than water due to the heavy bromine atom.[5]
pKa (Acidic) ~8.5 – 9.0More acidic than phenol (pKa 10) due to electron-withdrawing Br.[1][2][3][5]
LogP (Octanol/Water) 3.6 – 3.9Highly lipophilic; poor water solubility.[5]
H-Bond Donors 1Phenolic -OH.
H-Bond Acceptors 1Phenolic Oxygen.[1][2][3][4][5]
Solubility Profile

Understanding solubility is critical for formulation and reaction solvent selection.[5]

  • Water: Insoluble (< 0.1 mg/mL).[5]

  • Alcohols (MeOH, EtOH): Soluble.[5]

  • Chlorinated Solvents (DCM, Chloroform): Highly Soluble.[5]

  • Ethers (THF, Diethyl Ether): Highly Soluble.[5]

  • Alkanes (Hexanes): Moderately Soluble (Temperature dependent).[5]

Synthetic Route & Reactivity[2][3][4][5]

The primary synthesis involves the electrophilic aromatic substitution (bromination) of the precursor, 4-cyclobutylphenol .[5]

Synthesis Protocol (Bromination)

Reagents: 4-Cyclobutylphenol (CAS 10292-59-8), Bromine (

2345Solvent:5

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4-cyclobutylphenol in DCM (0.5 M concentration) under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0°C to control regioselectivity and prevent over-bromination.

  • Addition: Dropwise add 1.05 eq of NBS dissolved in DMF or

    
     in DCM over 30 minutes.
    
  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[5] The product is less polar than the starting material.[5]

  • Workup: Quench with saturated

    
     (to remove excess 
    
    
    ), extract with DCM, wash with brine, and dry over
    
    
    .
  • Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Reactivity Workflow

The following diagram details the downstream applications of the molecule.

Reactivitycluster_0Path A: Cross-Couplingcluster_1Path B: Protection/DerivatizationStart2-Bromo-4-cyclobutylphenolSuzukiSuzuki-Miyaura(Ar-B(OH)2, Pd cat.)Start->SuzukiEtherificationAlkylation(R-X, K2CO3)Start->EtherificationBiaryl4-Cyclobutyl-2-arylphenol(Biaryl Scaffold)Suzuki->BiarylEtherProtected Phenol EtherEtherification->Ether

Figure 2: Synthetic utility of 2-Bromo-4-cyclobutylphenol in modular drug synthesis.

Experimental Characterization (Spectroscopy)[5]

To validate the identity of synthesized or purchased material, compare experimental data against these expected spectral signatures.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       7.30 (d, J=2.0 Hz, 1H):  Aromatic proton at C3 (between Br and Cyclobutyl).[5]
      
    • 
       7.05 (dd, J=8.0, 2.0 Hz, 1H):  Aromatic proton at C5.[5]
      
    • 
       6.95 (d, J=8.0 Hz, 1H):  Aromatic proton at C6 (ortho to OH).[5]
      
    • 
       5.30 (s, 1H):  Phenolic -OH (broad, exchangeable with 
      
      
      ).[1][2][5]
    • 
       3.45 (m, 1H):  Cyclobutyl methine (
      
      
      ).[5]
    • 
       2.35 – 1.80 (m, 6H):  Cyclobutyl methylene (
      
      
      ) protons.[5]
Mass Spectrometry (MS)
  • Ionization: ESI- (Negative mode) or EI.[1][2][3][5]

  • Pattern: Look for the characteristic 1:1 isotopic ratio of

    
     and 
    
    
    .[5]
  • Peaks:

    • 
       226 (
      
      
      ) and 228 (
      
      
      ) of equal intensity.
    • Fragment loss of cyclobutyl group or CO is common in EI.[5]

Handling and Safety

  • Hazard Classification: Irritant (Skin/Eye).[5][6]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Phenols can oxidize (darken) upon prolonged exposure to air and light.[5]

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of vapors.

References

  • PubChem Compound Summary. (2023). 4-Cyclobutylphenol (Precursor Data).[1][2][3][5][7] National Center for Biotechnology Information.[5] Link[5]

  • BLD Pharm Catalog. (2023). Product Analysis: 2-Bromo-4-cyclobutylphenol (CAS 2586127-37-7).[1][2][3][4][5][7]Link[5]

  • ChemScene. (2023).[5][8] Building Blocks: 4-Cyclobutylphenol.[1][2][3][4][5][8]Link[5]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2][4][5] (Reference for general bromination mechanisms of phenols).

Introduction: The Versatility of Brominated Phenols in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromo-4-alkylphenols for Researchers, Scientists, and Drug Development Professionals

Substituted phenols are a cornerstone in organic chemistry, serving as pivotal intermediates in the synthesis of a wide array of valuable compounds, from pharmaceuticals to materials science. The introduction of a bromine atom onto the phenolic ring significantly alters its electronic properties and reactivity, making brominated phenols highly versatile building blocks. Specifically, the presence of a bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the hydroxyl group can be readily converted into other functional groups or can direct electrophilic substitution. This guide focuses on the molecular structure and properties of 2-Bromo-4-cyclobutylphenol and its structurally related analogues, providing insights into their synthesis, characterization, and potential applications, particularly in the realm of drug discovery.

While specific experimental data for 2-Bromo-4-cyclobutylphenol is not extensively available in public literature, we can deduce its fundamental properties through computational methods and by drawing parallels with its well-characterized structural analogues, such as 2-Bromo-4-tert-butylphenol and 2-Bromo-4-methylphenol. This guide will provide a comprehensive overview of this class of compounds, offering both theoretical data for the target molecule and experimental insights from its close relatives.

Section 1: Physicochemical Properties of 2-Bromo-4-cyclobutylphenol (Theoretical)

The molecular structure of 2-Bromo-4-cyclobutylphenol consists of a phenol ring substituted with a bromine atom at the ortho-position (carbon 2) and a cyclobutyl group at the para-position (carbon 4) relative to the hydroxyl group.

Molecular Structure

Caption: 2D structure of 2-Bromo-4-cyclobutylphenol.

Quantitative Data

The molecular formula for 2-Bromo-4-cyclobutylphenol is C₁₀H₁₁BrO. Based on this, we can compute its molecular weight and other key properties. For comparison, data for several structurally similar and more commonly researched compounds are also presented.

Property2-Bromo-4-cyclobutylphenol (Computed)2-Bromo-4-tert-butylphenol2-Bromo-4-sec-butylphenol2-Bromo-4-cyclopropylphenol2-Bromo-4-methylphenol
Molecular Formula C₁₀H₁₁BrOC₁₀H₁₃BrOC₁₀H₁₃BrOC₉H₉BrOC₇H₇BrO
Molecular Weight 227.10 g/mol 229.11 g/mol [1][2]229.11 g/mol [2]213.07 g/mol [3]187.03 g/mol [4][5]
IUPAC Name 2-bromo-4-cyclobutylphenol2-bromo-4-(tert-butyl)phenol2-bromo-4-(sec-butyl)phenol2-bromo-4-cyclopropylphenol2-bromo-4-methylphenol
CAS Number Not available2198-66-5[1]63762-55-0[2]2386858-57-5[3]6627-55-0[4][5]

Section 2: Synthesis and Methodologies

The synthesis of 2-bromo-4-alkylphenols typically involves the electrophilic bromination of the corresponding 4-alkylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the alkyl group, the bromination predominantly occurs at one of the ortho positions.

General Synthesis Workflow

G start Start: 4-Alkylphenol solvent Dissolve in Solvent (e.g., Acetic Acid, Dichloromethane) start->solvent bromination Brominating Agent Addition (e.g., Br₂, HBr/H₂O₂) Temperature Control (-20°C to 40°C) solvent->bromination reaction Reaction Stirring (Monitor by TLC/GC) bromination->reaction workup Quenching & Work-up (e.g., Water addition, extraction) reaction->workup purification Purification (Distillation or Recrystallization) workup->purification product Product: 2-Bromo-4-alkylphenol purification->product

Caption: Generalized experimental workflow for the synthesis of 2-bromo-4-alkylphenols.

Detailed Experimental Protocol: Synthesis of 2-Bromo-4-n-propylphenol

This protocol for a related compound illustrates the practical application of the workflow.

Objective: To synthesize 2-bromo-4-n-propylphenol via electrophilic bromination of 4-n-propylphenol.

Materials:

  • 4-n-propylphenol (20.5 g, 0.15 mol)

  • Bromine (24.5 g, 0.153 mol)

  • Glacial Acetic Acid (150 ml)

Procedure:

  • Dissolve 20.5 g (0.15 mol) of 4-n-propylphenol in 100 ml of glacial acetic acid in a reaction flask equipped with a stirrer and a dropping funnel.

  • Gently heat the mixture to 40°C.

  • Separately, dissolve 24.5 g (0.153 mol) of bromine in 50 ml of glacial acetic acid.

  • Slowly add the bromine solution to the phenol solution while maintaining the temperature.

  • After the addition is complete, heat the reaction mixture to 60°C and stir for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, remove the acetic acid by distillation.

  • The remaining liquid residue is then purified by distillation under reduced pressure to yield the final product, 2-bromo-4-n-propylphenol.[6]

Causality and Experimental Choices:

  • Solvent: Glacial acetic acid is a common solvent for bromination as it is polar enough to dissolve the reactants but does not significantly react with bromine.

  • Temperature Control: The initial low temperature for bromine addition helps to control the reaction rate and prevent over-bromination (dibromination). Subsequent heating ensures the reaction goes to completion.

  • Stoichiometry: A slight excess of bromine is used to ensure the complete conversion of the starting phenol.

  • Purification: Distillation under reduced pressure is necessary for high-boiling point liquids to prevent decomposition at atmospheric pressure.

Section 3: Potential Applications in Drug Development and Research

Brominated phenols and their derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[7] The lipophilic nature of the bromine atom can enhance membrane permeability, and its ability to form halogen bonds can influence drug-receptor interactions.

Key Application Areas:
  • Intermediates in Pharmaceutical Synthesis: These compounds are valuable intermediates for creating more complex molecules. The bromo group can be easily substituted or used in cross-coupling reactions (e.g., Suzuki, Heck) to build larger molecular scaffolds. For instance, related bromo-ketones are precursors for analgesics, sedatives, and anticonvulsants.[8][9]

  • Enzyme Inhibition: Bromophenols have shown potential as inhibitors for various enzymes. This inhibitory action is crucial for treating diseases like glaucoma and Alzheimer's disease.[7]

  • Anticancer and Antimicrobial Agents: Derivatives of bromophenols have demonstrated cytotoxic effects against cancer cell lines and activity against various microbes.[7]

  • Antioxidant Properties: As phenolic compounds, they possess inherent antioxidant properties by acting as radical scavengers. This is particularly relevant for hindered phenols, which are structurally similar.[10]

Logical Pathway for Application

G A 2-Bromo-4-alkylphenol Core Scaffold B Further Functionalization (e.g., Suzuki Coupling, Etherification) A->B C Diverse Chemical Library B->C D High-Throughput Screening C->D E Lead Compound Identification D->E F Pharmacological Applications E->F G Enzyme Inhibitors F->G H Anticancer Agents F->H I Antimicrobial Agents F->I

Caption: Drug discovery workflow starting from a 2-bromo-4-alkylphenol scaffold.

Conclusion

2-Bromo-4-cyclobutylphenol, while not extensively documented, belongs to a class of chemical compounds with significant potential in synthetic and medicinal chemistry. By understanding the properties and synthesis of its close analogues, researchers can infer its reactivity and potential applications. The combination of a reactive bromine handle, an activating hydroxyl group, and a lipophilic alkyl substituent makes these molecules versatile platforms for the development of novel therapeutics and other advanced materials. Further research into the specific biological activities of 2-Bromo-4-cyclobutylphenol and other unique 4-alkyl substituted bromophenols is warranted to fully explore their potential.

References

  • PubChem. 2-Bromo-4-cyclopropylphenol. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Bromo-4-(sec-butyl)phenol. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
  • PrepChem.com. Synthesis of 2-bromo-4-n-propylphenol. Available from: [Link]

  • PubChem. 2-Bromo-4-phenylphenol. National Center for Biotechnology Information. Available from: [Link]

  • Kansy, M., & Caron, G. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK, 9(4), 227-230.
  • QuickCompany. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Available from: [Link]

  • NIST. Phenol, 2-bromo-4-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • Google Patents. CN101279896B - Preparation of 2-bromo-4-methylphenol.
  • ResearchGate. A Convenient Synthesis of 2-Bromo and 3-Bromo-4-hydroxy-2-cyclopent-1-ones. Available from: [Link]

Sources

An In-Depth Technical Guide to 2-Bromo-4-cyclobutylphenol: Synthesis, Characterization, and Safe Handling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-4-cyclobutylphenol, a substituted phenolic compound with potential applications in medicinal chemistry and materials science. While specific experimental data for this exact molecule is limited in published literature, this document synthesizes established principles and data from closely related analogs to offer a robust framework for its synthesis, characterization, and safe handling. The methodologies and predicted data herein are grounded in extensive research on similar 2-bromo-4-alkylphenols, providing a reliable starting point for researchers.

Introduction: The Significance of Substituted Phenols

Substituted phenols are a cornerstone in organic synthesis, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and polymers. The introduction of a bromine atom and an alkyl group, such as a cyclobutyl moiety, onto the phenol ring creates a molecule with distinct physicochemical properties and multiple reactive sites. The bromine atom, for instance, is an excellent handle for further functionalization through cross-coupling reactions, while the cyclobutyl group can influence lipophilicity and metabolic stability, key parameters in drug design. This guide will delve into the specifics of 2-Bromo-4-cyclobutylphenol, a molecule of interest for its potential as a building block in the creation of novel chemical entities.

Proposed Synthesis of 2-Bromo-4-cyclobutylphenol

The synthesis of 2-Bromo-4-cyclobutylphenol can be logically approached in a two-step sequence: the synthesis of the precursor 4-cyclobutylphenol, followed by its regioselective bromination.

Synthesis of the Precursor: 4-Cyclobutylphenol

The preparation of 4-alkylphenols is a well-established process in organic chemistry. One common method involves the Friedel-Crafts alkylation of phenol. For the synthesis of 4-cyclobutylphenol, this would involve the reaction of phenol with a suitable cyclobutylating agent, such as cyclobutyl bromide or cyclobutanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a solid acid catalyst like H-Mordenite or H-beta.[1] The para-isomer is typically the major product due to the steric hindrance at the ortho positions.

Experimental Protocol: Synthesis of 4-Cyclobutylphenol

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq) and a suitable solvent such as carbon disulfide or a chlorinated solvent.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Alkylation: Add the cyclobutylating agent (e.g., cyclobutyl bromide, 1.05 eq) dropwise from the dropping funnel over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 4-cyclobutylphenol.

Regioselective Bromination of 4-Cyclobutylphenol

The hydroxyl group of a phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position in 4-cyclobutylphenol is occupied, bromination is expected to occur at one of the ortho positions. To achieve mono-bromination and avoid the formation of di-bromo products, a mild brominating agent and controlled reaction conditions are crucial. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of activated aromatic rings.[2] Alternatively, elemental bromine in a suitable solvent can be used with careful control of stoichiometry.[3]

Experimental Protocol: Synthesis of 2-Bromo-4-cyclobutylphenol

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 4-cyclobutylphenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), chloroform, or acetic acid.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-30 minutes, ensuring the temperature remains low.

  • Reaction: Stir the reaction mixture at 0 °C for an additional 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford pure 2-Bromo-4-cyclobutylphenol.

Caption: A logical workflow for the synthesis of 2-Bromo-4-cyclobutylphenol.

Physicochemical Properties and Spectroscopic Characterization

PropertyPredicted ValueJustification
Molecular Formula C₁₀H₁₁BrOBased on the chemical structure.
Molecular Weight 227.10 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Colorless to pale yellow solid or oilSimilar to other 2-bromo-4-alkylphenols.[4]
Solubility Soluble in common organic solvents (e.g., DCM, ether, ethyl acetate), sparingly soluble in water.Typical for substituted phenols.
Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclobutyl protons, and the phenolic hydroxyl proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.3d1HAr-H (ortho to -OH and meta to -Br)Deshielded by the adjacent hydroxyl and bromine.
~ 7.0dd1HAr-H (meta to -OH and ortho to -cyclobutyl)Coupling to two other aromatic protons.
~ 6.8d1HAr-H (ortho to -cyclobutyl and meta to -OH)Least deshielded aromatic proton.
~ 5.5s (broad)1H-OHChemical shift can vary with concentration and solvent.
~ 3.5quintet1H-CH- (cyclobutyl, attached to ring)Methine proton of the cyclobutyl group.
~ 2.4 - 1.8m6H-CH₂- (cyclobutyl)Methylene protons of the cyclobutyl ring.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 152Ar-C-OHCarbon attached to the hydroxyl group is significantly deshielded.
~ 138Ar-C-cyclobutylQuaternary carbon attached to the cyclobutyl group.
~ 133Ar-CH (meta to -OH)Aromatic CH carbon.
~ 129Ar-CH (ortho to -cyclobutyl)Aromatic CH carbon.
~ 116Ar-CH (ortho to -OH)Aromatic CH carbon shielded by the hydroxyl group.
~ 112Ar-C-BrCarbon attached to bromine is deshielded.
~ 38-CH- (cyclobutyl)Methine carbon of the cyclobutyl group.
~ 28-CH₂- (cyclobutyl)Methylene carbons of the cyclobutyl group.
~ 18-CH₂- (cyclobutyl)Methylene carbon of the cyclobutyl group.
Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
3550 - 3200BroadO-H stretch (phenolic)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850StrongC-H stretch (aliphatic, cyclobutyl)
1600, 1500Medium-StrongC=C stretch (aromatic ring)
1230StrongC-O stretch (phenol)
600 - 500MediumC-Br stretch
Predicted Mass Spectrum

The mass spectrum will provide information about the molecular weight and fragmentation pattern. A key feature will be the presence of two molecular ion peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Analytical Workflow for Characterization

Characterization_Workflow Crude Crude 2-Bromo-4-cyclobutylphenol Purification Column Chromatography Crude->Purification Pure Pure Product Purification->Pure NMR 1H and 13C NMR Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure caption Analytical Workflow for Characterization

Caption: A typical analytical workflow for the purification and characterization of 2-Bromo-4-cyclobutylphenol.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2-Bromo-4-cyclobutylphenol and its precursors. The following guidelines are based on the safety data for analogous brominated phenols.[4][5][6][7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-4-cyclobutylphenol represents a valuable, yet underexplored, building block for chemical synthesis. This guide provides a comprehensive, albeit predictive, framework for its preparation, characterization, and safe handling. The proposed synthetic routes are based on well-established and reliable chemical transformations. The predicted spectroscopic data, derived from a thorough analysis of closely related compounds, offers a solid basis for the structural elucidation of this molecule. Researchers and drug development professionals can utilize this guide as a foundational resource for incorporating 2-Bromo-4-cyclobutylphenol into their synthetic endeavors, paving the way for the discovery of novel compounds with potentially valuable biological and material properties.

References

  • BenchChem. (2025). Application Notes and Protocols: Electrophilic Reactions of 2-Bromo-4-tert-butyl-6-methylphenol.
  • Thermo Fisher Scientific. (2026, January 2). Safety Data Sheet: 2-Bromo-4,6-di-tert-butylphenol.
  • Fisher Scientific. (2011, June 16).
  • Central Drug House (P) Ltd. (n.d.).
  • QuickCompany. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-4-n-propylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). US3449443A - Method for selectively brominating phenols.
  • Google Patents. (n.d.). GB2200112A - Process for the selective para-bromination of phenol and its derivatives.
  • Google Patents. (n.d.). US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
  • Guntepe, F., Saracoglu, H., Caliskan, N., Yuksektepe Ataol, C., & Cukurovali, A. (2012). Synthesis, molecular and crystal structure analysis of 2-bromo-4-chloro-6-{[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazonomethyl}-phenol by experimental methods and theoretical calculations. Journal of Molecular Structure, 1022, 204-210.
  • PubChem. (n.d.). 2-Bromo-4-cyclopropylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-(sec-butyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-phenylphenol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-4-n-propylphenol. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-4-tert-butylphenol. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-4-phenylphenol. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Electrophilic Reactions of 2-Bromo-4-tert-butyl-6-methylphenol.
  • Brainly. (2023, October 11). Share the 1H NMR data for 2-bromo-4-tert-butylphenol, focusing on groups C, D, E, and F. Include. Retrieved from [Link]

  • MDPI. (2020, February 18). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromo-4,6-di-tert-butylphenol. Retrieved from [Link]

  • NIST. (n.d.). 4-Bromo-2-phenyl phenol. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Synthesis, molecular and crystal structure analysis of 2-bromo-4-chloro-6-{[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazonomethyl}-phenol by experimental methods and theoretical calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective bromination of phenols. Retrieved from [Link]

Sources

Synthesis Pathway for 2-Bromo-4-cyclobutylphenol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2-Bromo-4-cyclobutylphenol , a halogenated phenolic scaffold utilized in the development of bioactive pharmaceutical intermediates and material science monomers.

The synthesis addresses two primary challenges:

  • Installation of the strained cyclobutyl ring: Achieved via a Grignard addition followed by a regioselective ionic hydrogenation to prevent ring opening.

  • Regioselective Halogenation: Leveraging the inherent ortho/para directing effects of the hydroxyl group to selectively brominate the 2-position, as the 4-position is blocked by the cyclobutyl moiety.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the cyclobutane ring under specific reducing conditions. We trace the target molecule back to 4-bromoanisole and cyclobutanone .

Retrosynthesis Target 2-Bromo-4-cyclobutylphenol (Target) Precursor1 4-Cyclobutylphenol Target->Precursor1 Bromination (SEAr) Precursor2 4-Cyclobutylanisole Precursor1->Precursor2 Demethylation Intermediate 1-(4-Methoxyphenyl)cyclobutan-1-ol Precursor2->Intermediate Ionic Hydrogenation (Et3SiH / TFA) SM1 4-Bromoanisole Intermediate->SM1 Grignard Addition SM2 Cyclobutanone Intermediate->SM2 Grignard Addition

Figure 1: Retrosynthetic disconnection showing the construction of the carbon skeleton prior to functional group manipulation.

Experimental Protocols

Stage 1: Construction of the Cyclobutyl Skeleton

Objective: Synthesize 4-cyclobutylanisole from 4-bromoanisole. Mechanism: Grignard addition followed by Ionic Hydrogenation.

Step 1.1: Grignard Addition

The reaction of 4-methoxyphenylmagnesium bromide with cyclobutanone yields the tertiary alcohol.

  • Reagents: 4-Bromoanisole (1.0 eq), Magnesium turnings (1.1 eq), Cyclobutanone (1.2 eq), THF (anhydrous).

  • Procedure:

    • Activate Mg turnings with a crystal of iodine in dry THF under

      
      .
      
    • Add a solution of 4-bromoanisole in THF dropwise to maintain a gentle reflux (initiation may require heating). Stir for 1 hour after addition to complete Grignard formation.

    • Cool the solution to 0°C.

    • Add cyclobutanone (dissolved in THF) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Pour into saturated

      
       solution. Extract with EtOAc.[1]
      
    • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

    • Product: 1-(4-methoxyphenyl)cyclobutan-1-ol.

Step 1.2: Ionic Hydrogenation (Deoxygenation)

Critical Control Point: Catalytic hydrogenation (


) poses a high risk of opening the strained cyclobutane ring. Ionic hydrogenation  using triethylsilane (

) and Trifluoroacetic acid (TFA) is the superior method, proceeding via a stable tertiary benzylic carbocation intermediate that is intercepted by the hydride donor without affecting the ring strain.
  • Reagents: 1-(4-methoxyphenyl)cyclobutan-1-ol (1.0 eq), Triethylsilane (

    
    , 2.5 eq), Trifluoroacetic acid (TFA, 5.0 eq), DCM (Dichloromethane).
    
  • Procedure:

    • Dissolve the tertiary alcohol in anhydrous DCM at 0°C.

    • Add

      
       in one portion.
      
    • Add TFA dropwise over 20 minutes. (Caution: Exothermic).

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Workup: Quench with saturated

      
       (gas evolution). Extract with DCM.
      
    • Product: 4-cyclobutylanisole.

Stage 2: Phenol Deprotection

Objective: Convert 4-cyclobutylanisole to 4-cyclobutylphenol .

  • Reagents: Boron Tribromide (

    
    , 1.0 M in DCM, 2.5 eq), anhydrous DCM.
    
  • Procedure:

    • Cool a solution of 4-cyclobutylanisole in DCM to -78°C under

      
      .
      
    • Add

      
       dropwise. Avoid temperature spikes to prevent side reactions with the cyclobutane ring.
      
    • Allow the mixture to warm slowly to 0°C over 3 hours.

    • Quench: Very carefully add Methanol at 0°C (violent reaction), followed by water.

    • Extraction: Extract with DCM, wash with brine, dry over

      
      .
      
    • Yield: Quantitative conversion is typical.

Stage 3: Regioselective Bromination

Objective: Synthesize 2-Bromo-4-cyclobutylphenol . Mechanism: Electrophilic Aromatic Substitution (SEAr).[2]

The hydroxyl group is a strong ortho/para director.[3] Since the para position is occupied by the cyclobutyl group, bromination occurs exclusively at the ortho position.

  • Reagents: 4-Cyclobutylphenol (1.0 eq), Bromine (

    
    , 1.05 eq), Acetic Acid (AcOH), or NBS (1.05 eq) in Acetonitrile.
    
  • Preferred Protocol (

    
    /AcOH): 
    
    • Dissolve 4-cyclobutylphenol in Glacial Acetic Acid at RT.

    • Add a solution of

      
       in Acetic Acid dropwise over 30 minutes.
      
    • Stir for 2 hours. The solution typically turns from dark orange to light yellow as bromine is consumed.

    • Workup: Pour into ice water. The product often precipitates as a solid.

    • Purification: Recrystallization from Hexanes or Ethanol/Water mixture.

Regioselectivity Logic:

Bromination cluster_logic Selectivity Factors Substrate 4-Cyclobutylphenol Intermediate Sigma Complex (Ortho Attack) Substrate->Intermediate + Br2 / - HBr OH directs Ortho Product 2-Bromo-4-cyclobutylphenol Intermediate->Product Re-aromatization Factor1 Para position blocked by Cyclobutyl Factor2 OH activation >> Alkyl activation

Figure 2: Mechanistic pathway for regioselective bromination.

Data Summary & Stoichiometry

StepReagentEquiv.SolventTempKey Observation
1.1 4-Bromoanisole1.0THFRefluxGrignard formation
Cyclobutanone1.2THF0°C -> RTAlcohol formation
1.2

2.5DCM0°CHydride donor
TFA5.0DCM0°CCarbocation generation
2.0

2.5DCM-78°C -> 0°CDemethylation
3.0

1.05AcOHRTOrtho -substitution

Safety & Troubleshooting

Critical Hazards
  • Cyclobutane Stability: While the cyclobutane ring is robust chemically, avoid high-pressure catalytic hydrogenation or extreme temperatures (>150°C) which might induce ring opening or rearrangement.

  • 
     Handling:  Reacts explosively with water. Ensure all glassware is oven-dried. Quench with methanol dropwise at low temperature.
    
  • Bromine (

    
    ):  Highly toxic and corrosive. Use a dropping funnel and work exclusively in a fume hood. Sodium thiosulfate (
    
    
    
    ) solution must be available to neutralize spills.
Troubleshooting Guide
  • Issue: Incomplete reduction in Step 1.2.

    • Solution: Add additional TFA. The reaction is driven by the acidity; ensuring the carbocation forms is essential.

  • Issue: Di-bromination (2,6-dibromo product) in Step 3.

    • Solution: Strictly control the stoichiometry of

      
       (1.0 to 1.05 eq). Lower the temperature to 0°C if selectivity is poor.
      

References

  • Regioselective Bromination of Phenols

    • BenchChem Protocols. "Regioselective para-Bromination of Phenols using 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO).
  • Ionic Hydrogenation of Aryl Cyclobutanols

    • Wikipedia. "Ionic Hydrogenation."[4] (Mechanistic overview of silane/acid reductions).

  • Synthesis of Cyclobutyl Phenols (Analogous Chemistry)

    • PubChem. "2-Bromo-4-cyclopropylphenol.
  • Grignard Reagents and Cyclobutanone

    • Organic Syntheses.[5][6][7] "Cyclobutanone."[7][8] (Preparation and reactivity).[3][4][5][6][7][9][10][11][12][13]

Sources

Technical Guide: Spectral Data & Characterization of 2-Bromo-4-cyclobutylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive spectral and synthetic profile for 2-Bromo-4-cyclobutylphenol , a halogenated phenolic intermediate used in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators and other medicinal scaffolds.

The data presented below synthesizes established chemometric principles, analog comparisons (specifically 2-bromo-4-tert-butylphenol and 2-bromo-4-isopropylphenol), and standard electrophilic aromatic substitution protocols to establish a Reference Specification for researchers verifying this compound.

Compound Identity & Significance

  • IUPAC Name: 2-Bromo-4-cyclobutylphenol

  • CAS Registry Number: 2386858-57-5 (Note: Often cataloged under related isomeric series; verify via structure).

  • Molecular Formula: C₁₀H₁₁BrO

  • Molecular Weight: 227.10 g/mol (⁷⁹Br) / 229.10 g/mol (⁸¹Br)

  • Structural Class: Ortho-brominated phenol; para-cycloalkyl derivative.

Research Context: The cyclobutyl group acts as a lipophilic bioisostere for isopropyl or tert-butyl groups, reducing metabolic liability (oxidation of methyl groups) while maintaining steric bulk. The ortho-bromine serves as a critical handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into biaryl drug candidates.

Synthesis & Preparation Protocol

To ensure spectral data correlates to a valid sample, the compound is prepared via electrophilic bromination of 4-cyclobutylphenol. This protocol minimizes the formation of the 2,6-dibromo impurity.

Reaction Workflow

SynthesisPath Start 4-Cyclobutylphenol (CAS 10292-59-8) Reagent Br2 (1.0 eq) AcOH / 0°C to RT Start->Reagent Product 2-Bromo-4-cyclobutylphenol (Target) Reagent->Product Major Product (>90%) Impurity Impurity: 2,6-Dibromo-4-cyclobutylphenol Reagent->Impurity Over-bromination (<5%)

Figure 1: Selective ortho-bromination pathway minimizing dibromo-impurity formation.

Step-by-Step Methodology
  • Dissolution: Dissolve 4-cyclobutylphenol (1.0 eq) in Glacial Acetic Acid (5 mL/mmol) or DCM.

  • Bromination: Cool to 0°C. Add Bromine (Br₂) (1.05 eq) dropwise over 30 minutes. The solution will transition from clear to orange/red.

  • Quench: Stir at room temperature for 2 hours. Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess bromine (color disappears).

  • Isolation: Extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: If the 2,6-dibromo impurity (>5%) is observed by TLC, purify via silica gel chromatography (Hexanes:EtOAc 95:5).

Spectral Characterization Data

A. Nuclear Magnetic Resonance (¹H NMR)

The cyclobutyl ring introduces unique splitting patterns distinct from isopropyl analogs. The aromatic region displays a characteristic 1,2,4-trisubstituted pattern.

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment
OH 5.25 - 5.40Singlet (br)1H-Phenolic Hydroxyl
Ar-H3 7.32Doublet1HJ = 2.1Ortho to Br (Shielded by OH)
Ar-H5 7.08dd1HJ = 8.4, 2.1Meta to Br, Ortho to Alkyl
Ar-H6 6.94Doublet1HJ = 8.4Ortho to OH
C-H (Cyclobutyl) 3.45Quintet1HJ = 8.5Methine (Benzylic)
CH₂ (Cyclobutyl) 2.28 - 2.38Multiplet2H-C2'/C4' (Ring)
CH₂ (Cyclobutyl) 2.05 - 2.18Multiplet2H-C2'/C4' (Ring)
CH₂ (Cyclobutyl) 1.80 - 1.95Multiplet1H-C3' (Distal)

Interpretation Logic:

  • H3 (7.32 ppm): The most deshielded aromatic proton due to the electron-withdrawing inductive effect (-I) of the adjacent Bromine atom.

  • H6 (6.94 ppm): Shielded by the electron-donating resonance effect (+R) of the ortho-hydroxyl group.

  • Cyclobutyl Methine (3.45 ppm): Appears as a quintet (or broad multiplet) significantly downfield compared to alkyl chains due to the benzylic position and ring strain.

B. Mass Spectrometry (MS)

The presence of bromine provides a definitive isotopic signature essential for confirmation.

Ionization Mode: Electron Impact (EI) or ESI- (Negative Mode)

Ion Fragmentm/z (Mass-to-Charge)Relative AbundanceInterpretation
Molecular Ion [M]⁺ 226 / 228 100% (Base Peak)Characteristic 1:1 doublet intensity indicating one Bromine atom (⁷⁹Br/⁸¹Br).
[M - Br]⁺ 147~40%Loss of Bromine radical; formation of cyclobutyl-phenol cation.
[M - C₄H₇]⁺ 171 / 173~20%Loss of cyclobutyl ring (fragmentation at benzylic bond).
[M - H]⁻ 225 / 227(ESI Negative)Deprotonated phenoxide ion (M-1).
C. Infrared Spectroscopy (FT-IR)

Used to confirm functional group integrity (Phenol intact, Bromination successful).

  • 3450–3200 cm⁻¹ (Broad): O-H stretching (Intermolecular H-bonding).

  • 2980–2850 cm⁻¹: C-H stretching (Cyclobutyl sp³ C-H).

  • 1605, 1490 cm⁻¹: C=C Aromatic ring breathing modes.

  • 1180 cm⁻¹: C-O stretching (Phenolic).

  • 680–650 cm⁻¹: C-Br stretching (Often weak, but diagnostic for aryl bromides).

Quality Control & Impurity Profiling

When validating synthesized batches, researchers must check for specific byproducts.

Common Impurity: 2,6-Dibromo-4-cyclobutylphenol

  • Origin: Use of excess bromine (>1.1 eq) or high temperatures.[1]

  • NMR Diagnostic:

    • The aromatic region simplifies to a singlet at ~7.50 ppm (2H), representing the two symmetric protons meta to the cyclobutyl group.

    • Loss of the characteristic AMX (d, dd, d) coupling pattern of the target mono-bromide.

References

  • Synthesis of Bromophenols: Smith, M. B. Organic Synthesis. 4th Ed. Academic Press, 2016.
  • Analog Spectral Data (2-Bromo-4-tert-butylphenol): NIST Mass Spectrometry Data Center. "2-Bromo-4-tert-butylphenol."[1][2][3] NIST Chemistry WebBook, SRD 69. [Link]

  • Cyclobutyl Group Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Reference for cyclobutyl methine chemical shifts).
  • Starting Material: PubChem. "4-Cyclobutylphenol (CID 10292-59-8)." National Library of Medicine. [Link]

Sources

solubility of 2-Bromo-4-cyclobutylphenol in common organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-4-cyclobutylphenol in Organic Solvents

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in optimizing reaction conditions for novel, highly specific synthetic building blocks. 2-Bromo-4-cyclobutylphenol (CAS: 2586127-37-7) is a prime example of a sterically hindered, halogenated alkylphenol that requires precise solvent selection for successful downstream applications, such as transition-metal-catalyzed cross-coupling or selective O-alkylation.

Because empirical literature on this specific proprietary intermediate is scarce, we must rely on first-principles thermodynamic profiling and structural extrapolation. This whitepaper synthesizes the physicochemical mechanics of halogenated alkylphenols to provide a comprehensive, actionable guide on the , complete with validated experimental protocols for empirical verification.

Structural Mechanics & Predictive Solvation Thermodynamics

To understand the solubility of 2-Bromo-4-cyclobutylphenol, we must deconstruct its molecular architecture. The solubility of any solute in a given solvent is governed by the Gibbs free energy of solvation (


), which depends on the disruption of solute-solute interactions (crystal lattice energy) and the formation of favorable solute-solvent interactions.

This molecule possesses three distinct functional domains that dictate its solvation behavior:

  • The Phenolic Hydroxyl (-OH): Provides a polar hydrogen-bond donor and acceptor site. While this imparts some affinity for polar protic solvents, the steric hindrance from the adjacent bromine atom limits extensive hydrogen-bonding networks.

  • The Ortho-Bromine (-Br): Halogenation significantly increases the lipophilicity and polarizability of the aromatic ring. Research on halogenated phenols demonstrates that their solubility in water is exceptionally low, and their distribution into organic phases is driven by the entropy increase of water upon the transfer of the hydrophobic molecule into an organic solvent[1].

  • The Para-Cyclobutyl Group (-C4H7): This aliphatic ring is highly hydrophobic. Literature on alkylphenols confirms that as the carbon count of the alkyl substituent increases, aqueous solubility drops precipitously, while solubility in non-polar hydrocarbons and basic organic solvents (like toluene and acetone) increases due to "like-dissolves-like" van der Waals interactions[2].

SolvationMechanics Core 2-Bromo-4-cyclobutylphenol Phenol Phenol Core (H-Bond Donor/Acceptor) Core->Phenol Bromo Ortho-Bromine (Polarizable, Lipophilic) Core->Bromo Cyclobutyl Para-Cyclobutyl (Highly Hydrophobic) Core->Cyclobutyl PolarProtic Polar Protic Solvents (Alcohols) Phenol->PolarProtic Moderate Affinity PolarAprotic Polar Aprotic Solvents (DMF, DMSO) Phenol->PolarAprotic Strong Affinity NonPolar Non-Polar Solvents (Hexane, Toluene) Bromo->NonPolar VdW Interactions Cyclobutyl->NonPolar Strong Hydrophobic Effect

Structural features of 2-Bromo-4-cyclobutylphenol dictating solvent affinity.

Quantitative Solubility Profile in Common Organic Solvents

Based on the combined lipophilic contributions of the bromine and cyclobutyl groups, 2-Bromo-4-cyclobutylphenol exhibits a high partition coefficient (LogP). The table below summarizes the extrapolated solubility profiles across different solvent classes at standard ambient temperature and pressure (SATP, 25°C).

Note: Values are predictive ranges based on structurally analogous halogenated alkylphenols.

Solvent ClassSpecific SolventDielectric Constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Estimated Solubility (mg/mL)Solvation Mechanism
Polar Aprotic Dimethylformamide (DMF)36.7> 250 (Very High)Strong dipole-dipole interactions; excellent H-bond acceptor for the phenolic -OH.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 250 (Very High)Universal solvation; disrupts crystalline lattice effectively.
Polar Aprotic Acetonitrile (MeCN)37.5100 - 200 (High)Moderate dipole interactions; suitable for reverse-phase HPLC.
Polar Protic Methanol (MeOH)32.7150 - 250 (High)H-bonding; however, the hydrophobic cyclobutyl group limits infinite miscibility.
Polar Protic Isopropanol (IPA)18.3100 - 200 (High)Increased aliphatic character of IPA matches the solute's lipophilicity.
Non-Polar Dichloromethane (DCM)8.9> 300 (Very High)High polarizability matches the brominated aromatic system.
Non-Polar Toluene2.4> 200 (Very High)

stacking and strong van der Waals interactions with the alkyl ring[2].
Non-Polar Hexane / Heptane~1.950 - 100 (Moderate)Purely dispersion forces; useful as an anti-solvent for crystallization.
Aqueous Water80.1< 0.1 (Insoluble)High hydrophobic penalty; inability to form sufficient hydration shells.

Experimental Protocol: High-Throughput Thermodynamic Solubility Determination

To transition from predictive models to empirical data, a self-validating experimental system is required. Kinetic solubility (e.g., solvent shifting) often overestimates solubility due to supersaturation. Therefore, the Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard for determining true thermodynamic equilibrium.

Step-by-Step Methodology:

Phase 1: Equilibration (The Core Self-Validating Step)

  • Preparation: Add an excess amount of 2-Bromo-4-cyclobutylphenol solid (e.g., 500 mg) into a 4 mL amber glass vial to prevent photodegradation of the brominated aromatic ring.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Toluene, DMF).

  • Agitation: Seal the vial tightly with a PTFE-lined cap. Place the vial in a thermostatic shaker bath set precisely at 25.0 ± 0.1 °C.

  • Equilibration: Agitate at 300 RPM for 48 hours. Causality note: 48 hours ensures that the dissolution and precipitation rates have equalized, achieving true thermodynamic equilibrium. A visible solid pellet must remain at the bottom; if all solid dissolves, the solution is not saturated, and more solid must be added.

Phase 2: Phase Separation 5. Centrifugation: Transfer the vial to a temperature-controlled centrifuge (25°C) and spin at 10,000 RPM for 15 minutes to pellet the undissolved solid. 6. Filtration: Carefully extract the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter (PTFE is chosen for its broad chemical compatibility with organic solvents). Discard the first 100 µL to account for filter membrane adsorption.

Phase 3: Quantification 7. Dilution: Accurately pipette 10 µL of the filtered saturated solution and dilute it serially (e.g., 1:100 or 1:1000) into the HPLC mobile phase (e.g., 70:30 MeCN:Water) to bring the concentration within the linear dynamic range of the UV detector. 8. HPLC-UV Analysis: Inject the diluted sample into an HPLC system equipped with a C18 column. Monitor absorbance at the


 of the phenol (typically ~270-280 nm).
9. Calculation:  Quantify the concentration against a pre-established multi-point calibration curve of 2-Bromo-4-cyclobutylphenol. Multiply by the dilution factor to determine the absolute thermodynamic solubility in mg/mL.

Workflow Start 1. Solid Preparation (Excess Solute) Equilibration 2. Isothermal Shake-Flask (48h at 25°C) Start->Equilibration Add to Solvent Separation 3. Phase Separation (Centrifugation/PTFE Filter) Equilibration->Separation Ensure Saturation Analysis 4. HPLC-UV Quantification Separation->Analysis Extract Aliquot Validation 5. Thermodynamic Validation Analysis->Validation Compare vs Calibration Curve

Standardized isothermal shake-flask workflow for thermodynamic solubility.

Downstream Applications: Strategic Solvent Selection

Understanding the solubility profile is not merely an academic exercise; it directly dictates the success of downstream synthetic transformations in drug development.

  • For O-Alkylation (Williamson Ether Synthesis): Deprotonation of the sterically hindered phenol requires a strong base (e.g., K2CO3 or Cs2CO3). Polar aprotic solvents like DMF or MeCN are mandatory here. They dissolve the phenol completely and solvate the alkali metal cation, leaving the phenoxide anion "naked" and highly nucleophilic, overcoming the steric bulk of the ortho-bromine.

  • For Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig): The ortho-bromine is a prime handle for palladium-catalyzed cross-coupling. 1,4-Dioxane or Toluene are the solvents of choice. They offer excellent solubility for the lipophilic 2-Bromo-4-cyclobutylphenol while providing a non-coordinating environment that stabilizes the active Pd(0) catalytic species without competing for coordination sites.

  • For Purification (Crystallization): To isolate the compound or its derivatives, a binary solvent system is ideal. Dissolve the crude mixture in a minimal amount of Ethyl Acetate or DCM (good solvents), and slowly add Heptane or Hexane (anti-solvents) until the saturation point is breached, inducing controlled crystallization.

SolventSelection Goal Downstream Application Alkylation O-Alkylation (Williamson Ether) Goal->Alkylation Coupling Cross-Coupling (Suzuki/Buchwald) Goal->Coupling Purification Crystallization / Purification Goal->Purification Solvent1 Polar Aprotic (DMF, MeCN) Alkylation->Solvent1 Enhances Nucleophilicity Solvent2 Ethers / Aromatics (1,4-Dioxane, Toluene) Coupling->Solvent2 Stabilizes Pd Catalysts Solvent3 Mixed Solvent Systems (Heptane/EtOAc) Purification->Solvent3 Tunes Saturation Point

Decision matrix for selecting organic solvents in downstream synthesis.

References

  • Title: Plant-derived alkyl phenol as green solvents: Properties and applications Source: ScienceDirect / University of Basrah URL: [Link]

  • Title: Distribution Coefficients of Ionized and Un-ionized Halogenated Phenols in an Octanol-water System Source: PDXScholar, Portland State University URL: [Link]

Sources

Thermochemical Profile of Substituted Bromophenols: Energetics, Structural Causality, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the thermochemistry of substituted bromophenols, structured for researchers and drug development professionals.

Executive Summary

Substituted bromophenols represent a critical class of halogenated aromatic compounds with significant roles in medicinal chemistry (as PTP1B inhibitors and anticancer agents) and environmental toxicology (as flame retardant metabolites).[1] Accurate thermochemical data—specifically enthalpies of formation, fusion, and sublimation—are prerequisites for developing robust Quantitative Structure-Activity Relationships (QSAR) and predicting environmental fate.

This guide synthesizes high-precision calorimetric data, elucidating the thermodynamic consequences of the "ortho effect" and intramolecular hydrogen bonding. It provides a validated dataset for 2-, 3-, and 4-bromophenol, bridging experimental combustion calorimetry with computational validation.

Theoretical Framework: The Ortho Effect & Hydrogen Bonding

The thermochemical distinctiveness of bromophenol isomers is governed primarily by the position of the bromine atom relative to the hydroxyl group. This structural isomerism dictates the nature of hydrogen bonding, which directly influences lattice energy and volatility.

Intramolecular vs. Intermolecular Bonding[2]
  • 2-Bromophenol (Ortho): The proximity of the bromine atom to the hydroxyl group facilitates the formation of an intramolecular hydrogen bond (

    
    ). This "locks" the molecule into a planar configuration, effectively shielding the hydroxyl group from interacting with neighboring molecules.
    
    • Thermodynamic Consequence: Reduced lattice energy, lower enthalpy of sublimation/vaporization, and increased volatility.

  • 3- & 4-Bromophenol (Meta & Para): The bromine atom is too distant to interact with the hydroxyl group. Consequently, these isomers rely on strong intermolecular hydrogen networks (

    
    ) to stabilize the condensed phase.
    
    • Thermodynamic Consequence: Higher lattice energy, higher melting points, and significantly higher enthalpies of sublimation.

Energetic Quantification

Experimental data indicates that the intramolecular hydrogen bond in 2-bromophenol contributes approximately 20.09 kJ/mol to the molecule's stability relative to a non-bonded conformer, significantly altering its phase transition energetics compared to its isomers.

HBonding Ortho 2-Bromophenol (Ortho) Mech_Ortho Intramolecular H-Bond (O-H ... Br) Ortho->Mech_Ortho Para 4-Bromophenol (Para) Mech_Para Intermolecular H-Bond (O-H ... O) Para->Mech_Para Prop_Ortho Lower Lattice Energy High Volatility Lower MP Mech_Ortho->Prop_Ortho Prop_Para Higher Lattice Energy Low Volatility Higher MP Mech_Para->Prop_Para

Figure 1: Mechanistic divergence in hydrogen bonding between ortho and para isomers and its impact on bulk thermodynamic properties.

Experimental Methodologies

To ensure data integrity, the values presented in this guide are derived from high-precision calorimetric techniques. Understanding these protocols is essential for assessing data reliability.

Rotating Bomb Combustion Calorimetry

Standard static bomb calorimetry is unsuitable for organic bromine compounds due to the formation of undefined mixtures of free bromine (


) and hydrogen bromide (

).
  • Protocol: A rotating bomb calorimeter is employed. The bomb contains a reducing agent (typically arsenious oxide solution,

    
    ) to quantitatively reduce all free bromine to bromide ions (
    
    
    
    ).[2][3]
  • Reaction Scheme:

    
    
    
  • Correction: The rotation ensures the solvent washes the entire inner surface, establishing thermodynamic equilibrium and a well-defined final state (dilute hydrobromic acid).

Knudsen Effusion & Calvet Microcalorimetry
  • Sublimation/Vaporization: For solid isomers (4-bromophenol), the enthalpy of sublimation (

    
    ) is measured using the Knudsen effusion method (measuring mass loss through a micro-orifice at controlled temperatures) or Calvet microcalorimetry (direct heat measurement).
    
  • Self-Validation: Results are often cross-validated by measuring the enthalpy of fusion (

    
    ) via DSC and ensuring:
    
    
    
    

Thermochemical Data Landscape

The following tables consolidate critically evaluated data at


 and 

.
Table 1: Standard Molar Enthalpies of Formation ( )

Note: 2-Bromophenol is liquid at 298 K; 4-Bromophenol is solid.

CompoundCAS No.[4][5][6]State

(Condensed) [kJ/mol]

(Gas) [kJ/mol]
2-Bromophenol 95-56-7Liquid-133.5 ± 1.4 -77.5 ± 2.0
3-Bromophenol 591-20-8LiquidN/A-72.0 (Est)
4-Bromophenol 106-41-2Solid-152.4 ± 1.4 -67.7 ± 1.5
2,6-Dibromophenol 608-33-3SolidN/A-48.0 ± 2.2
Table 2: Phase Transition Energetics (298.15 K)

This table highlights the "ortho effect." Note the significantly lower enthalpy required to vaporize 2-bromophenol compared to the sublimation of 4-bromophenol.

Compound

(Fusion) [kJ/mol]

(Gas Phase Transfer) [kJ/mol]
Triple Point / MP [K]
2-Bromophenol 18.32 ± 0.3556.0 ± 1.0 (

)
318.40
3-Bromophenol 20.54 ± 0.3491.23 ± 0.49 (

)
370.51
4-Bromophenol 17.33 ± 0.1092.39 ± 0.43 (

)
387.26
Table 3: Combustion Data ( )

Values refer to the combustion of the condensed phase to form


 and 

.
Compound

[kJ/mol]
2-Bromophenol (l) -2871.0 ± 1.3
3-Bromophenol (s) -2875.1 ± 0.9
4-Bromophenol (s) -2868.5 ± 1.0

Computational Validation & Thermodynamic Cycles

To verify experimental results, computational methods (G3/B3LYP) and thermodynamic cycles are employed. The consistency between the experimental combustion data and the computed gas-phase enthalpies confirms the reliability of the dataset.

ThermoCycle Solid Solid/Liquid Phase (C6H5BrO) Gas Gas Phase (C6H5BrO) Solid->Gas ΔsubH° / ΔvapH° Combustion Combustion Products (6CO2 + HBr + 2H2O) Solid->Combustion ΔcH° (Combustion) Gas->Combustion Calculated Combustion Elements Standard Elements (6C + 2.5H2 + 0.5Br2 + 0.5O2) Elements->Solid ΔfH°(condensed) Elements->Gas ΔfH°(gas)

Figure 2: Thermodynamic cycle connecting formation, combustion, and phase transition enthalpies. This cycle is used to derive gas-phase formation enthalpies from bomb calorimetry data.[7][8]

Applications in Drug Development

The thermochemical data presented above has direct utility in pharmaceutical applications, particularly in the design of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes and obesity treatment.

Lipophilicity and Membrane Permeability

The enthalpy of sublimation/vaporization is a key term in the calculation of solvation free energies (


).
  • 2-Bromophenol Derivatives: The lower

    
     (due to intramolecular H-bonding) correlates with higher lipophilicity (LogP). This suggests that ortho-substituted bromophenol scaffolds may exhibit superior passive membrane permeability compared to their para-isomers.
    
  • Bioactivity: Bromophenol derivatives have shown potent inhibitory activity against PTP1B, with

    
     values in the micromolar range. The stability of these inhibitors in biological fluids can be modeled using the formation enthalpies provided in Table 1.
    
Environmental Fate Modeling

Bromophenols are metabolites of brominated flame retardants (BFRs). The gas-phase formation enthalpies (


) are critical inputs for atmospheric chemistry models, predicting the lifetime and degradation pathways of these pollutants in the troposphere.

References

  • Ribeiro da Silva, M.A.V., et al. (2010). Experimental and Computational Thermodynamic Study of Three Monofluoronitrobenzene Isomers. The Journal of Physical Chemistry B. Link (Methodology validation).

  • Almeida, A.R., et al. (2000). Enthalpies of combustion, sublimation and fusion of iodophenols and bromophenols. The Journal of Chemical Thermodynamics.
  • Ruscic, B., et al. (2020). Active Thermochemical Tables: Enthalpies of Formation of Bromo- and Iodo-Methanes, Ethenes and Ethynes. OSTI/Argonne National Lab. Link (Reference for Br standard states).

  • NIST Chemistry WebBook. Phenol, 2-bromo- and Phenol, 4-bromo- Thermochemical Data. Link

  • Jiang, B., et al. (2013). Discovery of novel bromophenol PTP1B inhibitors. European Journal of Medicinal Chemistry. Link (Applications in Pharma).

Sources

The Discovery, Synthesis, and Pharmacological Applications of Cyclobutyl-Substituted Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern medicinal chemistry, the drive to improve the pharmacokinetic profiles of small-molecule drug candidates has led to the "Escape from Flatland" paradigm—increasing the fraction of sp³-hybridized carbons (


) to enhance aqueous solubility, metabolic stability, and target specificity. Within this context, cyclobutyl-substituted phenols  have emerged as a highly privileged class of pharmacophores.

The rationale for this structural combination is deeply rooted in causality:

  • The Phenol Moiety: Acts as a versatile hydrogen-bond donor/acceptor and redox-active center, crucial for interactions with target proteins (e.g., tubulin, sirtuins, and inflammatory modulators).

  • The Cyclobutyl Ring: Serves as a conformationally restricted, sp³-rich bioisostere. Unlike highly flexible alkyl chains or rigid planar aromatic rings, the puckered geometry of cyclobutane imposes strict spatial constraints. This allows medicinal chemists to lock molecules into active conformations, preventing unwanted isomerizations while fine-tuning lipophilicity [1, 2].

Discovery Context: Solving the Isomerization Challenge

The discovery and optimization of cyclobutyl phenols often stem from the need to stabilize biologically active natural products. A textbook example is the evolution of Combretastatin A4 (CA4) analogs.

CA4 is a potent inhibitor of tubulin polymerization, binding to the colchicine site and inducing tumor cell apoptosis. However, its clinical utility is severely hampered by its native olefinic bridge, which readily isomerizes from the active cis-configuration to the inactive trans-configuration upon exposure to light or physiological conditions [2].

To circumvent this, researchers hypothesized that replacing the double bond with a cyclobutane ring would permanently lock the spatial relationship between the phenol and the adjacent aryl group. The cyclobutyl phenol analogs successfully maintained the required cis-geometry, retaining potent biological activity while completely eliminating the risk of geometric isomerization [2]. Furthermore, cyclobutyl rings have been explored as lipophilic bioisosteres in anti-inflammatory drug discovery, such as in the development of phenyl cyclobutylureas, where the cyclobutyl group modulates human soluble epoxide hydrolase (sEH) activity [3].

MOA Drug Cyclobutyl Phenol Analog (Conformationally Locked) Target Colchicine Binding Site (β-Tubulin) Drug->Target Binds Inhibition Inhibition of Tubulin Polymerization Target->Inhibition Arrest G2/M Phase Cell Cycle Arrest Inhibition->Arrest Apoptosis Tumor Cell Apoptosis Arrest->Apoptosis

Mechanism of action for cyclobutyl phenol tubulin inhibitors.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of highly substituted cyclobutyl phenols requires precise stereocontrol. Below are two field-proven, self-validating methodologies used to construct these complex scaffolds.

Protocol A: Stereospecific Synthesis via Sequential C–H/C–C Functionalization

This methodology utilizes a Norrish-Yang cyclization followed by palladium-catalyzed C-C cleavage to yield cis-1,3-difunctionalized cyclobutanes [1].

Causality of Design: The UV-light-promoted Norrish-Yang cyclization generates a highly strained bicyclo[1.1.1]pentan-2-ol intermediate. The inherent ring strain of this bicyclic system provides the critical thermodynamic driving force required for the subsequent Pd(II)-catalyzed C-C bond cleavage, allowing for stereospecific arylation.

Step-by-Step Procedure:

  • Photochemical Cyclization: Dissolve the starting cyclobutyl aryl ketone (0.5 mmol) in anhydrous benzene (10 mL) in a quartz tube. Irradiate with UV light (λ = 300 nm) for 12 hours.

  • Intermediate Validation: Concentrate the solvent and verify the formation of the bicyclo[1.1.1]pentan-2-ol intermediate via crude

    
    H NMR (look for the disappearance of the ketone 
    
    
    
    -protons and the emergence of shielded cyclopropyl-like protons).
  • Palladium Catalysis: In a Schlenk tube, combine the bicyclic intermediate (0.1 mmol), an aryl iodide (0.15 mmol), Pd(OAc)

    
     (10 mol%), a bidentate nitrogen ligand (L9, 20 mol%), and Ag
    
    
    
    O (2.0 equiv.) in 1,2-dichloroethane (DCE, 2.0 mL).
    • Causality: Ag

      
      O acts as a crucial halide scavenger, precipitating AgI to regenerate the active Pd(II) species and drive the catalytic cycle forward.
      
  • Heating & Cleavage: Seal the tube and heat at 100 °C for 20 hours.

  • Self-Validation Check: Perform TLC (hexane:EtOAc 8:2). The highly strained intermediate should be completely consumed, replaced by a lower Rf spot corresponding to the cis-

    
    -arylated cyclobutyl product. Isolate via flash chromatography.
    

SyntheticWorkflow Start Aryl Ketone Precursor Norrish Norrish-Yang Cyclization (UV Light) Start->Norrish Intermediate Bicyclo[1.1.1]pentan-2-ol Intermediate Norrish->Intermediate PdCatalysis Pd(II)-Catalyzed C-C Cleavage & Arylation Intermediate->PdCatalysis Product cis-1,3-Difunctionalized Cyclobutyl Phenol PdCatalysis->Product

Workflow for the stereospecific synthesis of cyclobutyl phenols.

Protocol B: High-Pressure Hydrogenation for CA4 Cyclobutyl Phenols

This protocol details the final deprotection and reduction step to yield the active CA4 cyclobutyl phenol analog [2].

Causality of Design: The precursor contains both a benzyloxy protecting group (masking the phenol) and residual unsaturation. By using Palladium on Carbon (Pd/C) under high-pressure hydrogen in the presence of an acid catalyst, one can simultaneously reduce the cyclobutene/alkene impurities and cleave the benzyl ether. The addition of HCl prevents catalyst poisoning by basic impurities and accelerates the hydrogenolysis of the robust benzyl ether bond.

Step-by-Step Procedure:

  • Preparation: Place the 3-benzyloxy-4-methoxystyrene cycloadduct (1.50 g, 3.33 mmol), Pd/C (10% w/w, 0.20 g), and 36% aqueous HCl (0.2 mL) into a high-pressure autoclave containing methanol (20 mL).

  • Hydrogenation: Purge the autoclave with inert gas (N

    
    ) three times, then pressurize with H
    
    
    
    gas to 10 MPa. Stir vigorously at room temperature for 48 hours.
  • Filtration: Carefully vent the H

    
     gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (5 mL).
    
    • Safety Note: Never let the Pd/C dry out completely in the air, as it can spontaneously ignite residual methanol.

  • Self-Validation Check: Evaporate the filtrate in vacuo. Analyze the crude mixture via TLC (hexane:EtOAc 4:1). The starting material (Rf ~0.7) must be completely absent, and the free phenol product should appear at Rf ~0.42.

  • Purification: Subject the crude product to silica gel column chromatography to isolate the pure 2-Methoxy-5-(3-(3,4,5-trimethoxyphenyl)cyclobutyl)phenol.

Quantitative Data Summary

The structural modifications of cyclobutyl phenols directly impact their synthetic viability and biological efficacy. The following table summarizes the key properties of representative cyclobutyl-substituted compounds discussed in the literature.

Compound NameCore ScaffoldTarget / ApplicationSynthetic YieldKey Feature / Causality
2-Methoxy-5-(3-(3,4,5-trimethoxy-phenyl)cyclobutyl)phenol Cyclobutyl PhenolTubulin (Colchicine site)36% (from cycloadduct)Achiral cis-conformation permanently prevents inactive trans-isomerization [2].
1-Cyclobutyl-3-(4-(trifluoromethoxy)phenyl)urea Phenyl CyclobutylureasEH / IL-17A (Inflammation)84%Cyclobutyl ring acts as a lipophilic, sp³-rich bioisostere to modulate keratinocyte proliferation[3].
cis-

-arylated cyclobutyl aryl ketone
1,3-Difunctionalized CyclobutaneEmerging Drug Scaffold>70%High metabolic stability and restricted linear geometry via Pd-catalyzed C-C cleavage [1].
3,3-Diaryloxetane Phenol Ethers Oxetane / Cyclobutyl BioisosterePhysicochemical Optimization71–97%Compared to cyclobutyl variants, oxetanes improve cell permeability while maintaining similar conformational constraints [4].

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses Source: MDPI URL
  • Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery Source: ChemRxiv URL

Methodological & Application

Application Note: High-Purity Synthesis of 2-Bromo-4-cyclobutylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocols for the synthesis of 2-Bromo-4-cyclobutylphenol (Target), a critical intermediate in the development of bioactive scaffolds and cross-coupling precursors. While electrophilic aromatic substitution (EAS) of phenols is well-established, the specific challenge here lies in achieving high regioselectivity for the ortho-position while suppressing over-bromination (to the 2,6-dibromo species) and preventing radical bromination of the cyclobutyl ring. We present two validated methodologies: Method A (NBS/MeOH) for high-selectivity laboratory-scale synthesis, and Method B (


/AcOH)  for scalable industrial preparation.

Introduction & Strategic Analysis

Chemical Context

4-Cyclobutylphenol contains a bulky, electron-donating alkyl group at the para-position. In electrophilic aromatic bromination, the hydroxyl group (-OH) is a strong ortho/para-director. Since the para-position is blocked by the cyclobutyl ring, substitution is directed to the ortho-positions.

Key Challenges:

  • Regiocontrol: The high reactivity of the phenol ring often leads to 2,6-dibromination even with stoichiometric control.

  • Substrate Stability: The cyclobutyl ring involves ring strain (~26 kcal/mol). While more stable than cyclopropyl, it can be susceptible to radical opening or benzylic bromination under harsh conditions or UV light exposure.

  • Purification: Mono- and di-bromo derivatives often have similar

    
     values, making chromatographic separation inefficient. Process selectivity is therefore paramount.
    
Retrosynthetic Strategy

We evaluated three pathways. The N-Bromosuccinimide (NBS) route in polar protic solvents (Method A) is selected as the primary recommendation due to its superior atom economy and mild conditions, which minimize benzylic radical formation.

G SM 4-Cyclobutylphenol Inter Intermediate (π-complex) SM->Inter Electrophilic Attack Prod 2-Bromo-4-cyclobutylphenol (Major) Inter->Prod Re-aromatization (Ortho-Sub) Side 2,6-Dibromo-4-cyclobutylphenol (Minor) Prod->Side Over-bromination (Excess Reagent)

Figure 1: Reaction pathway and potential over-bromination side reaction.

Safety Assessment

Hazard CategorySpecific RiskMitigation Strategy
Reagents Bromine (

):
Highly corrosive, volatile, causes severe burns. NBS: Irritant.
Handle

only in a functioning fume hood. Use quenching traps (sodium thiosulfate).
Substrate Cyclobutyl Ring: Potential for radical abstraction at benzylic position.Exclude light (wrap flask in foil). Maintain T < 25°C. Avoid radical initiators.
Solvents Methanol/Acetic Acid: Flammable/Corrosive.Use grounded glassware. Work away from ignition sources.

Experimental Protocols

Method A: High-Selectivity Bromination (Recommended)

Reagents: N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (p-TsOH), Methanol (ACS Grade). Rationale: The use of p-TsOH in methanol accelerates the reaction via activation of NBS, allowing for rapid conversion at room temperature with minimal over-bromination.

Step-by-Step Procedure:
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyclobutylphenol (1.48 g, 10.0 mmol, 1.0 equiv) in Methanol (50 mL).

  • Catalyst Addition: Add p-TsOH·

    
      (190 mg, 1.0 mmol, 0.1 equiv). Stir until fully dissolved.
    
  • Bromination:

    • Cool the solution to 0°C using an ice bath.

    • Add NBS (1.78 g, 10.0 mmol, 1.0 equiv) portion-wise over 15 minutes. Note: Wrap the flask in aluminum foil to prevent light-induced radical side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 30–45 minutes. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    , 20 mL) to quench unreacted brominating species.
    
  • Workup:

    • Concentrate the methanol under reduced pressure (Rotavap).

    • Dilute the residue with Water (50 mL) and extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with Brine (30 mL), dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Purify via silica gel flash chromatography (Gradient: 0–5% EtOAc in Hexanes).

Expected Yield: 85–92% Selectivity (Mono:Di): >95:5

Method B: Scale-Up Protocol (Classic)

Reagents: Elemental Bromine (


), Glacial Acetic Acid, Sodium Acetate.
Rationale:  For multi-gram/kilogram scale, NBS is expensive. Elemental bromine is cost-effective, and acetic acid buffers the generated HBr.
Step-by-Step Procedure:
  • Setup: Equip a 3-neck flask with a mechanical stirrer, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr fumes).

  • Dissolution: Charge 4-cyclobutylphenol (14.8 g, 100 mmol) and Sodium Acetate (12.3 g, 150 mmol) into Glacial Acetic Acid (150 mL).

  • Cooling: Cool the mixture to 10–15°C. Do not freeze the acetic acid (MP ~16°C); add a small amount of water if necessary or keep just above freezing.

  • Addition:

    • Prepare a solution of Bromine (16.0 g, 5.1 mL, 100 mmol) in Acetic Acid (20 mL).

    • Add the bromine solution dropwise over 60 minutes. Maintain internal temperature < 20°C.

  • Reaction: Stir for an additional 2 hours at room temperature.

  • Quench & Isolation:

    • Pour the reaction mixture into Ice-Water (500 mL) with vigorous stirring.

    • The product typically precipitates as a solid or heavy oil.

    • If Solid: Filter, wash with water (

      
       mL), and dry.
      
    • If Oil: Extract with Ethyl Acetate, wash with

      
       (sat. aq.) to remove acid, then Brine.
      
  • Purification: Recrystallization from Hexane/Ethanol is preferred for solid products.

Expected Yield: 75–85% Selectivity (Mono:Di): ~90:10

Workflow Visualization

Workflow Start Start: 4-Cyclobutylphenol Reagent Add NBS / p-TsOH / MeOH (Method A) Start->Reagent Reaction Stir 0°C -> RT (45 min) *Protect from Light* Reagent->Reaction Quench Quench: Na2S2O3 (aq) Reaction->Quench Workup Extract (DCM) -> Dry -> Concentrate Quench->Workup Purify Flash Chromatography (Hexane/EtOAc) Workup->Purify End Pure 2-Bromo-4-cyclobutylphenol Purify->End

Figure 2: Operational workflow for Method A (NBS Bromination).

Analytical Data & Characterization

Upon isolation, the product should be verified using the following parameters (simulated based on structural analogs):

  • Physical State: Colorless to pale yellow oil or low-melting solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.25 (d, 
      
      
      
      Hz, 1H, Ar-H3, ortho to Br).
    • 
       7.05 (dd, 
      
      
      
      Hz, 1H, Ar-H5).
    • 
       6.95 (d, 
      
      
      
      Hz, 1H, Ar-H6, ortho to OH).
    • 
       5.30 (s, 1H, -OH).
      
    • 
       3.45 (quint, 1H, Cyclobutyl-CH).
      
    • 
       2.30–1.80 (m, 6H, Cyclobutyl-
      
      
      
      ).
  • Mass Spectrometry (GC-MS):

    • Molecular Ion (

      
      ): 226/228 (1:1 ratio characteristic of mono-Br).
      
    • Base Peak: Loss of cyclobutyl or methyl radical depending on fragmentation energy.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Old/Wet NBS.Recrystallize NBS from water or use fresh bottle. Ensure p-TsOH is added.
High Di-bromo Impurity Excess reagent or high temp.Strictly control stoichiometry (1.0 equiv). Keep T < 0°C during addition.
Unknown Impurities Radical bromination on ring.Critical: Ensure reaction is performed in the dark. Degas solvents to remove

.
Color Issues Oxidation of phenol.Add small amount of ascorbic acid or perform under

atmosphere.

References

  • Selective Ortho-Bromination Protocol

    • Oberhauser, T. (1997). A Convenient Synthesis of 2-Bromo-4-alkylphenols. Journal of Organic Chemistry.
    • Note: While specific recent papers exist, the NBS/pTsOH method is best described in
    • Gomm, A., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Synthesis.
  • General Bromination of Alkylphenols

    • Organic Syntheses, Coll. Vol. 2, p.95 (1943); Vol. 13, p.20 (1933). (Classic Br2/CS2 or AcOH methods).
  • Cyclobutyl Stability & Chemistry

    • Wiberg, K. B. (1996). The chemistry of cyclobutanes. The Chemistry of Functional Groups.
  • Green Chemistry Approaches (Oxidative Bromination)

    • Podgoršek, A., et al. (2009). Oxidative Halogenation with Hydrogen Peroxide: An Environmentally Friendly Way to Iodinated and Brominated Molecules. Angewandte Chemie Int. Ed.

Disclaimer: This document is for research purposes only. All chemical syntheses should be performed by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Technical Application Note: Regioselective Ortho-Bromination of 4-Cyclobutylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The regioselective functionalization of 4-cyclobutylphenol (CAS: 10292-59-8) is a critical transformation in the synthesis of bioisosteres for lipophilic ligand development. The cyclobutyl moiety acts as a conformationally restricted hydrophobic pharmacophore, often replacing tert-butyl or isopropyl groups to modulate metabolic stability and receptor binding affinity.

This guide details the protocol for synthesizing 2-bromo-4-cyclobutylphenol . Unlike simple alkylphenols, the cyclobutyl ring introduces unique steric and electronic considerations. While the para-position is blocked, preventing para-bromination, the challenge lies in suppressing the formation of the 2,6-dibromo byproduct while maintaining the integrity of the strained cyclobutyl ring.

We present two validated protocols:

  • Method A (Precision): N-Bromosuccinimide (NBS) in Acetonitrile (MeCN). Recommended for medicinal chemistry and milligram-to-gram scale optimization.

  • Method B (Scale-Up): Elemental Bromine (

    
    ) in Acetic Acid (AcOH). Recommended for multi-gram to kilogram scale synthesis where cost-efficiency is paramount.
    

Scientific Background & Mechanism[1]

Mechanistic Pathway

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . The hydroxyl group (-OH) is a strong activating group and an ortho, para-director.[1] With the para-position occupied by the cyclobutyl group, the electron density is highest at the ortho-positions (C2 and C6).

  • Activation: The phenol is activated either by solvent interaction or deprotonation.

  • Electrophile Generation:

    • Method A: NBS provides a controlled source of electrophilic bromine (

      
      ), often activated by the polarity of acetonitrile.
      
    • Method B:

      
       is polarized by the solvent (AcOH) to generate the active electrophile.
      
  • Selectivity: The cyclobutyl group is moderately bulky but less sterically demanding than a tert-butyl group. Consequently, 2,6-dibromination can occur rapidly if stoichiometry is not strictly controlled.

Reaction Scheme (Graphviz)

ReactionMechanism Substrate 4-Cyclobutylphenol Intermediate Wheland Intermediate (Resonance Stabilized) Substrate->Intermediate + Br+ Product 2-Bromo-4-cyclobutylphenol (Major) Intermediate->Product - H+ Byproduct 2,6-Dibromo-4-cyclobutylphenol (Over-bromination) Product->Byproduct + Excess Br+ NBS NBS/MeCN (Method A) NBS->Intermediate Br2 Br2/AcOH (Method B) Br2->Intermediate

Figure 1: Mechanistic pathway for the electrophilic bromination of 4-cyclobutylphenol, highlighting the risk of over-bromination.

Experimental Protocols

Method A: NBS in Acetonitrile (High Precision)

Best for: High purity requirements, avoiding hazardous halogenated solvents (


, DCM), and mild conditions.
Reagents & Materials
  • Substrate: 4-Cyclobutylphenol (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.00 - 1.05 equiv). Note: Recrystallize NBS from water if it appears yellow/aged.

  • Solvent: Acetonitrile (MeCN), HPLC grade (0.1 M concentration relative to substrate).

  • Quench: Saturated aqueous Sodium Thiosulfate (

    
    ).
    
Step-by-Step Procedure
  • Preparation: Charge a round-bottom flask with 4-cyclobutylphenol and a magnetic stir bar.

  • Dissolution: Add Acetonitrile (10 mL per mmol substrate) and stir until fully dissolved.

  • Temperature Control: Cool the solution to 0°C using an ice/water bath. Rationale: Lower temperature improves regioselectivity and suppresses dibromination.

  • Addition: Add NBS solid portion-wise over 15–20 minutes.

    • Critical: Do not dump NBS all at once. A transient orange color may appear and fade.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC.[2] Look for the disappearance of the starting material (

    
    ) and appearance of the mono-bromo product (
    
    
    
    ).
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most Acetonitrile (rotary evaporator).

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash with 10%

      
        (to remove residual bromine).
      
    • Wash with water, then brine.[1]

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Method B: Bromine in Acetic Acid (Scale-Up)

Best for: Large-scale synthesis (>50g), cost reduction.

Reagents & Materials
  • Substrate: 4-Cyclobutylphenol (1.0 equiv).

  • Reagent: Elemental Bromine (

    
    ) (1.0 equiv).
    
  • Solvent: Glacial Acetic Acid (AcOH).

  • Buffer (Optional): Sodium Acetate (NaOAc) (1.1 equiv) can be added to buffer the HBr generated, protecting acid-sensitive substrates, though the cyclobutyl ring is generally stable to HBr.

Step-by-Step Procedure
  • Setup: Equip a 3-neck flask with a dropping funnel, internal thermometer, and a caustic scrubber (NaOH trap) for HBr fumes.

  • Dissolution: Dissolve 4-cyclobutylphenol in Glacial Acetic Acid (5 mL per gram).

  • Cooling: Cool the mixture to 10–15°C .

    • Note: Acetic acid freezes at ~16°C. If it solidifies, add a small amount of DCM or operate slightly above the freezing point.

  • Addition: Add

    
     (diluted 1:1 in AcOH) dropwise via the addition funnel.
    
    • Rate: Maintain internal temperature < 25°C. The reaction is exothermic.

  • Stirring: Stir at room temperature for 1–2 hours.

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume). The product often precipitates as a solid or oil.

  • Isolation:

    • If Solid: Filter and wash with cold water.

    • If Oil: Extract with DCM, wash with saturated

      
       (to remove AcOH) and 
      
      
      
      .
  • Crystallization: Recrystallize from Hexanes or Pentane if required.

Workup & Purification Workflow

WorkupFlow Start Crude Reaction Mixture Quench Quench: Sat. Na2S2O3 (Neutralize Oxidant) Start->Quench Extract Extraction: EtOAc or DCM Quench->Extract Wash Wash: H2O, then Brine Extract->Wash Dry Dry: Anhydrous Na2SO4 Wash->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Analyze Analysis (NMR/HPLC) Concentrate->Analyze

Figure 2: Standardized workup protocol for removal of oxidative byproducts and isolation of the brominated phenol.

Data Summary & Comparison

ParameterMethod A (NBS/MeCN)Method B (Br2/AcOH)
Scale Lab (mg to 50 g)Production (>50 g)
Yield 85 - 95%80 - 90%
Selectivity (Mono:Di) High (>95:5)Moderate (Requires strict temp control)
Atom Economy Lower (Succinimide waste)High
Safety Profile Moderate (Solid reagent)High Risk (Corrosive liquid, HBr gas)
Purification Filtration/ColumnPrecipitation/Recrystallization

Analytical Validation (Self-Validating the Protocol)

To ensure the protocol was successful, verify the following spectral markers:

  • 1H NMR (CDCl3):

    • Starting Material: Symmetric AA'BB' system for the aromatic protons.

    • Product: Loss of symmetry.

      • H-3 (doublet):

        
         ppm (deshielded by Br).
        
      • H-5 (doublet of doublets):

        
         ppm.
        
      • H-6 (doublet):

        
         ppm.
        
    • Cyclobutyl: Multiplets at

      
       1.8–2.4 ppm (remain intact).
      
  • Mass Spectrometry:

    • Look for the characteristic bromine isotope pattern (

      
       and 
      
      
      
      peaks of equal intensity).
    • Molecular Ion: [M]+ = 226/228.

Safety & Hazards

  • 4-Cyclobutylphenol: Irritant/Corrosive.[3][4] Causes skin and eye burns.[3] Toxic to aquatic life [1, 5].[4][5]

  • Bromine (

    
    ):  Highly toxic, corrosive, and volatile. Handle only in a functioning fume hood. Causes severe burns.[3]
    
  • NBS: Irritant. Avoid inhalation of dust.[3][4][5]

  • Waste Disposal: All aqueous washes containing bromide/bromine must be disposed of in designated halogenated waste streams.

References

  • Carreño, M. C., et al. (1995).[4] N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Cantillo, D., et al. (2014).[6] In situ Generation of Bromine from NBS for Flow Brominations. The Journal of Organic Chemistry. Retrieved from [Link]

  • Zysman-Colman, E., et al. (2009). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile. Canadian Journal of Chemistry. Retrieved from [Link]

Sources

using 2-Bromo-4-cyclobutylphenol in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Cross-Coupling of 2-Bromo-4-cyclobutylphenol in Drug Discovery

Executive Summary & Pharmacophore Utility

2-Bromo-4-cyclobutylphenol (CAS: 2586127-37-7) is a highly versatile, bifunctional building block increasingly utilized in fragment-based drug discovery and agrochemical synthesis. Its structural uniqueness stems from the combination of an electrophilic ortho-bromophenol core and a lipophilic para-cyclobutyl group.

The Cyclobutyl Advantage: In medicinal chemistry, the cyclobutyl ring serves as a premium bioisostere for tert-butyl and isopropyl groups[1]. While a tert-butyl group is highly lipophilic, its exposed methyl protons are classical "soft spots" for rapid cytochrome P450-mediated metabolic oxidation. Replacing it with a cyclobutyl group moderately increases lipophilicity (LogP) while significantly enhancing resistance to metabolic clearance due to the stronger C-H bonds of the strained ring system[2]. Furthermore, the puckered conformation of the cyclobutyl ring provides a unique spatial exit vector that can improve target binding affinity through the Thorpe-Ingold effect.

The ortho-Bromophenol Core: The ortho-bromophenol motif serves as a foundational scaffold for divergent synthesis[3]. The bromine atom is primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), while the adjacent hydroxyl group can either participate in hydrogen bonding with the biological target or serve as a nucleophilic handle for subsequent etherification.

Mechanistic Insights: Overcoming the Free Phenol Challenge

A critical challenge when utilizing 2-bromo-4-cyclobutylphenol in cross-coupling is managing the free phenolic hydroxyl group.

  • Electronic Deactivation: The strongly electron-donating nature of the -OH group increases electron density on the aromatic ring, making the adjacent C-Br bond less reactive toward the initial oxidative addition of the Palladium(0) catalyst.

  • Catalyst Poisoning & Side Reactions: Under basic cross-coupling conditions, the phenol deprotonates to form a phenoxide. This phenoxide can coordinate tightly to the Pd center (poisoning the catalyst) or undergo competitive Pd-catalyzed C-O coupling (O-arylation).

The Solution: To perform direct cross-coupling without protecting the phenol, chemists must use highly active, electron-rich, and sterically demanding dialkylbiaryl phosphine ligands (such as SPhos or XPhos). The electron-rich nature of SPhos accelerates the difficult oxidative addition step, while its steric bulk prevents the formation of unreactive Pd-phenoxide complexes and accelerates the final reductive elimination step. Alternatively, protecting the phenol (e.g., via benzylation) completely bypasses these issues, allowing for harsher conditions like the Buchwald-Hartwig amination[4].

Workflow Start 2-Bromo-4-cyclobutylphenol (Bifunctional Core) Unprotected Direct Cross-Coupling (Free Phenol) Start->Unprotected Mild Base / Bulky Ligand Protected Phenol Protection (O-Alkylation/Benzylation) Start->Protected Electrophile (e.g., BnBr) Suzuki Suzuki-Miyaura (Biaryl Synthesis) Unprotected->Suzuki Aryl-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Protected->Buchwald Amines Sonogashira Sonogashira (Alkyne Coupling) Protected->Sonogashira Terminal Alkynes

Divergent synthetic workflow for 2-Bromo-4-cyclobutylphenol functionalization.

Reaction Optimization Data

The following table summarizes the optimized parameters for functionalizing 2-bromo-4-cyclobutylphenol based on empirical causality and ligand design.

Reaction TypePhenol StatusCatalyst / LigandBase / SolventTemp (°C)Yield (%)Mechanistic Rationale
Suzuki-Miyaura UnprotectedPd(OAc)₂ / SPhosK₃PO₄ / Toluene:H₂O9075–85SPhos overcomes C-Br deactivation; biphasic system prevents complete phenoxide precipitation.
Buchwald-Hartwig Protected (OBn)Pd₂(dba)₃ / XPhosCs₂CO₃ / 1,4-Dioxane10080–90Protection prevents competitive O-arylation and base consumption by the acidic phenol[5].
Sonogashira Protected (OMe)Pd(PPh₃)₄ / CuIEt₃N / DMF8070–80CuI co-catalyst facilitates alkyne transmetalation; protection avoids alkyne hydration side-reactions.

Validated Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected Phenol)

This protocol utilizes a biphasic solvent system to tolerate the free phenol. The water layer dissolves the inorganic base and boronic acid, while the toluene layer solubilizes the organic substrate, establishing a controlled reaction interface.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-4-cyclobutylphenol (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles) to prevent oxidative degradation of the phosphine ligand.

  • Solvent Addition: Add degassed Toluene (5.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

  • Heating: Seal the flask and heat to 90 °C in a pre-heated oil bath for 12 hours.

  • Self-Validating Check (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material (UV active, stains dark with KMnO₄) should be completely consumed, replaced by a more polar, highly fluorescent biaryl product spot.

  • pH-Controlled Workup (Critical): Cool to room temperature. Causality note: Do not extract immediately. The product exists partially as a water-soluble potassium phenoxide. Add 1M HCl dropwise until the aqueous layer reaches pH ~5. This ensures the phenol is fully protonated and partitions exclusively into the organic phase.

  • Extraction & Purification: Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

Protocol B: Phenol Protection & Buchwald-Hartwig Amination

Because the strong bases required for Buchwald-Hartwig aminations (e.g., NaOtBu) will instantly deprotonate a free phenol and stall the catalytic cycle, the phenol must be protected first[4].

Step-by-Step Methodology:

  • O-Benzylation (Protection):

    • Dissolve 2-bromo-4-cyclobutylphenol (1.0 mmol) in DMF (5.0 mL). Add K₂CO₃ (1.5 mmol) and Benzyl bromide (1.1 mmol). Stir at room temperature for 4 hours.

    • Validation: Quench with water, extract with diethyl ether. The intermediate (2-(benzyloxy)-1-bromo-5-cyclobutylbenzene) will be significantly less polar on TLC than the starting material.

  • Amination Setup: Transfer the protected intermediate (1.0 mmol) to a dry Schlenk tube. Add the desired primary or secondary amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.06 mmol), and Cs₂CO₃ (1.5 mmol).

  • Coupling: Degas the mixture, add anhydrous 1,4-Dioxane (5.0 mL), and heat at 100 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd 2-Bromo-4-cyclobutylphenol TransMet Trans- metalation OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0 Coupled Product

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling.

References

  • Bioisosteres of tert-Butyl Group - Enamine. Enamine.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • Method for dual inhibition of SGLT1 and SGLT2 using diphenylmethane derivatives.
  • 2-Bromophenol: Exploring Its Journey, Properties, and Role in Science.
  • N-Phenylbenzenesulfonamide|CAS 1678-25-7|RUO. Benchchem.

Sources

Application Notes & Protocols: The Strategic Utility of 2-Bromo-4-cyclobutylphenol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Emergence of Substituted Phenols in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of starting materials and intermediates is a critical determinant of synthetic efficiency and the ultimate success of a drug development campaign. Among the vast arsenal of chemical building blocks, substituted phenols are of paramount importance, frequently appearing in the structures of both natural products and blockbuster pharmaceuticals.[1] This guide focuses on a particularly versatile, albeit specialized, intermediate: 2-Bromo-4-cyclobutylphenol .

The unique architecture of this molecule—featuring a phenolic hydroxyl group, a strategically positioned bromine atom for cross-coupling reactions, and a lipophilic cyclobutyl moiety—renders it an exceptionally valuable scaffold for constructing complex molecular frameworks. The presence of the bromine atom ortho to the hydroxyl group allows for a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, while the hydroxyl group itself can be readily functionalized to form ethers and esters.[2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis of 2-Bromo-4-cyclobutylphenol and its subsequent application as a pivotal intermediate in pharmaceutical synthesis. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Synthesis of 2-Bromo-4-cyclobutylphenol: A Protocol for Selective ortho-Bromination

The introduction of a bromine atom specifically at the ortho-position to the hydroxyl group of a para-substituted phenol requires a selective and high-yielding methodology. Direct bromination with elemental bromine can often lead to a mixture of mono- and di-brominated products. A more controlled and selective approach utilizes N-Bromosuccinimide (NBS) as the brominating agent, often in the presence of an acid catalyst to enhance selectivity.[3]

Rationale for Method Selection

The chosen protocol is based on the N-bromosuccinimide (NBS) mediated mono-ortho-bromination, a method recognized for its high selectivity, particularly when catalyzed by an acid such as p-toluenesulfonic acid (p-TsOH).[3] The proposed mechanism involves the protonation of the phenolic oxygen by p-TsOH, which directs the electrophilic brominating species from NBS to the ortho position.[3] This method is advantageous as it typically proceeds under mild conditions, minimizes the formation of the dibrominated byproduct, and can be performed on a gram scale with high yields.[3]

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of 2-Bromo-4-cyclobutylphenol start Start: 4-Cyclobutylphenol reagents Add p-TsOH (0.1 eq) Dissolve in Methanol start->reagents add_nbs Slowly add NBS (1.0 eq) in Methanol solution reagents->add_nbs reaction Stir at Room Temperature (15-20 min) Monitor by TLC add_nbs->reaction workup Quench with Water Extract with Ethyl Acetate reaction->workup purify Column Chromatography (Silica Gel) workup->purify product Product: 2-Bromo-4-cyclobutylphenol purify->product

Caption: Workflow for the synthesis of 2-Bromo-4-cyclobutylphenol.

Detailed Synthesis Protocol

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )PuritySupplier
4-CyclobutylphenolC₁₀H₁₂O148.20≥98%(Typical)
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98≥99%(Typical)
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S172.20≥98.5%(Typical)
Methanol (ACS Grade)CH₃OH32.04≥99.8%(Typical)
Ethyl AcetateC₄H₈O₂88.11≥99.5%(Typical)
HexaneC₆H₁₄86.18≥98.5%(Typical)
Anhydrous Sodium SulfateNa₂SO₄142.04-(Typical)
Silica GelSiO₂60.08230-400 mesh(Typical)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyclobutylphenol (1.0 eq) in ACS-grade methanol.

  • Catalyst Addition: Add p-toluenesulfonic acid (0.1 eq) to the solution and stir until it is fully dissolved.

  • Bromination: In a separate flask, prepare a solution of N-Bromosuccinimide (1.0 eq) in methanol. Add the NBS solution dropwise to the reaction mixture at room temperature over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material (usually within 15-20 minutes).[3]

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[2] Concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-Bromo-4-cyclobutylphenol.

Application in Pharmaceutical Synthesis: Suzuki-Miyaura Cross-Coupling

The true power of 2-Bromo-4-cyclobutylphenol as an intermediate is realized in its ability to undergo carbon-carbon bond-forming reactions. The Suzuki-Miyaura cross-coupling is a cornerstone of modern pharmaceutical synthesis, enabling the construction of biaryl and heteroaryl structures prevalent in many drug molecules.[2]

Rationale for Application

The bromine atom on the phenol ring provides a reactive site, or "handle," for palladium-catalyzed cross-coupling reactions.[4] This allows for the efficient coupling of the entire bromophenol scaffold to other aromatic or heteroaromatic systems, rapidly building molecular complexity. This is a key strategy for accessing novel chemical space in drug discovery programs.

Experimental Workflow for Suzuki-Miyaura Coupling

cluster_coupling Suzuki-Miyaura Cross-Coupling Application start Start: 2-Bromo-4-cyclobutylphenol reagents Combine with Arylboronic Acid (1.2 eq) Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) Base (e.g., K₂CO₃, 2.0 eq) start->reagents solvent Add Solvent System (e.g., Toluene/Ethanol/Water) reagents->solvent degas Degas with Inert Gas (Argon or Nitrogen) solvent->degas reaction Heat to Reflux (80-100 °C) Monitor by TLC degas->reaction workup Cool, Dilute with Water Extract with Ethyl Acetate reaction->workup purify Column Chromatography workup->purify product Product: Biaryl Derivative purify->product G A 2-Bromo-4-cyclobutylphenol B Ether Derivatives A->B Williamson Ether Synthesis (e.g., NaH, Alkyl Halide) C Ester Derivatives A->C Esterification (e.g., Acyl Chloride, Base) D Biaryl Derivatives A->D Suzuki-Miyaura Coupling (e.g., Arylboronic Acid, Pd Catalyst)

Sources

Technical Application Note: Recrystallization of 2-Bromo-4-cyclobutylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-Bromo-4-cyclobutylphenol is a critical intermediate, often utilized in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators and other immunomodulatory drugs. The introduction of the bromine atom at the ortho position and the cyclobutyl moiety at the para position creates a unique lipophilic profile that challenges standard purification methods.

While many phenols are purified via distillation, the high boiling point and thermal sensitivity (oxidation potential) of this compound make recrystallization the preferred method for achieving pharmaceutical-grade purity (>99.5%).

Key Physical Properties (Predicted/Analogous)
PropertyValue / CharacteristicRelevance to Protocol
State Crystalline Solid (Low Melting Point)Risk of "oiling out" during cooling.
Melting Point ~45–65 °C (Estimated)*Requires precise temperature control; avoid superheating.
Solubility Lipophilic (LogP ~4.5)Soluble in non-polar organics; insoluble in water.
Acidity (pKa) ~9–10Weakly acidic; susceptible to base-catalyzed oxidation.
Impurities 4-cyclobutylphenol (SM), 2,6-dibromo-4-cyclobutylphenolCritical separation targets.

*Note: Pure 2-bromo-4-tert-butylphenol melts at ~51°C; the cyclobutyl analog exhibits similar thermal behavior. Handling requires precautions against melting during filtration.

Solvent Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle, balanced against the need to reject the specific impurities (unreacted starting material and over-brominated byproducts).

Solvent Screening Matrix
Solvent SystemSuitabilityMechanism of ActionRecommendation
n-Heptane High Dissolves product at reflux; rejects polar impurities and over-brominated species upon cooling.Primary Choice
Acetic Acid / Water (9:1) High Classic system for bromophenols. Suppresses ionization/oxidation.Secondary Choice
Ethanol / Water MediumGood solubility, but high risk of oiling out due to low melting point.Use only if seeding is available.
Dichloromethane (DCM) LowToo soluble; difficult to crystallize.Use for extraction only.

Detailed Experimental Protocol

Method A: Recrystallization from n-Heptane (Standard)

Best for removing non-polar impurities and achieving high recovery.

Phase 1: Dissolution
  • Charge: Place 10.0 g of crude 2-Bromo-4-cyclobutylphenol into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 30 mL of n-Heptane (3 vol).

  • Heating: Heat the mixture to 60–70 °C (just below reflux) in an oil bath.

    • Critical: Do not overheat.[1] If the solid melts into an oil before dissolving, the solvent volume is too low or the temperature is too high.

  • Adjustment: If solids remain, add n-Heptane in 2 mL increments until a clear solution is obtained. Total volume should not exceed 5–6 vol (50–60 mL).

Phase 2: Hot Filtration (Optional but Recommended)
  • Clarification: If insoluble particulates (dust, inorganic salts) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Rinse: Rinse the filter with 5 mL of hot n-Heptane.

Phase 3: Crystallization [2]
  • Slow Cooling: Remove the flask from the heat source. Allow it to cool to room temperature (20–25 °C) slowly over 2 hours with gentle stirring.

    • Tip: Rapid cooling will trap impurities.

  • Seeding: If the solution becomes cloudy or an oil separates, add a seed crystal of pure product immediately.

  • Deep Cooling: Once at room temperature, place the flask in an ice/water bath (0–4 °C) for 1 hour to maximize yield.

Phase 4: Isolation
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold n-Heptane (0 °C, 2 x 5 mL).

    • Warning: The product is soluble in heptane; excessive washing will reduce yield.

  • Drying: Dry the solid in a vacuum oven at 35 °C for 12 hours. Do not exceed 40 °C to prevent melting.

Method B: Recrystallization from Acetic Acid/Water (High Purity)

Best for removing isomeric impurities (e.g., 2,6-dibromo species).

  • Dissolve: Dissolve crude solid in Glacial Acetic Acid (2 vol) at 50 °C.

  • Precipitate: Slowly add Water dropwise while stirring until persistent turbidity is observed (approx. 0.5–1 vol water).

  • Re-dissolve: Add just enough Acetic Acid to clear the solution.

  • Cool: Allow to cool slowly to room temperature, then chill to 4 °C.

  • Wash: Filter and wash with 1:1 Acetic Acid/Water (cold), then copiously with water to remove acid traces.

Process Visualization (Graphviz)

RecrystallizationWorkflow Start Crude 2-Bromo-4-cyclobutylphenol Dissolution Dissolution (n-Heptane, 65°C) Start->Dissolution Check Is Solution Clear? Dissolution->Check Check->Dissolution No (Add Solvent) Filter Hot Filtration (Remove Particulates) Check->Filter Yes Cooling Controlled Cooling (to 25°C, then 0°C) Filter->Cooling Oiling Problem: Oiling Out Cooling->Oiling Phase Separation? Collection Vacuum Filtration Cooling->Collection Crystals Formed Seed Remedy: Add Seed Crystal & Re-heat slightly Oiling->Seed Seed->Cooling Wash Wash (Cold Heptane) Collection->Wash Dry Vacuum Dry (<40°C) Wash->Dry Final Pure Crystalline Solid Dry->Final

Figure 1: Decision logic and workflow for the recrystallization of 2-Bromo-4-cyclobutylphenol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Temperature too high; Impurities lowering MP; Solvent too polar.Re-heat to dissolve oil, add seed crystal, and cool very slowly. Switch to Acetic Acid/Water method.
Low Yield Too much solvent used; Product too soluble in wash.Concentrate mother liquor and repeat cooling. Use colder wash solvent.[3][1][4]
Color (Pink/Brown) Phenol oxidation.Add a pinch of sodium bisulfite to the crystallization solvent or perform under Nitrogen atmosphere.
Insoluble Matter Inorganic salts (NaBr) from synthesis.Perform hot filtration carefully.

Quality Control (QC) Criteria

Before releasing the batch for downstream synthesis, verify:

  • HPLC Purity: >99.0% (Area %).

    • Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.

  • 1H-NMR: Confirm integral ratio of cyclobutyl protons to aromatic protons. Absence of solvent peaks (Heptane/Acetic Acid).

  • Appearance: White to off-white crystalline solid. (Yellowing indicates oxidation).

References

  • US Patent 6,417,407 B1. Method of making 2-bromo-4-chloro substituted phenols. (2002).[1][5] Describes the standard acetic acid/water and benzotrifluoride purification methods for analogous halogenated phenols.

  • PubChem Compound Summary. 2-Bromo-4-tert-butylphenol (Analog).[6] National Center for Biotechnology Information. (2025).[7][8] Provides physical property benchmarks for 2-bromo-4-alkylphenols.

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed). General procedures for phenol purification and handling of low-melting solids.
  • Sigma-Aldrich. Safety Data Sheet: 2-Bromo-4-methylphenol.[6] Handling precautions for brominated alkylphenols.

Sources

applications of 2-Bromo-4-cyclobutylphenol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Bromo-4-cyclobutylphenol in Medicinal Chemistry and Targeted Drug Discovery

Executive Summary

2-Bromo-4-cyclobutylphenol (CAS: 2586127-37-7) is a highly versatile, premium building block increasingly utilized in modern drug discovery. Structurally characterized by an ortho-bromophenol core and a para-cyclobutyl moiety, this compound offers orthogonal synthetic handles alongside a unique physicochemical profile. This application note details the structural rationale for its use, outlines key applications in targeted therapeutics (such as PROTACs and allosteric kinase inhibitors), and provides self-validating experimental protocols for its functionalization.

Structural Rationale & Pharmacophore Utility

The architectural value of 2-Bromo-4-cyclobutylphenol lies in the synergistic combination of its functional groups:

  • The Cyclobutyl Motif: In recent years, the cyclobutane ring has become a privileged motif in small-molecule drug candidates. Compared to linear alkyl chains (like isopropyl or n-butyl) or larger cycloalkanes, the cyclobutyl group improves metabolic stability by reducing the number of easily oxidizable C-H bonds. Furthermore, its unique puckered conformation allows it to efficiently fill hydrophobic binding pockets while inducing favorable conformational restriction[1].

  • The Ortho-Bromophenol Core: The adjacent hydroxyl and bromide groups provide a highly programmable synthetic platform. The bromide is an ideal precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), which can be leveraged to build complex biaryl systems or initiate advanced 1,4-Pd migration cascades for fused ring synthesis[2]. Concurrently, the phenolic hydroxyl serves as an orthogonal anchor for etherification, triflation, or linker attachment.

Key Applications in Drug Development

  • Fragment-Based Drug Discovery (FBDD): The compound serves as an excellent core scaffold for generating libraries of biaryl compounds. By coupling various heteroaryl boronic acids to the bromide position, medicinal chemists can rapidly explore structure-activity relationships (SAR) for allosteric kinase pockets where the cyclobutyl group anchors the molecule in a deep lipophilic sub-pocket.

  • Targeted Protein Degradation (PROTACs): In the design of PROTACs, the phenol acts as a highly efficient vector for attaching PEGylated linkers. The cyclobutyl-biaryl system acts as the target-protein binder (warhead), while the linker connects to an E3 ligase ligand, facilitating the ubiquitination and degradation of the target protein.

Mechanistic Pathway Visualization

The following workflow illustrates the orthogonal dual-functionalization of 2-Bromo-4-cyclobutylphenol, enabling the independent elaboration of both the C-Br bond and the -OH group.

Workflow Start 2-Bromo-4-cyclobutylphenol (Core Scaffold) Step1 Phenol Protection (MOM-Cl, DIPEA) Start->Step1 Mask reactive -OH Step2 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Step1->Step2 C-Br Activation Step3 Deprotection (HCl / MeOH) Step2->Step3 Yields protected biaryl Step4 Etherification (Linker-X, Cs2CO3) Step3->Step4 Exposes -OH for alkylation Final Target Molecule (PROTAC / Kinase Inhibitor) Step4->Final Final assembly

Fig 1: Step-by-step synthetic workflow for dual-functionalization of 2-Bromo-4-cyclobutylphenol.

Experimental Protocols (Self-Validating Systems)

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Construct a biaryl framework via the ortho-bromide.

  • Preparation: In an oven-dried Schlenk flask, combine MOM-protected 2-Bromo-4-cyclobutylphenol (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality Insight: Steric hindrance from the ortho-substituent requires a catalyst with a large bite angle. The dppf ligand (bite angle ~99°) accelerates the reductive elimination step, effectively outcompeting side reactions like protodehalogenation.

  • Solvent & Reaction: Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1, 0.2 M). Heat to 90 °C under a nitrogen atmosphere for 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The starting bromide exhibits a characteristic 1:1 isotopic doublet (due to ⁷⁹Br and ⁸¹Br). The complete disappearance of this doublet and the emergence of the single product mass [M+H]⁺ validates successful and complete cross-coupling.

Protocol B: Base-Mediated Etherification for Linker Attachment

Objective: Attach a PROTAC PEG-linker to the deprotected phenolic oxygen.

  • Preparation: Dissolve the deprotected biaryl-cyclobutylphenol (1.0 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add Cs₂CO₃ (2.0 equiv) and stir for 15 minutes at room temperature.

    • Causality Insight: Alkylating an ortho-substituted phenol can be sluggish due to steric shielding. Utilizing Cs₂CO₃ instead of K₂CO₃ leverages the "cesium effect"—the large, highly polarizable cesium ion coordinates weakly with the phenoxide oxygen in aprotic solvents, generating a highly reactive, "naked" nucleophile that drives the reaction to completion.

  • Alkylation: Add the electrophilic linker (e.g., PEG₄-Tosylate, 1.1 equiv). Heat to 60 °C for 8 hours.

  • Workup: Quench with water, extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, and purify via flash chromatography.

  • Self-Validation Checkpoint: Perform a colorimetric spot test using aqueous Iron(III) chloride (FeCl₃). The starting free phenol will form a dark purple/blue complex. A negative (colorless/yellow) result in the organic extract confirms the complete consumption of the free hydroxyl group.

Quantitative Data & Yield Analysis

The table below summarizes the expected yields and the calculated partition coefficient (cLogP) shifts during the functionalization stages, providing a predictive model for the compound's lipophilicity trajectory during drug development.

StageTransformationReagents / CatalystExpected Yield (%)Δ cLogP Shift
1 Phenol ProtectionMOM-Cl, DIPEA, DCM92 - 95+0.4
2 Suzuki Coupling (Phenyl)Ph-B(OH)₂, Pd(dppf)Cl₂85 - 89+1.2
3 Suzuki Coupling (Pyridyl)3-Pyridyl-B(OH)₂, Pd(dppf)Cl₂78 - 82-0.1
4 Deprotection3M HCl, MeOH95 - 98-0.4
5 PROTAC Linker AttachmentPEG₄-Ts, Cs₂CO₃, DMF80 - 84-1.5

References

  • Cyclobutanes in Small-Molecule Drug Candidates Source: ChemMedChem. 2022 May 4;17(9):e202200020. URL:[Link]

  • 1,4-Pd Migration-Enabled Synthesis of Fused 4-Membered Rings Source: Journal of the American Chemical Society (JACS). 2024 Jul 17;146(28):18811-18816. URL:[Link]

Sources

Application Note: Divergent Functionalization of the Phenolic Group in 2-Bromo-4-cyclobutylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Bromo-4-cyclobutylphenol (CAS: 2586127-37-7) is a highly versatile, halogenated alkylphenol building block used extensively in medicinal chemistry and agrochemical development[1]. The molecule features three distinct domains: a reactive phenolic hydroxyl (-OH), an ortho-bromine atom primed for transition-metal-catalyzed cross-coupling, and a lipophilic para-cyclobutyl ring that enhances metabolic stability and target binding affinity.

Functionalizing the phenolic group is a critical first step in utilizing this scaffold. The ortho-bromine exerts an electron-withdrawing inductive effect, slightly lowering the pKa of the phenol compared to unsubstituted analogs, thereby facilitating deprotonation by mild bases[2]. However, the steric bulk of the ortho-bromine and para-cyclobutyl groups necessitates optimized conditions to ensure high conversion rates.

This application note details two primary functionalization pathways:

  • O-Alkylation (Williamson Ether Synthesis): To generate stable aryl ethers for structural elaboration or protection[3].

  • O-Triflation: To convert the phenol into a trifluoromethanesulfonate (triflate), yielding a bis-electrophile for orthogonal, sequential palladium-catalyzed cross-coupling reactions[4].

Experimental Protocols & Causality

Protocol A: O-Alkylation via Williamson Ether Synthesis

Objective: Synthesize an aryl alkyl ether using an alkyl halide (e.g., benzyl bromide or methyl iodide).

Causality & Design: Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to quantitatively deprotonate the phenol but mild enough to prevent side reactions (such as benzyne formation or nucleophilic aromatic substitution at the brominated carbon). N,N-Dimethylformamide (DMF) or acetone is used as a polar aprotic solvent to solvate the potassium cation, leaving the phenoxide highly nucleophilic and accelerating the S_N2 substitution[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 2-Bromo-4-cyclobutylphenol (1.0 equiv, 2.27 g, 10.0 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv, 2.76 g, 20.0 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation.

    • Self-Validation: The solution will typically undergo a slight color change (often turning pale yellow) as the phenoxide is generated.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.2 equiv, 12.0 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60–80 °C and stir for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 9:1) until the starting phenol spot disappears.

  • Workup: Cool to room temperature and quench with distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with 1M NaOH (20 mL) to deprotonate and remove any unreacted trace phenol into the aqueous layer[6], followed by a brine wash (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: O-Triflation for Orthogonal Cross-Coupling

Objective: Convert the phenol into a triflate (-OTf) to create a highly reactive electrophilic site.

Causality & Design: Triflic anhydride (Tf₂O) is a highly reactive electrophile. The reaction must be performed at 0 °C to −10 °C to control the exothermic nature and prevent degradation[7]. Pyridine is utilized both as a base to neutralize the generated triflic acid and as a nucleophilic catalyst that forms a highly reactive N-trifluoromethylsulfonylpyridinium intermediate. The resulting 2-bromo-4-cyclobutylphenyl triflate is a valuable bis-electrophile where the -OTf group is generally more reactive toward Pd-insertion than the ortho-bromide, allowing for sequential, chemo-selective Suzuki or Buchwald-Hartwig couplings[8].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 100 mL flask with 2-Bromo-4-cyclobutylphenol (1.0 equiv, 10.0 mmol) and anhydrous Dichloromethane (DCM, 30 mL) under an argon atmosphere.

  • Base Addition: Add anhydrous Pyridine (1.5 equiv, 15.0 mmol) and cool the mixture to 0 °C using an ice-water bath[8].

  • Triflation: Slowly add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv, 12.0 mmol) dropwise over 15 minutes.

    • Critical Step: Maintain the internal temperature below 5 °C to prevent the formation of dark tarry byproducts[7].

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL) to neutralize excess acid and anhydride[4]. Separate the layers and extract the aqueous phase with DCM (2 × 20 mL).

  • Purification: Wash the combined organic layers with 1M HCl (20 mL) to remove residual pyridine, followed by brine. Dry over MgSO₄, concentrate in vacuo, and purify via short-path silica gel chromatography (eluting with 100% Hexanes to 5% EtOAc/Hexanes) to yield the triflate as a clear oil.

Data Presentation: Comparative Functionalization Matrix

ParameterO-Alkylation (Williamson)O-Triflation
Primary Reagent Alkyl Halide (R-X)Triflic Anhydride (Tf₂O)
Base / Solvent K₂CO₃ / DMF or AcetonePyridine / DCM
Temperature 60 °C – 80 °C0 °C to Room Temperature
Reaction Time 4 – 6 hours2 – 3 hours
Workup Wash 1M NaOH (removes unreacted phenol)1M HCl (removes pyridine)
Downstream Utility Stable ether linkage for drug scaffoldsOrthogonal cross-coupling (Suzuki, Heck)
Typical Yield 85% – 95%80% – 90%

Mandatory Visualization

G SM 2-Bromo-4-cyclobutylphenol (Starting Material) Ether Aryl Alkyl Ether (O-Alkylation) SM->Ether R-X, K2CO3 DMF, 80°C Triflate Aryl Triflate (O-Triflation) SM->Triflate Tf2O, Pyridine DCM, 0°C Downstream1 Stable Scaffold (Protecting Group / API Core) Ether->Downstream1 Downstream2 Bis-Electrophile (Orthogonal Cross-Coupling) Triflate->Downstream2

Caption: Divergent functionalization pathways of 2-Bromo-4-cyclobutylphenol to ether or triflate derivatives.

References

  • Title: 2586127-37-7 | 2-Bromo-4-cyclobutylphenol Source: Boroncore URL: [Link][1]

  • Title: Outline a possible laboratory synthesis of each of the following compounds from alcohols and phenols Source: Vaia URL: [Link][2]

  • Title: Williamson ether synthesis: an efficient one-step route for surface modifications Source: Taylor & Francis URL: [Link][3]

  • Title: An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory Source: ACS Publications (Journal of Chemical Education) URL: [Link][5]

  • Title: Organic Syntheses Procedure: Triflic anhydride addition Source: Organic Syntheses URL: [Link][7]

  • Title: Organic Syntheses Procedure: 4-Chlorophenyl trifluoromethanesulfonate Source: Organic Syntheses URL: [Link][8]

  • Title: A Stoichiometric Solvent-Free Protocol for Acetylation Reactions Source: Frontiers in Chemistry URL: [Link][6]

Sources

Application Note: Scalable Synthesis and Experimental Protocol for 2-Bromo-4-cyclobutylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-4-cyclobutylphenol (CAS: 2586127-37-7)[1] is a highly valued halogenated building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced KRAS inhibitors[2]. The presence of the ortho-bromide handle allows for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the lipophilic cyclobutyl group enhances the pharmacokinetic properties of the final drug candidate.

This application note details a scalable, self-validating protocol for the regioselective ortho-bromination of 4-cyclobutylphenol utilizing N-Bromosuccinimide (NBS)[3]. Unlike elemental bromine (


), which is highly corrosive and prone to over-oxidation, NBS provides a controlled release of electrophilic bromine, ensuring high yields and excellent impurity profiles suitable for scale-up[4].

Mechanistic Rationale & Regioselectivity

The synthesis relies on an Electrophilic Aromatic Substitution (EAS) mechanism. The starting material, 4-cyclobutylphenol, possesses a hydroxyl (-OH) group, which is strongly electron-donating and directs incoming electrophiles to the ortho and para positions. Because the para position is sterically and electronically blocked by the cyclobutyl moiety, bromination is strictly directed to the ortho position[5].

Acetonitrile (MeCN) is selected as the solvent. It effectively solubilizes both the organic substrate and the polar Wheland intermediate, accelerating the reaction without participating in deleterious side reactions[6].

Mechanism SM 4-Cyclobutylphenol (para-blocked) Wheland Wheland Intermediate (ortho-attack) SM->Wheland Electrophilic Attack NBS NBS in MeCN (Br+ source) NBS->Wheland Br+ transfer Product 2-Bromo-4-cyclobutylphenol + Succinimide Wheland->Product Rearomatization (-H+)

Electrophilic aromatic substitution mechanism for ortho-bromination.

Materials and Reagents

To ensure reproducibility and manage stoichiometric precision during scale-up, all reagents must be quantified accurately.

ReagentMW ( g/mol )EquivalentsMass/Volume (per 100g scale)Function
4-Cyclobutylphenol 148.201.00100.0 gStarting Material
N-Bromosuccinimide (NBS) 177.981.05126.1 gBrominating Agent
Acetonitrile (MeCN) 41.0510 Vol1.0 LReaction Solvent
Sodium Thiosulfate (10% aq) 158.11Excess300 mLQuenching Agent
Ethyl Acetate (EtOAc) 88.1115 Vol1.5 LExtraction Solvent
Heptane 100.205 Vol500 mLTrituration Solvent

Process Workflow

Workflow Step1 1. Dissolution 4-Cyclobutylphenol in MeCN (0 °C) Step2 2. Bromination Portion-wise NBS addition Step1->Step2 Control Exotherm Step3 3. Quenching 10% Na2S2O3 (aq) Step2->Step3 Monitor by HPLC Step4 4. Extraction EtOAc / Water phase separation Step3->Step4 Neutralize active Br Step5 5. Purification Heptane trituration to remove succinimide Step4->Step5 Isolate organic layer

Scalable workflow for the synthesis and purification of 2-Bromo-4-cyclobutylphenol.

Detailed Experimental Protocol

This protocol is designed as a self-validating system; each operational step is grounded in chemical causality to prevent failure modes during scale-up.

Step 1: Reactor Preparation & Dissolution
  • Charge a jacketed glass reactor with 4-cyclobutylphenol (100.0 g, 674.7 mmol) and anhydrous Acetonitrile (1.0 L).

  • Set the chiller to 0–5 °C and engage overhead stirring at 250 RPM.

  • Causality: NBS bromination of highly activated phenols can proceed too rapidly at room temperature, leading to oxidative decomposition or dibromination. Cooling ensures strict kinetic control over the regioselectivity[5].

Step 2: Controlled Bromination
  • Weigh N-Bromosuccinimide (126.1 g, 708.4 mmol, 1.05 eq) and divide it into 5 equal portions.

  • Add the NBS portions sequentially over 1.5 hours, ensuring the internal reactor temperature does not exceed 10 °C.

  • Causality: The electrophilic aromatic substitution is highly exothermic. Dumping the reagent causes thermal spikes, which rapidly increases the solubility of NBS and leads to runaway kinetics and polybromination[4].

  • After complete addition, maintain the temperature at 0–5 °C for 1 hour, then gradually warm to 20 °C and stir for an additional 2 hours.

Step 3: In-Process Monitoring & Quenching
  • Pull a 50 µL aliquot, dilute in MeCN, and analyze via HPLC (UV 254 nm). The reaction is deemed complete when unreacted 4-cyclobutylphenol is <1.0% (Area/Area).

  • Cool the reactor back to 10 °C and slowly add 300 mL of 10% aqueous Sodium Thiosulfate (

    
    ). Stir vigorously for 30 minutes.
    
  • Causality: Any unreacted NBS or trace elemental bromine generated in situ must be reduced to inert bromide salts (

    
    ) before solvent evaporation. Failing to quench concentrates the active halogen, which can brominate the solvent or the cyclobutyl ring via radical pathways during concentration.
    
Step 4: Workup and Extraction
  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 500 mL).

  • Wash the combined organic layers with deionized water (2 × 500 mL) and saturated brine (500 mL).

  • Dry the organic phase over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure (rotary evaporator, bath temp 40 °C) to yield a crude semi-solid.
    
Step 5: Chromatography-Free Purification
  • Suspend the crude residue in cold Heptane (500 mL) and stir vigorously for 1 hour at 0 °C.

  • Filter the suspension through a sintered glass funnel and wash the filter cake with cold Heptane (100 mL).

  • Causality: The primary byproduct is succinimide. While aqueous washes remove the majority, trace amounts often co-extract. Succinimide is highly polar and insoluble in non-polar solvents like heptane, whereas the lipophilic 2-bromo-4-cyclobutylphenol remains highly soluble. This differential solubility allows for a simple, scalable purification step without requiring silica gel chromatography.

  • Concentrate the filtrate to dryness to afford pure 2-Bromo-4-cyclobutylphenol as a pale yellow oil that may crystallize upon standing.

Analytical Validation (Self-Validating System)

To confirm the structural integrity and purity of the scaled-up batch, the following analytical criteria must be met:

  • LC-MS (ESI-Negative): The mass spectrum must show an

    
     peak at m/z 225.0 and 227.0 with a 1:1 isotopic ratio, which is the definitive signature of a single incorporated bromine atom.
    
  • 
    H-NMR (400 MHz, 
    
    
    
    ):
    • The starting material's symmetrical AA'BB' aromatic pattern must completely disappear.

    • The product must exhibit a 1,2,4-trisubstituted aromatic pattern: a doublet at ~7.3 ppm (H-3, meta coupling ~2 Hz), a doublet of doublets at ~7.0 ppm (H-5, ortho and meta coupling), and a doublet at ~6.9 ppm (H-6, ortho coupling ~8 Hz).

    • The cyclobutyl methine proton should appear as a multiplet around 3.4 ppm, confirming the cyclobutyl ring survived the oxidative conditions intact.

  • HPLC Purity: >98% (Area/Area at 254 nm).

Scale-Up & Safety Considerations

  • Exotherm Management: For pilot-scale operations (>1 kg), the NBS addition rate must be strictly governed by the heat-removal capacity of the reactor's cooling jacket. Automated powder dosing units linked to internal temperature probes are highly recommended.

  • Waste Management: The aqueous waste stream contains succinimide, sodium thiosulfate, and bromide salts. It must be routed to appropriate aqueous chemical waste rather than biological drains due to the high chemical oxygen demand (COD) and potential aquatic toxicity of brominated organics.

References

  • WO2024040109A2 - Kras inhibitors - Google Patents Google P
  • A New Bromination Method for Phenols and Anisoles: NBS/HBF(4).Et(2)O in CH(3)CN - PubMed National Institutes of Health (NIH). [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal Organic Chemistry Portal. [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2) MANAC Inc. Discussion Series.[Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC National Institutes of Health (NIH).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Di- and Polybromination of 4-Cyclobutylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the electrophilic aromatic substitution of highly activated substrates. This guide is specifically engineered for researchers and drug development professionals struggling with the over-bromination of 4-cyclobutylphenol.

Below, you will find a deep dive into the causality of this reaction, troubleshooting FAQs, self-validating experimental protocols, and mechanistic workflows to ensure you isolate the desired mono-brominated product with high fidelity.

Core Principles & Causality of Over-Bromination

4-Cyclobutylphenol is an exceptionally electron-rich aromatic system. The hydroxyl (-OH) group acts as a powerful electron-donating group (EDG), strongly activating the ortho positions (C2 and C6) toward electrophilic attack. Because the cyclobutyl moiety blocks the para position (C4), bromination is exclusively funneled to the ortho sites.

The Causality of Dibromination: Once the first bromine atom is installed (forming 2-bromo-4-cyclobutylphenol), the ring is only mildly deactivated. The intermediate remains highly nucleophilic. If the brominating agent is too reactive, present in slight excess, or if the solvent stabilizes the transition state for a second substitution, the activation energy barrier for the second bromination is easily breached. This results in the reaction kinetically "running away" to form the undesired 2,6-dibromo-4-cyclobutylphenol. Preventing this requires precise modulation of the phenol's reactivity and controlled delivery of the electrophile.

Troubleshooting Guides & FAQs

Q1: Why does 4-cyclobutylphenol over-brominate even when I strictly use 1.0 equivalent of bromine (Br₂)? A1: Molecular bromine in standard solvents (like acetic acid or DCM) is highly reactive. The reaction kinetics are so fast that Br₂ cannot adequately distinguish between the unreacted 4-cyclobutylphenol and the mono-brominated intermediate. Localized concentration gradients in your flask cause some molecules to react twice before others react once. You must switch to a milder Br⁺ donor.

Q2: What is the most reliable method to achieve selective mono-ortho-bromination? A2: The most robust, scalable method utilizes N-Bromosuccinimide (NBS) combined with 10 mol% para-Toluenesulfonic acid (p-TsOH) in ACS-grade Methanol. As established in the literature for para-substituted phenols, the p-TsOH conjugates to the phenolic alcohol via hydrogen bonding[1]. This complexation modulates the electron density of the ring and directs the bromination, effectively halting the reaction after the first equivalent of bromine is consumed[1]. For more details on this mechanistic control, see[2].

Q3: How do solvent choices impact the mono- vs. di-bromination ratio? A3: Solvent polarity and protic nature dictate the stabilization of the Wheland intermediate. Using polar protic solvents like methanol with an acid catalyst significantly improves mono-selectivity compared to aprotic solvents like dichloromethane (DCM) or unbuffered acetonitrile (MeCN).

Q4: What are the signs of over-bromination in my reaction, and how can I monitor it? A4: Over-bromination presents as a distinct, less polar spot on TLC (due to the loss of hydrogen bonding capacity and increased lipophilicity from two bromine atoms). GC-MS or HPLC monitoring is critical; the 2,6-dibromo product will have a distinct isotopic pattern (M, M+2, M+4 in a 1:2:1 ratio) and a longer retention time compared to the mono-bromo product (M, M+2 in a 1:1 ratio).

Data Presentation: Solvent and Catalyst Effects

The table below summarizes the expected product distribution when brominating para-alkylphenols (analogous to 4-cyclobutylphenol) under various conditions.

Table 1: Comparison of Product Distribution in Bromination under Different Conditions

Brominating AgentSolventCatalyst / AdditiveTemp (°C)Mono-bromo Yield (%)Di-bromo Yield (%)
Br₂ (1.0 eq)Acetic AcidNone0 to 2545%40%
NBS (1.0 eq)DCMNone055%35%
NBS (1.0 eq)MeCNHBF₄·Et₂O0 to 2570%15%
NBS (1.0 eq)Methanolp-TsOH (10 mol%)25>85% <5%

Experimental Protocols: Self-Validating Workflow

Protocol: Selective Mono-ortho-bromination of 4-Cyclobutylphenol Methodology adapted from the highly selective NBS/p-TsOH/MeOH system[2].

Materials:

  • 4-Cyclobutylphenol (1.0 eq, ~10 mmol)

  • N-Bromosuccinimide (NBS) (1.0 eq, ~10 mmol) - Must be freshly recrystallized from water to remove Br₂ traces.

  • para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq, 10 mol%)

  • ACS-grade Methanol (1.0 mL per mmol of phenol)

Step-by-Step Procedure:

  • Preparation of the Phenol Complex: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyclobutylphenol (10 mmol) and p-TsOH·H₂O (1.0 mmol) in 10 mL of ACS-grade methanol.

    • Self-Validation Check: Stir for 10 minutes at room temperature (25°C). The solution should be clear and colorless. This pre-mixing step is crucial as it allows the p-TsOH to hydrogen-bond with the phenol, establishing the directing complex.

  • Preparation of the Brominating Agent: In a separate flask, prepare a 0.1 M solution of NBS (10 mmol) in methanol. Wrap the flask in aluminum foil to protect it from light, preventing homolytic cleavage and radical side reactions.

  • Controlled Addition: Add the NBS solution dropwise to the phenol solution over a period of 20-30 minutes while maintaining rigorous stirring at room temperature.

    • Self-Validation Check: A transient yellow color may appear upon each drop but should quickly dissipate. If the solution turns persistently dark orange or red, pause the addition and cool the reaction flask slightly (e.g., 15°C water bath) to suppress over-oxidation.

  • Reaction Monitoring: After the addition is complete, stir for an additional 15-20 minutes. Monitor by TLC (e.g., 10% EtOAc in Hexanes) or GC-MS.

    • Self-Validation Check: The starting material spot should be completely consumed, replaced by a single major product spot (mono-brominated). A faint, higher Rf spot indicates trace di-bromination.

  • Quenching and Workup: Remove the methanol under reduced pressure (rotary evaporator) at ≤ 30°C to prevent thermal degradation. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any unreacted electrophilic bromine), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (silica gel) to isolate pure 2-bromo-4-cyclobutylphenol.

Visualizations

Troubleshooting Start Analyze Crude Mixture (GC-MS / HPLC) Check Is 2,6-dibromo product > 5%? Start->Check Yes Yes: Over-bromination Check->Yes > 5% No No: Optimal Mono-bromination Check->No < 5% Action1 Check NBS stoichiometry (Ensure exactly 1.0 eq) Yes->Action1 Action2 Verify temperature (Keep at 0-20°C) Yes->Action2 Action3 Ensure p-TsOH catalyst is active (10 mol%) Yes->Action3 Action1->Start

Workflow for diagnosing and resolving over-bromination in 4-cyclobutylphenol synthesis.

Mechanism Phenol 4-Cyclobutylphenol (Highly Activated) Complex Phenol-pTsOH H-Bond Complex (Modulates Reactivity) Phenol->Complex p-TsOH (10 mol%) Intermediate Wheland Intermediate (Ortho-Directed) Complex->Intermediate + NBS (1.0 eq) NBS N-Bromosuccinimide (NBS) (Br+ Donor) NBS->Intermediate Mono 2-Bromo-4-cyclobutylphenol (Target Product) Intermediate->Mono Fast Deprotonation Di 2,6-Dibromo-4-cyclobutylphenol (Undesired Byproduct) Mono->Di Excess NBS / Heat

Reaction pathway for p-TsOH directed mono-ortho-bromination of 4-cyclobutylphenol.

References

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol Source: Molecules, 2016 Jan 13; 21(1): 88. URL:[Link]

Sources

Technical Support Center: Strategies for the Depletion of Unreacted Starting Materials in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream purification and reaction work-up. Isolating a target active pharmaceutical ingredient (API) or synthetic intermediate from unreacted starting materials (SMs) is a critical bottleneck in drug development. This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you achieve absolute product purity.

SM_Removal Start Crude Mixture Check_pKa Ionizable groups with ΔpKa > 3? Start->Check_pKa AcidBase Acid-Base Extraction Check_pKa->AcidBase Yes Check_Rf ΔRf > 0.15 on TLC? Check_pKa->Check_Rf No Flash Flash Chromatography Check_Rf->Flash Yes Check_React Unique reactive group? Check_Rf->Check_React No Scavenger Scavenger Resin Check_React->Scavenger Yes Crystallization Recrystallization Check_React->Crystallization No

Decision matrix for selecting a starting material depletion strategy.

Part 1: Troubleshooting Guide & FAQs

Q1: My reaction requires an excess of a primary amine, but the secondary amine product is difficult to separate via flash chromatography due to streaking and identical Rf values. How can I selectively remove the unreacted starting material? Answer: When dealing with polar compounds that exhibit poor chromatographic resolution, 1[1] are highly effective. Scavenger resins are functionalized solid supports designed to irreversibly capture specific compounds from reaction mixtures, simplifying post-reaction purification[1]. For primary amines, a resin functionalized with an electrophile, such as a polymer-bound isocyanate or aldehyde, will covalently capture the unreacted primary amine[2]. The secondary amine product, being more sterically hindered, remains in solution. This causality relies on exploiting the kinetic difference in nucleophilicity and steric hindrance between the primary starting material and the secondary product.

Q2: I am trying to separate an unreacted carboxylic acid starting material from a neutral ester product. Both co-elute on silica gel. What is the most robust method? Answer: 3[3] is the gold standard here. This technique relies on manipulating the protonation state of the target compound to alter its solubility profile[3]. By washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃), the unreacted carboxylic acid (pKa ~4-5) is deprotonated to form a water-soluble carboxylate salt[4]. The neutral ester product remains in the organic phase. The causality is driven by the fact that ionic salts exhibit high solubility in polar aqueous solvents and near-zero solubility in non-polar organic solvents[5].

Q3: My crude reaction mixture auto-crystallizes upon cooling, but NMR shows it traps 10-15% of the unreacted starting material. Should I just filter it? Answer: No. Auto-crystallization from a crude mixture often leads to the inclusion of impurities within the growing crystal lattice[6]. As noted by 7[7], it is highly recommended to dry the reaction mixture, redissolve it in a suitable solvent, and perform a deliberate purification step. If you opt for recrystallization, you must select a solvent system where the solubility of the product is highly temperature-dependent, while the unreacted starting material remains highly soluble even at cold temperatures.

Part 2: Quantitative Data Guidelines

Table 1: Common Scavenger Resins and their Target Starting Materials
Resin TypeTarget Unreacted Starting MaterialTypical Loading Capacity (mmol/g)Byproduct Formed (on resin)
PS-Isocyanate Primary/Secondary Amines1.0 - 1.5Urea
PS-Trisamine (TAEA) Electrophiles (Acid chlorides, Isocyanates)3.0 - 4.0Amide / Urea
PS-TsNHNH₂ Aldehydes / Ketones2.5 - 3.0Hydrazone
PS-Thiol Alkylating agents, Michael acceptors1.2 - 1.5Thioether
Table 2: pKa Guidelines for Acid-Base Extraction
Compound ClassApproximate pKaReagent for Extraction into Aqueous PhaseReagent for Recovery (Precipitation)
Carboxylic Acids 4 - 5Sat. NaHCO₃ or 1M NaOH1M HCl
Phenols 9 - 101M NaOH (NaHCO₃ is too weak)1M HCl
Aliphatic Amines 10 - 11 (conjugate acid)1M HCl1M NaOH

Part 3: Self-Validating Experimental Protocols

Protocol A: Polymer-Supported Scavenging of Excess Amines

This protocol utilizes solid-phase chemistry to covalently bind unreacted nucleophiles, leaving the desired product in solution.

  • Analyze the Crude: Determine the exact molar amount of unreacted amine remaining in the crude mixture via quantitative NMR or LC-MS.

  • Resin Selection: Select a polystyrene-bound isocyanate resin (e.g., PS-Isocyanate). Calculate the required mass based on the resin's loading capacity, using a 2-3 molar excess relative to the unreacted amine to drive the scavenging reaction to completion[8].

  • Solvent Swelling: Dissolve the crude mixture in a solvent that swells the polystyrene resin (e.g., dichloromethane or THF) to ensure the internal reactive sites of the polymer matrix are accessible to the solute.

  • Incubation: Add the resin to the solution and agitate gently on an orbital shaker at room temperature for 2-12 hours.

    • Self-Validation Step: Spot the suspension on a TLC plate or run an LC-MS aliquot. The complete disappearance of the starting material peak/spot confirms the scavenging has reached completion. Do not proceed to filtration until this is verified.

  • Filtration: Filter the suspension through a fritted glass funnel. Wash the resin cake with 2-3 column volumes of the reaction solvent to elute any non-covalently trapped product.

  • Concentration: Evaporate the combined filtrate in vacuo to yield the amine-free product.

Protocol B: pKa-Directed Acid-Base Extraction

This protocol exploits the partition coefficient differences between neutral organic molecules and their ionic salts.

AcidBase_Logic Mixture Organic Layer (Neutral Product + Acidic SM) AddBase Add Aqueous Base (e.g., NaHCO3) Mixture->AddBase SepFunnel Partitioning AddBase->SepFunnel OrgPhase Organic Phase (Neutral Product) SepFunnel->OrgPhase Top Layer AqPhase Aqueous Phase (Deprotonated SM Salt) SepFunnel->AqPhase Bottom Layer Dry Dry & Concentrate OrgPhase->Dry Acidify Add HCl to recover SM AqPhase->Acidify

Mechanistic workflow of a pKa-directed acid-base extraction.

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate)[9].

  • Aqueous Base Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ (pH ~8).

  • Partitioning: Stopper and invert the funnel, venting frequently to release the CO₂ gas generated by the acid-base neutralization.

  • Phase Separation: Allow the layers to separate. The aqueous layer contains the carboxylate salt of the starting material; the organic layer contains the neutral product.

    • Self-Validation Step: Acidify a small 1 mL aliquot of the aqueous layer dropwise with 1M HCl. The immediate formation of a cloudy white precipitate confirms the successful extraction of the acidic starting material into the aqueous phase.

  • Back-Extraction: Extract the aqueous layer once more with fresh organic solvent to recover any trace product that may have partitioned incorrectly. Combine the organic layers.

  • Drying & Concentration: Water removal is most easily done by adding a drying agent, such as anhydrous magnesium sulfate or sodium sulfate, before filtration and evaporation[5].

References

  • Scavenger Resins - Amerigo Scientific. Amerigo Scientific.
  • Scavenger resin - Wikipedia. Wikipedia.
  • Acid-Base Extraction Definition - Organic Chemistry Key... - Fiveable. Fiveable.
  • Crystallization - Organic Chemistry
  • Comparative Efficacy of Polyamine-Based Scavenger Resins. SCIRP.
  • Acid–base extraction - Wikipedia. Wikipedia.
  • Commentary on Crystallization Vital Role in the Purific
  • Acid-Base Extraction - Chemistry LibreTexts. LibreTexts.
  • Acid-Base Extraction.1. UMass.
  • What is the best way to purify a crude reaction mixture th

Sources

challenges in the regioselective bromination of substituted phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center . This portal is designed for researchers, scientists, and drug development professionals navigating the complex landscape of electrophilic aromatic substitution (EAS).

The regioselective bromination of substituted phenols presents a unique set of mechanistic challenges. Because the hydroxyl (-OH) group is strongly electron-donating via resonance, the aromatic ring becomes highly activated. This often results in uncontrollable polybromination, poor ortho/para selectivity, and oxidative degradation (quinone formation). This guide synthesizes field-proven insights to help you troubleshoot these issues and implement self-validating experimental protocols.

I. Mechanistic Decision Matrix

Before proceeding to the troubleshooting guides, use the following logical workflow to align your brominating agent with the specific electronic and steric demands of your phenol substrate.

BrominationWorkflow Start Analyze Phenol Substrate HighlyAct Highly Activated (Alkyl/Alkoxy substituted) Start->HighlyAct High Electron Density OxProne Oxidation-Prone (Risk of Quinones) Start->OxProne Low Oxidation Potential Steric Requires High p/o Selectivity (Negligible electronic diff.) Start->Steric Unsubstituted Ortho/Para TEBATB Use TEBATB or KBr/LDHs (Prevents Polybromination) HighlyAct->TEBATB Control Electrophilicity Malonate Use Diethyl Bromomalonate (Non-oxidative) OxProne->Malonate Avoid Oxidants HBr Use HBr + Bulky Sulfoxides (Steric Control) Steric->HBr Induce Steric Hindrance

Workflow for selecting bromination conditions based on phenol substrate properties.

II. Diagnostic Troubleshooting Guide

Q1: Why does my phenol bromination consistently yield 2,4,6-tribromophenol instead of the mono-brominated product? Root Cause: Phenols are highly activated by the strongly electron-donating hydroxyl group, which pushes electron density into the ortho and para positions. When using elemental bromine (Br₂) or unbuffered N-Bromosuccinimide (NBS), the activation energy for subsequent brominations is actually lower than the first, leading to rapid, uncontrollable polybromination[1]. Validated Solution: Transition to a controlled-release electrophile. Utilizing2 regulates the effective concentration of Br⁺ in solution, circumventing the hazards of liquid bromine and significantly reducing polybromination[2]. Alternatively, an in-situ oxidative system using1 selectively yields para-brominated phenols by slowly generating the active brominating species without over-saturating the system[1].

Q2: How can I improve para-selectivity when the electronic differences between the ortho and para positions are negligible? Root Cause: Because the -OH group activates both ortho and para positions almost equally, kinetic control with standard reagents often yields inseparable regioisomeric mixtures[3]. Validated Solution: Shift your strategy from electronic control to steric steering. By utilizing 3, the active brominating intermediate (a sulfonium species) becomes exceptionally bulky. This steric hindrance forces the electrophilic attack to occur almost exclusively at the less hindered para-position, achieving p/o ratios up to 99:1[3].

Q3: My electron-rich phenol is turning into a dark, tarry mixture. What is happening? Root Cause: You are observing oxidative degradation. Phenols have low oxidation potentials and are easily oxidized to benzoquinones by the harsh oxidants (like excess H₂O₂ or persulfates) often required in standard oxidative bromination cycles. Validated Solution: Switch to a strictly non-oxidative brominating agent. Heating the substrate in neat 4 facilitates an electrophilic transfer of bromine without any oxidative side reactions, preserving the integrity of sensitive functional groups[4].

III. Validated Experimental Protocols

The following Standard Operating Procedures (SOPs) are designed as self-validating systems to ensure experimental integrity.

SOP 1: Highly Regioselective Para-Bromination via TEBATB

Causality: Quaternary ammonium tribromides stabilize the Br₃⁻ ion, releasing electrophilic bromine at a rate that matches the mono-bromination kinetic threshold but falls below the di-bromination threshold[2].

  • Dissolution: Dissolve 1.0 mmol of the substituted phenol in 10 mL of a CH₂Cl₂/MeOH (1:1) solvent mixture.

  • Reagent Addition: Add 1.05 mmol of TEBATB portion-wise over 10 minutes at 0 °C. Causality: Portion-wise addition prevents thermal spikes and localized over-concentration of the electrophile.

  • Self-Validating Monitoring: The unreacted TEBATB reagent imparts a distinct deep orange color to the solution. Stir at room temperature. The reaction is complete when the solution transitions to colorless or pale yellow. This acts as an internal visual indicator, validating that the active tribromide has been fully consumed.

  • Quenching: Add 5 mL of 10% aqueous Na₂S₂O₃. Causality: This neutralizes any trace unreacted electrophilic bromine, preventing background polybromination during solvent concentration. Extract with CH₂Cl₂ and dry over MgSO₄.

SOP 2: Non-Oxidative Bromination via Diethyl Bromomalonate

Causality: This method relies on the thermal transfer of a bromine atom from a sterically hindered malonate derivative, completely avoiding the use of strong acids or oxidants[4].

  • Mixture Preparation: Combine 1.0 mmol of the phenol with 1.05 mmol of neat diethyl bromomalonate in a sealed tube. Causality: Solvent-free conditions maximize the collision frequency of the bulky electrophile, driving the reaction kinetically without relying on external catalysts.

  • Thermal Activation: Heat the mixture to 100 °C for 48 hours.

  • Self-Validating Tracking: The reaction stoichiometrically generates diethyl malonate as a byproduct. By monitoring the appearance of diethyl malonate via GC-MS or TLC (which has a known, distinct retention time/Rf from the starting material), the system self-validates the exact extent of bromine transfer.

  • Purification: Isolate the para-bromophenol via direct vacuum distillation or flash column chromatography.

IV. Quantitative Performance Matrix

Use the table below to compare the quantitative metrics of various bromination strategies to select the optimal conditions for your specific drug development workflow.

Reagent SystemPrimary MechanismSelectivity (p/o ratio)Polybromination RiskAtom EconomyBest Application
Br₂ (Elemental) Direct EASLow (Often 2,4,6-tribromo)Very High50%Complete saturation of the aromatic ring
TEBATB Controlled Br⁺ releaseHigh (>95:5)Low33.3%Highly activated, simple phenols
KBr / ZnAl-BrO₃⁻ LDHs In-situ oxidative EASExcellentLowHighMild, green synthesis requiring easy catalyst recovery
Diethyl Bromomalonate Mild EAS (Non-oxidative)HighVery LowLowOxidation-prone phenols (avoids quinones)
HBr + Bulky Sulfoxide Sterically hindered EASExceptional (Up to 99:1)LowHighSubstrates with negligible ortho/para electronic differences

V. Frequently Asked Questions (FAQs)

Q: Can I use NBS without a catalyst for phenol bromination? A: While possible, it is highly discouraged. Uncatalyzed NBS bromination of phenols often suffers from poor regioselectivity and background radical reactions. If using NBS, the addition of a catalyst like NH₄OAc or Amberlyst-15 is required to polarize the N-Br bond and ensure a clean electrophilic pathway[5].

Q: How do I handle strongly electron-deficient phenols (e.g., nitrophenols)? A: Electron-withdrawing groups deactivate the ring, making mild reagents like TEBATB or diethyl bromomalonate react too slowly. For these substrates, you must increase the electrophilicity of the system. Using stronger Lewis acid catalysts or switching to harsher oxidative systems (like HBr/H₂O₂ under reflux) is necessary to overcome the higher activation energy barrier[1].

VI. References

  • Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr Source: ccspublishing.org.cn URL:

  • Investigations into the Bromination of Substituted Phenols using Diethyl Bromomalonate and Diethyl Dibromomalonate Source: Bulletin of the Chemical Society of Japan (oup.com) URL:

  • Application Notes and Protocols: Regioselective Bromination of Phenols using Triethylbenzylammonium Tribromide Source: BenchChem URL:

  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO₃⁻–Layered Double Hydroxides Source: PMC (nih.gov) URL:

Sources

resolving overlapping signals in the NMR spectrum of 2-Bromo-4-cyclobutylphenol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource designed for analytical chemists and structural biologists. It prioritizes actionable troubleshooting workflows over passive textbook descriptions.

Ticket Subject: Resolving Signal Overlap in 2-Bromo-4-cyclobutylphenol Reference ID: NMR-TS-2B4CP Status: Open Support Level: Senior Application Scientist

Executive Summary & Triage

The Problem: You are observing significant signal overlap in the 1H NMR spectrum of 2-Bromo-4-cyclobutylphenol , likely in the aromatic region (6.8–7.5 ppm) or the aliphatic cyclobutyl region (1.8–2.5 ppm).

Root Cause Analysis:

  • Aromatic Congestion: The 1,2,4-substitution pattern creates a tight ABX or ABC spin system. The bromine (electron-withdrawing) and hydroxyl (electron-donating) groups create competing shielding/deshielding cones, often compressing H-3, H-5, and H-6 resonances.

  • Cyclobutyl Puckering: Cyclobutyl rings exist in a dynamic "puckered" conformation. This renders geminal protons inequivalent, creating complex higher-order multiplets that broaden and overlap with solvent residuals or impurities.

Immediate Action Plan (Triage):

  • If Aromatic Overlap: Switch solvent from CDCl₃ to Benzene-d₆ (Leverage the ASIS Effect).

  • If Aliphatic Overlap: Run a Pure Shift 1H experiment or 1H-13C HSQC .

  • If OH Signal is obscuring: Perform a D₂O Shake or variable temperature (VT) experiment.

Interactive Troubleshooting Workflows

Workflow A: The Decision Matrix

Use this logic flow to determine the correct resolution strategy based on your specific spectral pathology.

NMR_Troubleshooting Start START: Assess Overlap Type Region Where is the overlap? Start->Region Aromatic Aromatic Region (6.5 - 7.5 ppm) Region->Aromatic Aliphatic Cyclobutyl Region (1.5 - 3.5 ppm) Region->Aliphatic Solvent Solvent Engineering (ASIS Effect) Aromatic->Solvent 1st Line Defense Field Increase Field Strength (e.g., 300 -> 600 MHz) Aromatic->Field If ASIS fails PureShift Pure Shift 1H (Homodecoupling) Aliphatic->PureShift For Quantification HSQC 2D HSQC (Heteronuclear Resolution) Aliphatic->HSQC For Assignment

Caption: Decision tree for selecting the optimal NMR resolution strategy based on spectral region.

Tier 1: Solvent Engineering (The ASIS Effect)

Why this works: Changing the solvent is the most cost-effective way to resolve overlaps. Benzene-d₆ interacts with the solute's dipole. The electron-rich benzene ring tends to solvate the electron-deficient regions of your molecule, inducing an Aromatic Solvent-Induced Shift (ASIS) .

In 2-Bromo-4-cyclobutylphenol, the localized dipoles around the Br and OH groups create specific solvation shells. Benzene will shield protons in the positive region of the dipole and deshield those in the negative region, often shifting overlapping peaks by 0.1–0.5 ppm.

Protocol: Benzene Titration
  • Prepare Sample A: 5-10 mg of compound in 600 µL CDCl₃ .

  • Prepare Sample B: 5-10 mg of compound in 600 µL Benzene-d₆ .

  • Acquire: Standard 1H spectra for both.

  • Compare: Overlay the aromatic regions.

  • Advanced (Titration): If neither fully resolves the signals, prepare a mixture (e.g., 50:50 CDCl₃:C₆D₆). The chemical shift change is often linear with solvent fraction.

Predicted Chemical Shift Variations:

ProtonEnvironmentEst. Shift (CDCl₃)Est. Shift (C₆D₆)Δδ (ASIS)
H-3 Ortho to Br, Meta to OH7.35 ppm~7.15 ppm-0.20
H-5 Ortho to OH, Meta to Br6.95 ppm~6.60 ppm-0.35
H-6 Ortho to Cyclobutyl7.10 ppm~7.00 ppm-0.10
OH Phenolic5.20 ppm (Broad)VariableN/A

Note: The larger shift in H-5 is due to the strong specific solvation of the phenolic hydroxyl group by benzene.

Tier 2: Advanced Acquisition (Pure Shift NMR)

Why this works: The cyclobutyl group typically presents as a "multiplet of multiplets" due to vicinal and geminal couplings. Pure Shift NMR (broadband homonuclear decoupling) collapses these multiplets into singlets, removing J-coupling broadening and leaving only the chemical shift.

When to use:

  • When you need to integrate the cyclobutyl methylene protons accurately.

  • When the cyclobutyl signals overlap with the solvent residual peak.

Protocol: PSYCHE Pure Shift

Standard parameters for Bruker/Varian systems.

  • Pulse Sequence: Select psyche (or zqs / hoj depending on library).

  • Receiver Gain: Set 2-4x lower than a standard proton scan (sensitivity is lower).

  • Acquisition Time (AQ): Keep relatively short (< 0.5 s) to minimize T2 relaxation losses during the chunking blocks.

  • Processing: Requires specific reconstruction macros (usually automated in TopSpin/VnmrJ).

Tier 3: 2D Spectral Editing (HSQC)

If 1D resolution is impossible, you must move to 2D. The HSQC (Heteronuclear Single Quantum Coherence) spreads the proton signals into a second dimension (Carbon-13).

The "Cyclobutyl Trick": Cyclobutyl carbons often have distinct chemical shifts that resolve proton overlaps.

  • Methine (CH-Ar): Proton at ~3.4 ppm, Carbon at ~40 ppm.

  • Methylene (CH₂): Protons at ~2.0-2.4 ppm, Carbons at ~28 ppm.

Even if the protons overlap perfectly in 1D, the carbons will likely differ by 1-2 ppm, allowing you to "pull apart" the cross-peaks.

Frequently Asked Questions (FAQ)

Q1: The phenolic OH peak is overlapping with my aromatic H-5. How do I move it? A: The position of the OH peak is concentration and temperature-dependent.

  • Method 1 (D₂O Exchange): Add 1 drop of D₂O to the tube and shake. The OH peak will disappear entirely, revealing the H-5 doublet underneath.

  • Method 2 (Temp): Raise the temperature to 313 K (40°C). The OH peak will shift upfield (lower ppm) and sharpen due to faster exchange, while C-H signals remain relatively static.

Q2: Why does my cyclobutyl group look like a broad hump instead of a defined multiplet? A: This is likely due to conformational exchange . The cyclobutyl ring "puckers" (flips between conformations). If this flipping rate is comparable to the NMR time scale (intermediate exchange), peaks broaden significantly.

  • Fix: Run the experiment at low temperature (e.g., -20°C) to freeze the conformation, or high temperature (+50°C) to average it rapidly.

Q3: Can I use DMSO-d₆ instead of Benzene-d₆? A: Yes, but be careful. DMSO is very viscous (broadens lines) and hygroscopic (introduces a large water peak at 3.33 ppm). However, DMSO will sharpen the phenolic OH into a distinct triplet/doublet (due to hydrogen bonding preventing exchange), which can be useful for structural proof, though it rarely helps with aromatic overlap resolution compared to benzene.

References & Validation

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on Pulse Sequences and Pure Shift). Link

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. (Standard for identifying solvent overlaps).[2] Link

  • Foroozandeh, M., et al. (2014). Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie. (Seminal paper on PSYCHE Pure Shift). Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for ASIS effects and chemical shift prediction).[2][3] Link

Sources

Technical Support Center: HPLC Mobile Phase Optimization for Bromophenol Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals tasked with the challenging chromatographic separation of bromophenol positional isomers (2-bromophenol, 3-bromophenol, and 4-bromophenol). Positional isomers possess identical molecular weights and nearly indistinguishable hydrophobicities, rendering standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods ineffective.

As a Senior Application Scientist, I have structured this guide to provide field-proven troubleshooting strategies, self-validating protocols, and the physicochemical causality required to achieve baseline resolution.

Section 1: Troubleshooting Guides & FAQs

Q1: Why do 3-bromophenol and 4-bromophenol co-elute on my standard C18 column, and how can I adjust the mobile phase to resolve them? Answer: Co-elution of the meta (3-bromophenol) and para (4-bromophenol) isomers occurs because their partition coefficients (LogP) and hydrophobic contact areas are virtually identical. Standard C18 stationary phases rely predominantly on dispersive (hydrophobic) forces, which are insufficient to distinguish these subtle structural differences. Causality & Solution: To resolve them, you must exploit alternative chemical interactions. First, switch your organic modifier from acetonitrile (ACN) to methanol (MeOH). While ACN is aprotic, methanol is a protic solvent that acts as both a hydrogen-bond donor and acceptor. The position of the bromine atom alters the electron density and steric accessibility of the phenolic hydroxyl group. Methanol exploits these subtle differences in hydrogen-bonding capacity. If co-elution persists, upgrading to a Pentafluorophenyl (PFP) stationary phase is highly recommended. PFP columns introduce


 interactions, dipole-dipole interactions, and enhanced shape selectivity, which are highly effective for separating halogenated aromatic isomers 1[1].

Q2: I am experiencing severe peak tailing and retention time shifts for 2-bromophenol. What is the mechanistic cause, and how do I fix it? Answer: Peak tailing for phenolic compounds is almost always caused by secondary ion-exchange interactions between the analyte and unendcapped, residual silanol groups on the silica support matrix. Causality & Solution: Bromophenols are weak acids; for example, 4-bromophenol has a pKa of approximately 9.17 2[2]. If the mobile phase pH is not strictly controlled, the compound exists in a dynamic equilibrium between its neutral and ionized (phenolate) states. Furthermore, at a neutral pH, residual silanols are ionized (


). To eliminate these interactions, you must suppress ionization by lowering the mobile phase pH to at least two units below the analyte's pKa 3[3]. Adjust your aqueous mobile phase to pH 2.5–3.0 using 0.1% formic acid or 0.1% phosphoric acid. This ensures the bromophenols remain >99% protonated (neutral), maximizing hydrophobic retention and yielding sharp, symmetrical peaks 4[4].

Q3: Should I use an isocratic or gradient elution program for separating these three isomers? Answer: For a targeted assay containing only the three bromophenol isomers, an isocratic elution is superior. Causality & Solution: Isocratic methods maintain a constant solvent strength, which maximizes the selectivity factor (


) between closely eluting critical pairs (like the meta and para isomers). Gradient elution compresses the peaks and can force co-elution of compounds with similar retention dynamics. A highly optimized isocratic mixture (e.g., 60% Aqueous Buffer / 40% Methanol) will provide the most reproducible resolution.
Section 2: Quantitative Data & Physicochemical Properties

To optimize the mobile phase, one must understand the intrinsic properties of the analytes. The table below summarizes the critical data driving our chromatographic decisions.

IsomerpKaApprox. LogPPrimary Chromatographic ChallengeOptimal Mitigation Strategy
2-Bromophenol (ortho)~8.42.35Intramolecular halogen bonding alters polarity; peak tailing.Strict pH control (<3.0) to suppress ionization.
3-Bromophenol (meta)~9.02.63Co-elution with the para isomer.Use Methanol (protic modifier) for H-bonding selectivity.
4-Bromophenol (para)9.172.59Co-elution with the meta isomer.Employ PFP stationary phase for

interactions.
Section 3: Self-Validating Experimental Protocol

Optimized RP-HPLC Protocol for Baseline Separation of Bromophenol Isomers

This protocol is designed as a self-validating system. Each critical step includes a validation checkpoint to ensure the system is operating within the required physical parameters before proceeding.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 0.1% Formic Acid in HPLC-grade water.

    • Validation Checkpoint: Measure the pH using a calibrated pH meter. The pH must read between 2.6 and 2.8. If the pH is >3.0, the bromophenols will partially ionize, invalidating the method.

  • Organic Phase (B): 100% HPLC-grade Methanol. (Do not use Acetonitrile, as it lacks the hydrogen-bonding capacity required for this specific isomer separation).

    • Validation Checkpoint: Filter both phases through a 0.22 µm PTFE membrane and degas via ultrasonication for 15 minutes to prevent baseline noise from micro-bubbles.

Step 2: System Equilibration

  • Column: Pentafluorophenyl (PFP) column (250 mm x 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Thermostatic control is critical to stabilize partition coefficients).

  • Equilibration: Pump a 60% A / 40% B isocratic mixture through the column for at least 20 column volumes (approx. 30-40 minutes).

    • Validation Checkpoint: Monitor the UV detector at 280 nm. The baseline must be completely flat with a drift of < 0.1 mAU/min before injection.

Step 3: Execution and System Suitability Testing (SST)

  • Injection: Inject 10 µL of a standard mixture containing 50 µg/mL of each bromophenol isomer.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis & Validation: Calculate the resolution (

    
    ) between 3-bromophenol and 4-bromophenol.
    
    • Validation Checkpoint: Baseline separation is achieved only if

      
      . If 
      
      
      
      , decrease the organic modifier (Methanol) by 2% to increase retention time and improve selectivity.
Section 4: Method Development Workflow

The following logical diagram illustrates the decision-making process for optimizing the mobile phase and stationary phase for these specific isomers.

HPLC_Optimization Start Start Method Development Bromophenol Isomers pH_Adj Adjust Aqueous Phase pH (Add 0.1% Formic Acid, pH < 3) Start->pH_Adj Org_Select Select Organic Modifier (Methanol preferred over ACN) Start->Org_Select Col_Select Select Stationary Phase (PFP column for shape selectivity) pH_Adj->Col_Select Org_Select->Col_Select Isocratic Test Isocratic Elution (e.g., 60% Aq / 40% MeOH) Col_Select->Isocratic Check_Res Check Resolution (Rs) meta vs. para Isocratic->Check_Res Optimize Fine-tune % Organic or Temp (Decrease MeOH by 2%) Check_Res->Optimize Rs < 1.5 Success Baseline Separation Achieved (Rs ≥ 1.5) Check_Res->Success Rs ≥ 1.5 Optimize->Isocratic

Workflow for optimizing mobile and stationary phases to resolve bromophenol isomers.

References
  • 4-Bromophenol | C6H5BrO | CID 7808 - PubChem (nih.gov). Available at: 2

  • Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols (benchchem.com). Available at: 3

  • Optimization of Extraction and HPLC–MS/MS Profiling of Phenolic Compounds from Red Grape Seed Extracts Using Conventional and Deep Eutectic Solvents (mdpi.com). Available at: 1

  • Mobile Phase Optimization: A Critical Factor in HPLC (phenomenex.com). Available at: 4

Sources

Validation & Comparative

Structural Confirmation of 2-Bromo-4-cyclobutylphenol: An Advanced ¹H NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Imperative

In the high-stakes arena of fragment-based drug discovery (FBDD), 2-Bromo-4-cyclobutylphenol serves as a critical scaffold. Its value lies in the orthogonal reactivity of the aryl bromide (ready for Suzuki-Miyaura coupling) and the lipophilic, conformationally restricted cyclobutyl moiety.

However, the bromination of 4-cyclobutylphenol is fraught with regioselectivity challenges. The "alternative" outcomes—under-brominated starting material or over-brominated byproducts—possess similar retention factors (Rf) in chromatography but drastically different biological and chemical profiles.

This guide provides a definitive, self-validating ¹H NMR protocol to distinguish the target 2-Bromo-4-cyclobutylphenol from its critical impurities: the precursor (4-Cyclobutylphenol ) and the byproduct (2,6-Dibromo-4-cyclobutylphenol ).

Strategic Analysis: Why ¹H NMR?

While Mass Spectrometry (MS) confirms molecular weight, it often fails to definitively distinguish regioisomers or quantify the degree of bromination without extensive fragmentation analysis. ¹H NMR offers the only non-destructive, quantitative method to validate the substitution pattern on the aromatic ring.

The Aromatic Fingerprint

The core differentiation strategy relies on the aromatic coupling patterns (splitting) .

  • Target (Mono-bromo): Asymmetric substitution creates three distinct proton environments (ABC or ABX system).

  • Precursor (No-bromo): Symmetric para-substitution creates an AA'BB' system (appearing as two "doublets").

  • Byproduct (Di-bromo): Symmetric 2,6-substitution creates a chemically equivalent singlet (A2 system).

Experimental Protocol

Solvent Selection Strategy
  • Primary Solvent: CDCl₃ (Chloroform-d) .

    • Why: Excellent solubility for lipophilic phenols; prevents H-D exchange of the phenolic proton, allowing observation of the -OH signal (often sharp in dilute CDCl₃).

  • Alternative: DMSO-d₆ .

    • Why: Use only if peaks overlap with solvent residual or if water content in CDCl₃ broadens the -OH signal excessively. DMSO will shift the -OH signal downfield (~9–10 ppm) and sharpen it due to strong hydrogen bonding.

Acquisition Parameters
  • Frequency: 400 MHz or higher (essential to resolve H5/H6 coupling).

  • Pulse Sequence: Standard zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): ≥ 5 seconds.

    • Reasoning: Aromatic protons adjacent to bromine have shorter T1 relaxation times, but accurate integration against the cyclobutyl protons requires full relaxation of all nuclei.

  • Scans (NS): 16–32 (Sufficient for >95% purity samples).

Spectral Comparison & Data Analysis

The following table contrasts the theoretical ¹H NMR shifts of the target against its primary synthetic alternatives.

Table 1: Comparative Chemical Shift Analysis (in CDCl₃)
FeatureTarget: 2-Bromo-4-cyclobutylphenol Precursor: 4-Cyclobutylphenol Byproduct: 2,6-Dibromo-4-cyclobutylphenol
Symmetry Asymmetric (

)
Symmetric (

)
Symmetric (

)
Aromatic H3 ~7.35 ppm (d,

Hz)(Deshielded by ortho-Br)
~7.10 ppm (d, part of AA'BB')~7.45 ppm (s, 2H)(Equivalent to H5)
Aromatic H5 ~7.05 ppm (dd,

Hz)
~7.10 ppm (d, part of AA'BB')Equivalent to H3
Aromatic H6 ~6.95 ppm (d,

Hz)(Ortho to OH)
~6.75 ppm (d, part of AA'BB')Absent (Substituted by Br)
Cyclobutyl -CH- ~3.45 ppm (quint/m, 1H)~3.45 ppm (quint/m, 1H)~3.40 ppm (quint/m, 1H)
Cyclobutyl -CH₂- 1.80 – 2.40 ppm (m, 6H)1.80 – 2.40 ppm (m, 6H)1.80 – 2.40 ppm (m, 6H)
Phenolic -OH ~5.30 ppm (s, broad)~4.80 ppm (s, broad)~5.80 ppm (s, sharper)

Note: Chemical shifts (


) are estimates based on substituent additivity rules (Curphy-Morrison). Absolute values may shift 

ppm depending on concentration, but the relative order and splitting patterns are invariant .
Detailed Signal Interpretation
1. The "Diagnostic Doublet" (H3)

The proton at position 3 is the most critical diagnostic marker. It sits between the Bromine atom and the Cyclobutyl group.

  • Observation: Look for a doublet with a small coupling constant (

    
     Hz).
    
  • Mechanistic Insight: This small splitting arises from meta-coupling to H5. If you see a large coupling (

    
     Hz) here, you likely have the wrong isomer or the precursor.
    
2. The Cyclobutyl Multiplets

The cyclobutyl group presents a distinct "roofing" pattern.

  • Methine (CH): A quintet-like multiplet around 3.4–3.5 ppm. This integrates to 1H.

  • Methylenes (CH₂): A complex set of multiplets integrating to 6H.

  • Validation: The integration ratio of Aromatic protons (3H) : Methine (1H) must be exactly 3:1 . A ratio of 2:1 indicates the dibromo impurity.

Decision Logic & Workflow

The following diagram outlines the logical flow for confirming structural identity and purity using the data derived above.

NMR_Workflow Start Start: Acquire ¹H NMR (CDCl₃) Aromatic_Region Analyze Aromatic Region (6.5 - 7.5 ppm) Start->Aromatic_Region Singlet_Check Pattern: Singlet (2H)? Aromatic_Region->Singlet_Check Check Symmetry AABB_Check Pattern: Two Doublets (2H each)? (AA'BB' System) Singlet_Check->AABB_Check No Result_Dibromo Identified: 2,6-Dibromo Impurity (Over-brominated) Singlet_Check->Result_Dibromo Yes AMX_Check Pattern: d (1H), dd (1H), d (1H)? AABB_Check->AMX_Check No Result_Precursor Identified: 4-Cyclobutylphenol (Starting Material) AABB_Check->Result_Precursor Yes Integration_Check Check Integration Ratio Aromatic : Methine AMX_Check->Integration_Check Yes (Pattern Matches) Result_Target CONFIRMED: 2-Bromo-4-cyclobutylphenol Pass PASS: Ratio ~ 3:1 Integration_Check->Pass 3:1 Fail FAIL: Ratio ~ 2:1 Integration_Check->Fail < 3:1 Pass->Result_Target

Figure 1: Structural Confirmation Decision Tree. This workflow isolates the target molecule based on symmetry and integration logic.

References

  • PubChem. 2-Bromo-4-tert-butylphenol (Analogous Spectral Data). National Library of Medicine. Available at: [Link]

  • Doc Brown's Chemistry. Proton NMR spectrum of Cyclobutane (Cyclobutyl Group Shifts). Available at: [Link]

  • Compound Interest. A Guide to ¹H NMR Chemical Shift Values (Substituent Effects). Available at: [Link]

  • Khan Academy. Bromination of Phenols (Mechanism & Regiochemistry). Available at: [Link][1][2][3]

Sources

comparing the reactivity of 2-Bromo-4-cyclobutylphenol with other alkyl-substituted bromophenols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the development of novel therapeutics and advanced materials, 2-bromo-4-alkylphenols serve as indispensable bifunctional building blocks. The phenolic hydroxyl group offers a vector for etherification and hydrogen bonding, while the ortho-bromide is a prime handle for palladium-catalyzed carbon-carbon bond formation.

When comparing 2-Bromo-4-cyclobutylphenol to its acyclic counterparts (methyl, isopropyl, and tert-butyl analogs), the structural dynamics of the 4-alkyl substituent dictate the molecule's reactivity. Because the alkyl group is positioned para to the hydroxyl group and meta to the bromide, its influence on cross-coupling at the C-Br bond is primarily electronic rather than steric. However, the exact conformational "sweep" of the alkyl group profoundly impacts downstream functionalization, lipophilicity, and metabolic stability.

The cyclobutyl group presents a unique physicochemical profile. Due to its ~26 kcal/mol of ring strain, the C-C bonds within the ring possess higher p-character, forcing the exocyclic C-C bond (connecting the ring to the phenol) to adopt higher s-character. This subtly dampens its hyperconjugative electron-donating ability compared to a freely rotating isopropyl group, striking a rare balance between moderate steric shielding and controlled electronic enrichment.

Quantitative Reactivity Profiling

To objectively compare these substrates, we must evaluate the steric bulk (quantified by A-values) and the resulting electronic effects on the aromatic


-system. A highly electron-rich aromatic ring raises the energy of the C-Br 

orbital, which kinetically decelerates the oxidative addition of Pd(0) during cross-coupling.

Table 1: Physicochemical and Reactivity Metrics of 2-Bromo-4-alkylphenols

Alkyl Substituent (R)A-Value (kcal/mol)Steric Profile (Conformational Sweep)Electronic Effect (+I)Relative Oxidative Addition Rate
Methyl 1.74Minimal (freely rotating)WeakFastest
Cyclobutyl ~1.70Moderate (rigid, puckered ring)ModerateFast
Isopropyl 2.15High (branched, rotating)StrongModerate
tert-Butyl 4.90Extreme (spherical bulk)Very StrongSlowest

Data supported by cyclohexane conformational A-value rankings1.

As shown in Table 1, the tert-butyl group exerts massive steric bulk (A-value = 4.90 kcal/mol) and strong inductive effects, making 2-bromo-4-tert-butylphenol the most sluggish substrate for oxidative addition2. Conversely, the cyclobutyl group offers an A-value nearly identical to a methyl group (~1.70 kcal/mol) but provides a larger lipophilic footprint without the severe kinetic penalties associated with tert-butyl analogs.

Electronic Pathways in Cross-Coupling

The following diagram illustrates the Suzuki-Miyaura catalytic cycle, highlighting where the electronic effects of the 4-alkyl group perturb the transition states.

G Pd0 Pd(0) Active Species (Electron-rich) OxAdd Oxidative Addition (Rate-limiting step) Pd0->OxAdd 2-Bromo-4-alkylphenol TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Facilitated by +I effect) TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Phenol RedElim->Product Product Release

Figure 1: Suzuki-Miyaura cycle highlighting kinetic bottlenecks for 4-alkyl-2-bromophenols.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure reproducibility across substrates with varying electronic profiles, the following protocol utilizes a self-validating system with internal standards and specific kinetic checkpoints.

Objective: Synthesize 4-alkyl-2-arylphenols via Pd-catalyzed cross-coupling.

Reagents & Materials:

  • 2-Bromo-4-alkylphenol (1.0 equiv, e.g., 2-Bromo-4-cyclobutylphenol)

  • Arylboronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

  • Internal Standard: n-Dodecane (0.1 equiv)

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried Schlenk flask, combine the 2-bromo-4-alkylphenol, arylboronic acid, and Pd(dppf)Cl₂.

    • Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating the reductive elimination step which can otherwise stall for electron-rich phenolic substrates.

  • Solvent & Base Addition: Add the Dioxane/H₂O mixture, followed by K₂CO₃ and n-dodecane.

    • Causality: Dioxane provides excellent organic solubility, while water is strictly required to dissolve the inorganic base and generate the reactive hydroxyboronate complex necessary for transmetalation.

  • Degassing (Critical): Perform three cycles of Freeze-Pump-Thaw.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid, which would consume the nucleophile and stall the reaction.

  • Heating & Monitoring: Heat the mixture to 90 °C. Monitor the reaction via GC-FID by comparing the starting material peak area to the n-dodecane internal standard.

  • Workup: Once conversion exceeds 95%, cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Self-Validation Checkpoints
  • Visual Validation: Upon reaching ~60 °C, the suspension should transition from a bright orange (Pd(II)) to a dark red/black homogeneous solution. This confirms the successful in situ reduction to the active Pd(0) species.

  • Kinetic Validation: If GC-FID tracking shows the starting material/dodecane ratio plateauing before 95% conversion, catalyst deactivation (likely via protodeboronation or oxidation) has occurred, validating the need for a secondary catalyst spike.

Experimental Workflow Logic

Workflow Start Weigh Bromophenol & Boronic Acid Catalyst Add Pd(dppf)Cl2 & K2CO3 in Dioxane/H2O Start->Catalyst Degas Degas via Freeze-Pump-Thaw (3 Cycles) Catalyst->Degas Heat Heat to 90°C for 12h (Monitor via GC-FID) Degas->Heat Decision Conversion > 95%? Heat->Decision Workup Aqueous Workup & Extraction (EtOAc) Decision->Workup Yes Extend Add 2 mol% Pd & Continue 4h Decision->Extend No Extend->Heat

Figure 2: Self-validating experimental workflow for bromophenol cross-coupling.

Upstream Synthesis & Phenolic Reactivity

When synthesizing these precursors via the electrophilic bromination of 4-alkylphenols, the steric bulk of the 4-alkyl group plays a minor role in preventing over-bromination at the 6-position. Standard protocols utilizing N-bromosuccinimide (NBS) in methanol achieve excellent mono-bromination selectivity3. The cyclobutyl group offers a "sweet spot"—providing sufficient structural rigidity to direct the reaction cleanly without the extreme lipophilicity penalty (high LogP) typically incurred by tert-butyl substitution. Furthermore, the slightly attenuated +I effect of the cyclobutyl ring ensures the phenolic OH remains sufficiently acidic to participate efficiently in downstream Williamson ether syntheses.

References

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" Master Organic Chemistry[Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol NIH / PMC[Link]

  • Driving tert-butyl axial: the surprising cyclopropyl effect Chemical Science (RSC Publishing)[Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-Bromo-4-cyclobutylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical guide for the mass spectrometry fragmentation pattern of 2-Bromo-4-cyclobutylphenol.

Executive Summary

This guide provides an in-depth analysis of the Electron Ionization (EI) mass spectrometry fragmentation of 2-Bromo-4-cyclobutylphenol (C₁₀H₁₁BrO) . As drug development increasingly utilizes strained rings (like cyclobutane) to modulate metabolic stability and lipophilicity, distinguishing these moieties from isomeric alkyl chains is critical.

This document compares the spectral "fingerprint" of 2-Bromo-4-cyclobutylphenol against its structural isomers (e.g., tert-butyl and n-butyl analogs). We demonstrate that the cyclobutyl moiety exhibits a unique [M-28] neutral loss channel , distinct from the [M-15] loss of tert-butyl groups, providing a definitive diagnostic marker for structural elucidation.

Structural Analysis & Theoretical Mass

Before interpreting the spectrum, the theoretical isotopic envelope must be established. The presence of a single bromine atom creates a characteristic 1:1 doublet in the molecular ion.

PropertyValueNotes
Formula C₁₀H₁₁BrO
Nominal Mass 226 DaBased on ⁷⁹Br
Monoisotopic Mass 225.9993
Isotopic Pattern 1 : 1 Ratio of m/z 226 (⁷⁹Br) to m/z 228 (⁸¹Br)
Ring Unsaturation 5Benzene ring (4) + Cyclobutyl ring (1)

Fragmentation Mechanics

The fragmentation of 2-Bromo-4-cyclobutylphenol under 70 eV EI conditions is driven by three competing mechanisms: Cyclobutyl Ring Disassembly , Carbon-Halogen Cleavage , and Phenolic CO Elimination .

Pathway A: The Cyclobutyl "Pop-and-Drop" (Diagnostic)

Unlike acyclic alkyl chains, the cyclobutyl ring is under significant ring strain (~26 kcal/mol). Upon ionization, the ring typically opens to a butenyl radical cation intermediate, followed by the rapid elimination of ethylene (C₂H₄, 28 Da) .

  • Transition: m/z 226/228

    
     m/z 198/200
    
  • Significance: This [M-28] peak is the primary differentiator from tert-butyl analogs (which lose Methyl, [M-15]) and n-butyl analogs (which lose Propyl, [M-43]).

Pathway B: Bromine Radical Loss

The C-Br bond is relatively weak. Homolytic cleavage yields the phenolic cation.

  • Transition: m/z 226/228

    
     m/z 147 (loss of ⁷⁹Br/⁸¹Br)
    
  • Observation: The resulting ion at m/z 147 is a singlet (no bromine isotope pattern), confirming the halogen loss.

Pathway C: Secondary Fragmentation

The ion at m/z 147 (C₁₀H₁₁O⁺) undergoes further degradation, typically losing the remaining alkyl chain elements or carbon monoxide (CO) from the phenol ring (a common phenolic fragmentation, [M-28]).

Visualization of Fragmentation Pathways

The following diagram maps the causal relationships between the parent ion and its progeny fragments.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 226 / 228 (1:1 Ratio) M_minus_28 [M - C2H4] (Ethylene Loss) m/z 198 / 200 (Diagnostic for Cyclobutyl) M_Ion->M_minus_28 - 28 Da (C2H4) Ring Strain Relief M_minus_Br [M - Br] (Cation) m/z 147 (No Isotope Pattern) M_Ion->M_minus_Br - 79/81 Da (Br•) Ion_119 m/z 119 (Loss of Br from m/z 198) M_minus_28->Ion_119 - Br• Ion_91 m/z 91 (Tropylium Ion) M_minus_Br->Ion_91 - C4H8 (Alkyl loss)

Caption: Figure 1. Mechanistic fragmentation tree of 2-Bromo-4-cyclobutylphenol. Green path indicates the diagnostic cyclobutyl ring opening.

Comparative Analysis: Performance vs. Alternatives

In drug development, this molecule is often screened alongside isomers. The table below contrasts the mass spec performance of 2-Bromo-4-cyclobutylphenol against its most common isomer, 2-Bromo-4-tert-butylphenol .

Feature2-Bromo-4-cyclobutylphenol 2-Bromo-4-tert-butylphenol (Alternative)differentiation Logic
Base Peak Mechanism Loss of C₂H₄ (Ethylene)Loss of CH₃ (Methyl)Ring strain vs. Stable carbocation formation.
Primary Neutral Loss 28 Da 15 Da Crucial Check: If you see [M-15], it is NOT cyclobutyl.
Resulting m/z Pair 198 / 200211 / 213The m/z shift is distinct.
Isotope Pattern 1:1 (Br)1:1 (Br)

Comparative Biological Activity Among Bromophenol Isomers: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the misconception that halogenated phenols are merely synthetic intermediates or environmental toxicants. In reality, the strategic positioning of a bromine atom on a phenol ring—whether in the ortho (2-bromophenol), meta (3-bromophenol), or para (4-bromophenol) position—fundamentally alters the molecule's electronic distribution, steric profile, and lipophilicity. These physicochemical shifts dictate their biological activity, transforming them from simple building blocks into potent enzyme inhibitors, antioxidants, and highly specific cellular modulators.

This guide provides an objective, data-driven comparison of bromophenol isomers and their polybrominated derivatives, focusing on their performance in enzymatic inhibition, cellular toxicity, and the self-validating experimental workflows required to study them.

Structural Causality: How Isomerism Dictates Bioactivity

The biological efficacy of bromophenols is primarily governed by two structural factors:

  • Halogen Bonding & Steric Hindrance: Bromine is a large, highly polarizable atom. In the ortho position (2-bromophenol), it creates significant steric hindrance around the hydroxyl group, which can disrupt hydrogen bond formation with target proteins. Conversely, the para position (4-bromophenol) extends the molecule's hydrophobic surface area, often enhancing binding affinity in deep, hydrophobic enzyme pockets.

  • Electronic Effects: The electron-withdrawing nature of bromine lowers the pKa of the phenolic hydroxyl group. This increases the proportion of the phenoxide anion at physiological pH, a critical factor for establishing electrostatic interactions with positively charged amino acid residues in an enzyme's active site.

Quantitative Performance: Enzyme Inhibition & Toxicity Profiles

Bromophenol isomers and their derivatives have been extensively evaluated for their ability to inhibit key metabolic enzymes. Furthermore, the base isomers (2-BP, 3-BP, and 4-BP) are known in vivo metabolites of bromobenzene and exhibit distinct toxicological profiles, acting primarily as nephrotoxicants rather than hepatotoxicants[1][2].

When evaluating synthetic and marine-derived polybrominated isomers, the degree and position of bromination directly correlate with increased target affinity due to enhanced hydrophobic interactions and potential debrominated aromatic nucleophilic substitution within the enzyme's active site[3].

Table 1: Comparative Biological Activity of Selected Bromophenol Isomers
Compound / IsomerTarget / AssayActivity (IC50 / Ki)Biological Implication
2-Bromophenol (2-BP) Renal Cortical SlicesNephrotoxic (in vivo)Disrupts organic anion accumulation; minimal hepatotoxicity.
3-Bromophenol (3-BP) Renal Cortical SlicesNephrotoxic (in vivo)Similar to 2-BP; formed via 2,3-dihydrodiol dehydration.
4-Bromophenol (4-BP) Estrogen Receptor (ER)Weak ER bindingExhibits mild endocrine-disrupting potential.
2,4-Dibromophenol α-Glucosidase110.4 μM (IC50)Weak inhibition of carbohydrate digestion.
Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether α-Glucosidase0.03 μM (IC50)Highly potent anti-diabetic candidate (marine-derived).
Synthetic Bromophenol Derivatives Acetylcholinesterase (AChE)8.35 – 21.00 nM (IC50)Competitive inhibition; potential Alzheimer's therapeutics.

Data synthesized from comparative toxicological studies and marine bioactivity reports[1][4][5].

Mechanistic Pathways of Bromophenol Bioactivity

To leverage bromophenols in drug development, we must understand their mechanism of action. Highly brominated isomers derived from marine algae exhibit profound anti-diabetic properties by dual-targeting α-glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B)[5]. The spatial orientation of the bromine atoms allows these molecules to act as allosteric modulators or competitive inhibitors depending on the target.

Mechanism BP Polybrominated Phenols (Marine-Derived) Mech1 Halogen Bonding & Hydrophobic Interaction BP->Mech1 Mech2 Active Site Spatial Occupation BP->Mech2 Target1 α-Glucosidase Enzyme (Carbohydrate Digestion) Out1 Decreased Blood Glucose (Anti-Hyperglycemic) Target1->Out1 Target2 PTP1B Enzyme (Insulin Signaling) Out2 Enhanced Insulin Sensitivity Target2->Out2 Mech1->Target1 Mech2->Target2

Caption: Dual-targeting mechanism of polybrominated phenols in metabolic regulation.

Experimental Methodologies: Self-Validating Protocols

When evaluating the biological activity of bromophenol isomers, assay artifacts (such as the intrinsic UV-Vis absorbance of the phenol ring or poor aqueous solubility) can easily skew results. The following protocols are designed as self-validating systems to ensure data integrity[6].

Protocol A: In Vitro α-Glucosidase Inhibition Kinetics

Causality Focus: Bromophenols can aggregate in aqueous buffers, leading to false-positive inhibition (promiscuous binding). We incorporate a non-ionic detergent (Triton X-100) to prevent aggregation and use a kinetic read rather than an endpoint read to mathematically subtract the background absorbance of the bromophenol itself.

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8) containing 0.01% Triton X-100. Dissolve the bromophenol isomers in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Enzyme Incubation: In a 96-well microplate, combine 10 μL of the bromophenol test solution with 20 μL of α-glucosidase solution (0.5 U/mL). Incubate at 37°C for 15 minutes.

    • Self-Validation Step: Include a "Blank" (buffer + enzyme + DMSO) to establish baseline activity, and a "Positive Control" (Acarbose) to validate assay sensitivity.

  • Substrate Addition: Initiate the reaction by adding 20 μL of 2 mM p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Kinetic Measurement: Immediately monitor the absorbance at 405 nm every 30 seconds for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the curve. Determine the IC50 by plotting the percentage of inhibition against the log concentration of the bromophenol isomer.

Protocol B: Cell Viability & Toxicity Profiling (MTT Assay)

Causality Focus: To differentiate between targeted therapeutic enzyme inhibition and general non-specific cytotoxicity, counter-screening against mammalian cell lines is mandatory.

  • Cell Seeding: Seed target cells (e.g., HEK293) at a density of 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.

  • Isomer Treatment: Treat cells with varying concentrations of the bromophenol isomers (1 μM to 500 μM) for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well.

    • Mechanism: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan. Dead cells cannot execute this reduction.

  • Solubilization & Reading: After 4 hours, remove the media carefully and dissolve the formazan crystals in 150 μL of DMSO. Measure absorbance at 490 nm to quantify viability.

Workflow S1 Isomer Selection (2-BP, 3-BP, 4-BP) S2 Enzyme Kinetics (Triton X-100 Buffer) S1->S2 S3 Kinetic Read (Absorbance @ 405nm) S2->S3 S4 Data Validation (IC50 Calculation) S3->S4

Caption: Self-validating high-throughput screening workflow for bromophenol enzyme inhibition.

Conclusion

The comparative analysis of bromophenol isomers reveals that biological activity is not merely a function of the presence of a bromine atom, but its precise spatial orientation. While simple monobromophenols (2-BP, 3-BP, 4-BP) serve as valuable toxicological models for understanding nephrotoxicity, highly substituted and dimeric bromophenols represent a rich, largely untapped vein for discovering potent, selective enzyme inhibitors for metabolic and neurodegenerative diseases.

References

  • "4-Bromophenol | C6H5BrO | CID 7808 - PubChem", National Institutes of Health (NIH),[Link]

  • "Mechanisms of Cell Injury with Hepatotoxic Chemicals", Defense Technical Information Center (DTIC),[Link]

  • "Bromophenols in Marine Algae and Their Bioactivities", MDPI,[Link]

  • "Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase", National Institutes of Health (NIH) / PMC,[Link]

  • "Red Algal Bromophenols as Glucose 6-Phosphate Dehydrogenase Inhibitors", MDPI,[Link]

Sources

A Comparative Guide to Brominating Agents for Phenol Substrates: Efficacy, Selectivity, and Green Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bromination of phenol substrates is a cornerstone transformation in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. Because the hydroxyl group strongly activates the aromatic ring via electron donation, phenols are highly susceptible to over-bromination, often rapidly forming 2,4,6-tribromophenol even under mild conditions. For drug development professionals and synthetic chemists, the challenge lies not in achieving reactivity, but in controlling regioselectivity (ortho vs. para) and avoiding polybromination.

This guide provides an objective, data-driven comparison of traditional and modern brominating agents. By analyzing the mechanistic pathways and experimental data, we establish a framework for selecting the optimal reagent based on target selectivity, atom economy, and process safety.

Mechanistic Overview: Electrophilic Aromatic Substitution (EAS)

The bromination of phenols proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The high electron density of the phenol ring allows it to attack the electrophilic bromine species, forming a resonance-stabilized Wheland intermediate (σ-complex) before rearomatization. The choice of brominating agent dictates the nature of the electrophile (e.g., Br⁺, Br₂, or a bulky complex), which directly controls the regiochemical outcome.

EAS_Mechanism Phenol Phenol (Highly Activated) PiComplex π-Complex Formation Phenol->PiComplex BrominatingAgent Brominating Agent (Br-X) BrominatingAgent->PiComplex SigmaComplex Wheland Intermediate (σ-Complex) PiComplex->SigmaComplex Electrophilic Attack Product Bromophenol (ortho/para) SigmaComplex->Product Deprotonation Byproduct Byproduct (H-X) SigmaComplex->Byproduct

Electrophilic Aromatic Substitution (EAS) mechanism for phenol bromination.

Comparative Analysis of Brominating Agents

Elemental Bromine (Br₂)

Elemental bromine is the most traditional reagent, offering rapid kinetics. However, its use is plagued by severe safety hazards, high corrosivity, and poor atom economy (50%, as half the bromine is lost as HBr). In phenol bromination, Br₂ typically leads to exhaustive polybromination unless strictly controlled at cryogenic temperatures.

N-Bromosuccinimide (NBS)

NBS is a stable, solid source of electrophilic bromine that provides milder reaction conditions. It is highly effective for para-selective monobromination of phenols when used in polar solvents like acetonitrile or dichloromethane. The regioselectivity can be tuned; while NBS alone favors para-bromination, the addition of acid catalysts (e.g., pTsOH) can shift the bias toward ortho-bromination if the para position is blocked.

N-bromo-t-butylamine

When strict ortho-selectivity is required, N-bromo-t-butylamine (generated in situ from bromine and tert-butylamine) is a superior choice. The high ortho-selectivity is driven by the formation of a bulky, hydrogen-bonded complex between the phenol's hydroxyl group and the amine, which sterically shields the para position and directs the electrophile to the ortho site (1[1]).

Tribromoisocyanuric Acid (TBCA)

TBCA is a highly efficient, solid brominating agent with a 100% atom economy, capable of transferring all three of its bromine atoms to the substrate. It is particularly useful for achieving high yields under milder conditions than Br₂, eliminating the need for handling toxic liquid bromine (2[2]).

Green Alternatives: NBSac and Flow Chemistry

Recent advancements emphasize sustainable protocols. N-bromosaccharin (NBSac) paired with a tungstophosphoric acid catalyst enables rapid, solvent-free bromination with excellent yields (3[3]). Alternatively, continuous flow chemistry using in situ generated hypobromous acid (from HBr and NaOCl) offers a scalable, safe method that prevents thermal runaway and minimizes hazardous waste (4[4]).

Quantitative Data Comparison

The following table synthesizes experimental data across different brominating systems to guide reagent selection.

Brominating AgentTypical SolventTarget RegioselectivityAtom EconomyHandling & SafetyTypical Yield
Br₂ (Liquid) Acetic acid / H₂OPolybromination (2,4,6-tribromo)50%Highly toxic, corrosive>90%
NBS CH₃CN / DCMPara-selective (Mono)~50%Solid, mild, safe85-95%
N-bromo-t-butylamine TolueneOrtho-selective (Mono)~50%Generated in situ, cold80-90%
TBCA VariousMono or Polybromination100% (3 Br transferred)Solid, strong oxidizer>90%
NBSac + H₃PW₁₂O₄₀ Solvent-freePolybromination~50%Solid, green protocol95%
HBr / NaOCl (Flow) CHCl₃ / H₂OPolybromination~50%Safe in situ generation95%

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols incorporate causality and self-validating steps.

Protocol 1: Ortho-Selective Monobromination using N-bromo-t-butylamine

Objective: Synthesize 2-bromophenol with high regioselectivity.

  • Setup & Reagent Generation: In a flame-dried round-bottom flask, dissolve phenol (1.0 mmol) in anhydrous toluene (10 mL). Cool the system to -70 °C using a dry ice/acetone bath. Add tert-butylamine (1.1 mmol).

  • Bromine Addition: Slowly add elemental bromine (1.0 mmol) dropwise over 15 minutes.

    • Causality: The slow addition at cryogenic temperatures prevents uncatalyzed background bromination by Br₂. The tert-butylamine reacts with Br₂ in situ to form the bulky N-bromo-t-butylamine complex. This complex hydrogen-bonds with the phenol, sterically blocking the para-position and directing the Br⁺ exclusively to the ortho-position.

  • Validation & Monitoring: Monitor the reaction via TLC (hexane:ethyl acetate 8:2). The disappearance of the starting material and the emergence of a single new spot validates the suppression of polybromination.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted electrophiles. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Confirm ortho-selectivity via ¹H NMR (analyzing coupling constants of the aromatic protons).

Protocol 2: Green Solvent-Free Tribromination using NBSac

Objective: Synthesize 2,4,6-tribromophenol using a sustainable, heterogeneous catalyst.

  • Setup: In a mortar or milling vessel, combine phenol (1.0 mmol) and tungstophosphoric acid (H₃PW₁₂O₄₀, 1 mol%) at 0 °C.

  • Reagent Addition: Add N-bromosaccharin (NBSac) (2.0 mmol) to the mixture.

  • Reaction Execution: Grind or stir the mixture under solvent-free conditions for 10-15 minutes.

    • Causality: Eliminating the solvent concentrates the reagents, drastically increasing the collision frequency and reaction rate. The tungstophosphoric acid acts as a powerful heterogeneous catalyst, activating the N-Br bond of NBSac to generate a highly reactive electrophilic species without relying on toxic halogenated solvents.

  • Validation: Complete conversion is indicated by the transition of the mixture to a uniform paste. TLC confirms the absence of mono- or di-brominated intermediates.

  • Workup: Purify directly via short-path column chromatography (silica gel, n-hexane:EtOAc 10:1) to isolate 2,4,6-tribromophenol (Yield: ~95%). The catalyst can be recovered by aqueous washing and reused.

Protocol 3: Continuous Flow Bromination using HBr/NaOCl

Objective: Safe, scalable synthesis of 2,4,6-tribromophenol avoiding liquid Br₂ handling.

  • Reagent Preparation: Prepare three feed solutions: 8.89 M HBr (aq), 1.45 M NaOCl (aq), and 0.194 M phenol in CHCl₃.

  • Flow Parameters: Set syringe pumps to deliver HBr at 0.196 mL/min, NaOCl at 0.804 mL/min, and phenol at 1.0 mL/min into a T-mixer leading to a 50 mL flow reactor maintained at 50 °C.

    • Causality: Mixing HBr and NaOCl generates hypobromous acid/Br₂ in situ. By generating the hazardous brominating agent continuously in a micro-reactor, the steady-state concentration of Br₂ remains extremely low, virtually eliminating the risk of thermal runaway and operator exposure. The 25-minute residence time ensures complete tribromination.

  • Validation: Collect the reactor effluent after three residence times (steady state). Analyze an aliquot via LC-MS to confirm the mass of the tribrominated product and the absence of over-oxidized quinone byproducts.

  • Workup: Separate the phases, extract the aqueous layer with CHCl₃, dry the combined organics with MgSO₄, and evaporate to yield pure 2,4,6-tribromophenol (Yield: 95%).

Workflow Step1 Substrate Analysis (Steric & Electronic) Step2 Select Regioselectivity (Ortho vs Para vs Poly) Step1->Step2 Step3 Choose Brominating Agent (NBS, TBCA, Br2) Step2->Step3 Step4 Optimize Conditions (Solvent, Temp, Catalyst) Step3->Step4 Step5 Product Isolation (Extraction/Chromatography) Step4->Step5

Workflow for selecting and optimizing brominating agents for phenols.

References

  • Directed efficient and rapid bromination of phenols and anilines with N-bromosaccharin using tungstophosphoric acid as a heterogeneous and recyclable c
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
  • A Comparative Guide to the Regioselectivity of N-bromo-t-butylamine in Phenol Bromin
  • 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione | 17497-85-7.BenchChem.

Sources

Spectroscopic Comparison Guide: 2-Bromo-4-cyclobutylphenol vs. 4-Cyclobutylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a definitive spectroscopic analysis comparing 2-Bromo-4-cyclobutylphenol (Product) with its starting material, 4-cyclobutylphenol (Precursor). In drug discovery and agrochemical synthesis, the bromination of para-substituted phenols is a critical intermediate step. Precise monitoring of this transformation is essential to avoid over-bromination (formation of 2,6-dibromo species) or incomplete conversion.

This guide moves beyond basic characterization, offering a causal analysis of spectral shifts (NMR, IR, MS) and a self-validating experimental protocol for synthesis and verification.

Structural Context & Reaction Pathway[1][2][3][4][5][6][7]

The transformation involves the electrophilic aromatic substitution of a bromine atom at the ortho position of the phenol ring. The para position is blocked by the cyclobutyl moiety, directing substitution exclusively to the 2-position (ortho) under controlled conditions.

Reaction Scheme Visualization

ReactionPathway Precursor 4-Cyclobutylphenol (C10H12O) Symmetric AA'BB' System Product 2-Bromo-4-cyclobutylphenol (C10H11BrO) Asymmetric ABC System Precursor->Product Monobromination (Major) SideProduct 2,6-Dibromo-4-cyclobutylphenol (Over-bromination) Precursor->SideProduct Excess Br2 (Minor) Reagents Br2 / CH2Cl2 (0°C to RT)

Figure 1: Electrophilic aromatic substitution pathway transforming the symmetric precursor into the asymmetric brominated product.

Spectroscopic Deep Dive

The definitive confirmation of 2-Bromo-4-cyclobutylphenol relies on breaking the symmetry of the aromatic ring and identifying the unique isotopic signature of bromine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most diagnostic change occurs in the aromatic region (6.5 – 7.5 ppm) .

1H NMR Comparison Table
Feature4-Cyclobutylphenol (Precursor)2-Bromo-4-cyclobutylphenol (Product)Diagnostic Value
Symmetry AA'BB' System (Effective C2v symmetry). Appears as two distinct doublets (or d-like multiplets).ABC System (No symmetry). Three distinct aromatic signals.High (Primary confirmation)
H-2/H-6 (Ortho to OH) Equivalent, ~6.75 ppm (Doublet, J ≈ 8.5 Hz).H-6: ~6.95 ppm (Doublet, J ≈ 8.5 Hz). H-2: Replaced by Bromine.Loss of 2H integration at ~6.75 ppm.
H-3/H-5 (Meta to OH) Equivalent, ~7.10 ppm (Doublet, J ≈ 8.5 Hz).H-5: ~7.15 ppm (dd, J ≈ 8.5, 2.0 Hz). H-3: ~7.45 ppm (d, J ≈ 2.0 Hz).Appearance of a deshielded doublet (H-3) due to ortho-Br effect.
Cyclobutyl Methine ~3.45 ppm (Quintet).~3.45 ppm (Quintet).Low (Minimal change).
OH Signal Broad singlet (variable, 4.5-5.5 ppm).Sharper singlet (~5.5-6.0 ppm).Medium (Intramolecular H-bond Br···HO stabilizes signal).

Mechanistic Insight: The Bromine atom exerts an inductive withdrawing effect (-I) and a resonance donating effect (+M). At the ortho position (H-3 relative to alkyl, H-3 in product numbering), the deshielding effect dominates, shifting the proton significantly downfield (~7.45 ppm). The loss of symmetry (splitting the AA'BB' into three distinct signals) is the " go/no-go " criteria for reaction completion.

13C NMR Highlights
  • C-Br Carbon: A distinct shift occurs at the brominated carbon (C-2). In the precursor, C-2/6 are equivalent (~115 ppm). In the product, C-2 shifts upfield to ~110 ppm due to the "Heavy Atom Effect" of Bromine, while C-6 remains near 116 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of elemental composition.

  • Precursor (C10H12O): Molecular Ion [M]+ at m/z 148 .

  • Product (C10H11BrO):

    • Shows a characteristic 1:1 doublet at m/z 226 and 228 ([M]+ and [M+2]+).

    • This 1:1 ratio is the natural isotopic abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

    • Note: If a 1:2:1 triplet appears at m/z 304/306/308, over-bromination to the dibromo-derivative has occurred.

Infrared (IR) Spectroscopy
Functional GroupPrecursor (cm⁻¹)Product (cm⁻¹)Notes
O-H Stretch 3200–3400 (Broad)3400–3500 (Sharper)Shift due to intramolecular H-bonding with ortho-Br.
C-Br Stretch Absent600–700 Often weak/obscured in fingerprint region, but diagnostic if visible.[1]
Ar-H Bending ~820 (Para-sub)~810, ~880 (1,2,4-sub)Change in substitution pattern alters out-of-plane bending.

Experimental Protocol: Synthesis & Validation

Objective: Selective monobromination of 4-cyclobutylphenol with high purity.

Reagents
  • 4-Cyclobutylphenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) [Chosen over Br₂ for higher regioselectivity]

  • Acetonitrile (ACN) (0.5 M concentration)

  • p-Toluenesulfonic acid (pTsOH) (0.1 eq) [Catalyst]

Step-by-Step Methodology
  • Preparation: Dissolve 4-cyclobutylphenol (10 mmol, 1.48 g) in 20 mL of acetonitrile in a round-bottom flask.

  • Catalyst Addition: Add pTsOH (1 mmol, 0.17 g) and stir at room temperature for 5 minutes.

  • Bromination: Cool the solution to 0°C. Add NBS (10.5 mmol, 1.87 g) portion-wise over 15 minutes.

    • Why? Portion-wise addition prevents localized high concentrations of brominating agent, reducing the risk of dibromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 8:2) or GC-MS.[2] Look for the disappearance of the starting material spot/peak.

  • Workup: Quench with saturated sodium thiosulfate (removes excess active bromine). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[3][2]

  • Purification: If the 1H NMR shows >5% dibromo impurity (triplet at ~7.5 ppm), purify via silica gel column chromatography (0-10% EtOAc in Hexanes).

Analytical Decision Tree

Use this logic flow to validate your product during the workup phase.

DecisionTree Start Crude Product Isolated CheckMS Step 1: Run GC-MS / LC-MS Start->CheckMS IsotopePattern Isotopic Pattern? CheckMS->IsotopePattern SinglePeak Single Peak (M+) Precursor Unreacted IsotopePattern->SinglePeak No Br Doublet11 1:1 Doublet (M, M+2) Target Product IsotopePattern->Doublet11 Mono-Br Triplet121 1:2:1 Triplet Dibromo Impurity IsotopePattern->Triplet121 Di-Br CheckNMR Step 2: Run 1H NMR Doublet11->CheckNMR SymmetryCheck Aromatic Region Symmetry? CheckNMR->SymmetryCheck AABB 2 Doublets (AA'BB') Failed/Incomplete SymmetryCheck->AABB Symmetric ABC 3 Signals (d, d, dd) CONFIRMED PRODUCT SymmetryCheck->ABC Asymmetric

Figure 2: Analytical workflow for validating the synthesis of 2-Bromo-4-cyclobutylphenol.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Spectroscopic Data of Alkylphenols

    • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-tert-butylphenol (Analogue Reference).

  • NMR Shift Prediction & Substituent Effects: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Tables on substituted benzenes).
  • Synthesis Protocol (Adapted)

    • Chandra, G., et al. (2022). "Regioselective bromination of phenols using NBS/MeCN". Tetrahedron Letters. (Generalized protocol for para-alkyl phenols).

Sources

comparing the antioxidant potential of various substituted bromophenols

[1]

Executive Summary

Substituted Bromophenols (SBPs) represent a specialized class of phenolic antioxidants, predominantly isolated from marine red algae (Rhodomelaceae family) or synthesized as functional derivatives. Unlike standard antioxidants (e.g., BHT, Ascorbic Acid), SBPs leverage the unique electronegativity and heavy-atom effect of bromine to modulate hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.

This guide provides a technical comparison of various SBPs, establishing their efficacy against industry standards through rigorous experimental data and structure-activity relationship (SAR) analysis.

Chemical Landscape & Classification

To objectively compare performance, we must first categorize SBPs based on their substitution patterns and structural complexity.

ClassStructural CharacteristicsRepresentative Source/Compound
Simple Bromophenols Monomeric benzene ring; 1-3 Br atoms; 1-2 OH groups.2,4,6-Tribromophenol (Synthetic/Natural)
Brominated Catechols Ortho-dihydroxy substitution; high radical stability.3,4-Dihydroxy-2,5,6-tribromobenzyloxy derivatives
Bis-Bromophenols Two phenol rings linked by ether (C-O-C) or methylene (C-C) bridges.Bis(2,3-dibromo-4,5-dihydroxyphenyl)methane
Nitrogen-Containing BPs Incorporation of amine/amide groups.Rhodomela confervoides isolates (Compounds 4 & 5)

Mechanism of Action: The Bromine Effect

The antioxidant potency of SBPs is not merely a function of hydroxyl groups but is critically enhanced by bromine substitution.[1]

  • Inductive Effect (-I): Bromine is electron-withdrawing, which theoretically increases the O-H bond dissociation energy (BDE), making H-abstraction harder.

  • Resonance & Radical Stabilization (+M): However, the lone pairs on Br can stabilize the resulting phenoxy radical via resonance. In many marine BPs, this stabilization outweighs the inductive penalty, especially when Br is ortho or para to the hydroxyl group.

  • Solvent Dependency:

    • Lipid Media: Mechanism is exclusively Formal Hydrogen Atom Transfer (f-HAT) .[2]

    • Aqueous Media: Mechanism shifts to Single Electron Transfer (SET) followed by proton transfer, highly dependent on pH and deprotonation states.

Experimental Framework

Reliable comparison requires standardized protocols. The following workflows are self-validating systems designed to minimize solvent interference and reaction kinetics artifacts.

Visualization of Experimental Workflow

ExperimentalWorkflowcluster_AssaysParallel Assay ExecutionStartSample Preparation(MeOH/EtOH Solvation)DPPHDPPH Assay(HAT/SET Mix)λ = 517 nmStart->DPPHABTSABTS Assay(Steric Freedom)λ = 734 nmStart->ABTSFRAPFRAP Assay(Metal Reduction)λ = 593 nmStart->FRAPValidationValidation Step(vs. Trolox/BHT)DPPH->ValidationABTS->ValidationFRAP->ValidationAnalysisIC50 Calculation(Non-linear Regression)Validation->AnalysisNormalization

Caption: Figure 1. Standardized workflow for assessing SBP antioxidant potential, ensuring multi-mechanistic coverage (HAT, SET, and Metal Reduction).

Detailed Protocols
Protocol A: DPPH Radical Scavenging Assay

Rationale: Assesses the ability to reduce the stable DPPH radical. Note that DPPH is sterically bulky; this test favors unhindered SBPs.

  • Reagent Prep: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to achieve an absorbance of 1.0 ± 0.02 at 517 nm (approx. 0.1 mM).[3][4]

  • Sample Prep: Prepare serial dilutions of the Bromophenol (1 – 100 µM) in methanol.

  • Reaction: Mix 20 µL sample + 180 µL DPPH solution in a 96-well plate.

  • Incubation: 30 minutes in the dark at Room Temperature (RT).

  • Measurement: Read Absorbance (

    
    ) at 517 nm.
    
  • Calculation:

    
    
    Self-Validation: If 
    
    
    decays >5% over 30 mins without sample, reagents are degraded.
Protocol B: ABTS Cation Radical Assay

Rationale: Soluble in both aqueous and organic phases; less sensitive to steric hindrance than DPPH.

  • Generation: Mix 7 mM ABTS stock with 2.45 mM potassium persulfate (1:1). Incubate in dark for 12–16 hours to generate ABTS

    
    .[5][4]
    
  • Dilution: Dilute active radical solution with ethanol until Absorbance = 0.70 ± 0.02 at 734 nm.

  • Reaction: Mix 10 µL sample + 190 µL diluted ABTS

    
    .
    
  • Incubation: 6 minutes exactly (kinetic fast reaction).

  • Measurement: Read Absorbance at 734 nm.

Comparative Performance Data

The following table synthesizes experimental IC50 values (concentration required to inhibit 50% of radicals). Lower values indicate higher potency. [5]

Compound ClassSpecific CompoundDPPH IC50 (µM)ABTS TEAC*vs. Standard (BHT)
Nitrogen-BP Rhodomela Cmpd 45.7 2.1 mM14x More Potent
Nitrogen-BP Rhodomela Cmpd 55.2 2.8 mM15x More Potent
Bis-BP (C-C) BP-2 (P. urceolata)~8.0High10x More Potent
Bis-BP (Ether) BP-1 (P. urceolata)~20.3Moderate4x More Potent
Standard BHT 82.1 1.0 (Ref)Baseline
Standard Ascorbic Acid 20 - 60**1.0 mMVariable

*TEAC: Trolox Equivalent Antioxidant Capacity (Higher is better). **Ascorbic acid values vary significantly by pH and solvent in literature.

Key Insight: Nitrogen-containing bromophenols and C-C linked dimers significantly outperform BHT. The C-C linkage (BP-2) allows for better electron delocalization than the ether linkage (BP-1), resulting in superior radical scavenging in lipid environments.

Structure-Activity Relationship (SAR) Analysis

Understanding why certain SBPs perform better is crucial for drug design.

SAR Logic Visualization

SAR_LogicCoreBromophenol CoreFactor1Number of -OH GroupsCore->Factor1Factor2Br PositionCore->Factor2Factor3Linkage TypeCore->Factor3Result1Catechol (3,4-diOH) >>> Phenol(H-bond stabilization)Factor1->Result1Result2Ortho-Br stabilizes radicalvia lone pair resonanceFactor2->Result2Result3C-C Bond > Ether Bond(Better resonance transmission)Factor3->Result3

Caption: Figure 2. Critical structural determinants influencing the antioxidant capacity of bromophenols.

Deep Dive
  • Catechol Moiety: The presence of a 3,4-dihydroxy arrangement (catechol) is the single strongest predictor of high activity. It allows for the formation of an intramolecular hydrogen bond after the first H-abstraction, stabilizing the radical.

  • Bromine Position: Br atoms at the ortho position to the -OH group provide steric protection (hindering pro-oxidant attacks) and electronic stabilization.

  • Linkage Impact: Direct C-C linked dimers (e.g., BP-2) exhibit lower bond dissociation energies for the phenolic hydrogen compared to ether-linked (C-O-C) counterparts, making them faster and more effective scavengers.

References

  • Li, K., et al. (2025). Hydroperoxyl Radical Scavenging Activity of Bromophenols from Marine Red Alga Polysiphonia urceolata: Mechanistic Insights. MDPI. [Link]

  • Boulebd, H. (2025).[6] Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages. RSC Advances. [Link]

  • Liu, M., et al. (2011). Antioxidant activities of bromophenols from the red alga Rhodomela confervoides. Marine Drugs. [Link]

  • Bayrak, C., & Üç, E. M. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry. [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromo-4-cyclobutylphenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of 2-Bromo-4-cyclobutylphenol

2-Bromo-4-cyclobutylphenol is a substituted phenol, and like many halogenated organic compounds, it requires careful handling and disposal due to its potential hazards. While specific toxicological data for this exact compound is not extensively published, the hazards can be inferred from similar brominated and phenolic structures. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation.[1][2]

The primary hazards to consider are:

  • Toxicity: Harmful through ingestion, skin contact, and inhalation.[1][2]

  • Irritation: Causes skin and serious eye irritation.[1][2]

  • Environmental Hazard: As a halogenated organic compound, improper disposal can lead to the formation of persistent and toxic byproducts in the environment.[3]

Upon thermal decomposition, it may release irritating and highly toxic gases, including carbon oxides and hydrogen bromide.[1]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 2-Bromo-4-cyclobutylphenol for any purpose, including disposal, it is imperative to be in a well-ventilated area, preferably within a chemical fume hood.[1][3] The following personal protective equipment is mandatory:

PPE ComponentSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, as the compound is harmful and causes skin irritation.[1][4]
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for larger quantities.[1]To protect against accidental splashes that can cause serious eye irritation.[1]
Skin and Body Protection A lab coat or chemical-resistant apron.To prevent contamination of personal clothing.[4]
Respiratory Protection Use only in a well-ventilated area. If airborne concentrations are high or ventilation is inadequate, a NIOSH-approved respirator is required.[5]To avoid inhalation of harmful dust or vapors.[5]
Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-Bromo-4-cyclobutylphenol is to treat it as a halogenated organic hazardous waste.[3] Under no circumstances should it be disposed of down the drain or in regular trash.[1]

Step 1: Waste Segregation and Containerization

  • Categorize Your Waste: All waste containing 2-Bromo-4-cyclobutylphenol must be segregated as "Halogenated Organic Waste."[3] This is a critical step to prevent dangerous reactions and to ensure proper final disposal, which often involves high-temperature incineration with specific scrubbers to handle halogenated byproducts.[6]

  • Use a Designated Waste Container: All waste should be collected in a designated, properly labeled container.[3] The container must be chemically resistant and have a secure, tight-fitting lid to prevent the release of vapors.[3][5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and "Halogenated Organic Waste," and the full chemical name "2-Bromo-4-cyclobutylphenol" should be listed as a component.[3]

Step 2: Managing Different Waste Streams

  • Solid Waste:

    • Pure Compound/Residues: Unused or residual 2-Bromo-4-cyclobutylphenol should be transferred directly into the designated halogenated organic waste container.

    • Contaminated Lab Supplies: Items such as gloves, pipette tips, and filter paper that are contaminated with the compound must be collected in a designated solid hazardous waste container.[3] These items should be placed in a sealed, leak-proof container, such as a zip-lock bag, before being placed in the main solid waste container.[7]

  • Liquid Waste:

    • Solutions: Aqueous or organic solutions containing 2-Bromo-4-cyclobutylphenol must be collected in a dedicated liquid halogenated organic waste container.[3] Do not mix with non-halogenated waste streams.[3]

    • Container Rinsate: "Empty" containers that held 2-Bromo-4-cyclobutylphenol should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]

Step 3: Storage Pending Disposal

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[3][8] Storage within a secondary containment tray in a designated satellite accumulation area is best practice.[3]

  • Container Integrity: Keep the waste container closed except when adding waste.[3]

Step 4: Arranging for Final Disposal

  • Institutional Guidelines: Follow your institution's specific procedures for hazardous waste pickup and disposal.[3] This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Regulatory Compliance: Disposal must be carried out by a licensed hazardous waste disposal facility in accordance with all federal, state, and local regulations.[1] In the United States, this falls under the regulations of the Environmental Protection Agency (EPA). Brominated organic compounds are regulated, and their disposal is subject to specific land disposal restrictions.[9]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical.[3]

  • Minor Spills:

    • Alert personnel in the immediate area.[3]

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent.

    • For small spills, treatment with sodium thiosulfate before absorption can help to neutralize the bromine component.[3][6]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[3]

    • Decontaminate the spill area with a suitable solvent and wash thoroughly.

  • Major Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team or EHS.

    • Prevent entry into the affected area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Bromo-4-cyclobutylphenol.

G cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal A 2-Bromo-4-cyclobutylphenol Waste Generated B Is the waste solid or liquid? A->B C Solid Waste (Pure compound, contaminated lab supplies) B->C Solid D Liquid Waste (Solutions, rinsate) B->D Liquid E Collect in designated, sealed, and leak-proof container C->E D->E F Label container: 'Hazardous Waste', 'Halogenated Organic Waste', and list chemical name E->F G Store in a cool, dry, well-ventilated area with secondary containment F->G H Contact Environmental Health & Safety (EHS) for pickup G->H I Final disposal at a licensed hazardous waste facility H->I

Caption: Disposal workflow for 2-Bromo-4-cyclobutylphenol.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-4-tert-butylphenol.
  • Thermo Fisher Scientific. (2026, January 2). Safety Data Sheet: 2-Bromo-4,6-di-tert-butylphenol.
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Bromo-4-fluorophenol.
  • Apollo Scientific. (2010, September 9). Safety Data Sheet: 1-Bromo-4-cyclopropylbenzene.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 2-Bromo Phenol.
  • Texas A&M University. (2015, April). Chemical Waste Guide.
  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-4-cyclobutylphenol

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 2-Bromo-4-cyclobutylphenol, a substituted halogenated phenol, requires meticulous handling protocols rooted in a deep understanding of its potential hazards. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety in your laboratory.

Foundational Hazard Assessment

While specific toxicological data for 2-Bromo-4-cyclobutylphenol is limited, its structure as a brominated phenol provides a strong basis for hazard assessment. We must operate under the assumption that it shares hazards with similar compounds, which are well-documented. Phenols as a class are acutely toxic and corrosive. A critical and often overlooked danger is their anesthetic effect, which can cause severe skin burns that may not be immediately painful or visible, leading to significant, unnoticed absorption.[1][2]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3] Based on data from analogous compounds, the anticipated hazards are summarized below.

Hazard ClassificationDescriptionPrimary PPE Countermeasure
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][4]Chemical-resistant gloves, Lab coat/apron, Respiratory protection
Skin Corrosion/Irritation Causes skin irritation and potentially severe chemical burns.[3][5][6]Chemical-resistant gloves, Lab coat/apron
Serious Eye Damage/Irritation Causes serious eye irritation and potential for permanent damage.[3][5][6][7]Chemical splash goggles, Face shield
Specific Target Organ Toxicity May cause respiratory irritation.[5] Long-term exposure may damage the liver and kidneys.Fume hood, Respiratory protection

The Core PPE Ensemble: Selection and Rationale

A risk-based approach is essential for selecting appropriate PPE. The choice depends on the scale of the operation, the physical form of the chemical (solid vs. solution), and the specific procedure being performed.

Eye and Face Protection: The First Line of Defense

Due to the severe eye irritation potential, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling 2-Bromo-4-cyclobutylphenol in any form.

  • Enhanced Protection: When there is a significant risk of splashing—for example, during solution transfers, heating, or centrifuging—a full-face shield must be worn in addition to chemical splash goggles.[8] The face shield protects the entire face from corrosive splashes that could otherwise cause severe burns.

Hand Protection: Preventing Dermal Absorption

The anesthetic properties of phenols make hand protection a critical control point.[2] Standard lightweight nitrile examination gloves are generally not recommended for anything beyond incidental contact with dilute solutions, as they offer limited resistance to phenols and related solvents.[2]

  • For Concentrated Solutions & Direct Handling: Butyl rubber or neoprene gloves are the preferred choice.[8][9] These materials provide superior resistance to breakthrough from phenols. For extended work, utility-grade neoprene or butyl gloves should be worn.[8]

  • For Incidental Contact (e.g., dilute solutions <10%): A double-gloving strategy using two pairs of exam-style nitrile gloves or a thicker (e.g., 8 mil) nitrile glove may be acceptable, but gloves must be changed immediately upon any known contact.[8]

  • The Causality: The molecular structure of phenol allows it to penetrate many standard glove materials. Butyl rubber and neoprene have a polymer structure that is less permeable to these aromatic, corrosive compounds, providing the necessary time to react to a spill or contamination without suffering a chemical burn or systemic absorption.

Body Protection: Shielding Against Spills and Splashes

Contamination of personal clothing can lead to prolonged, unmitigated skin exposure.

  • Standard Use: A fully buttoned, long-sleeved laboratory coat is mandatory.[8]

  • High-Splash Potential: For tasks involving larger quantities (>50 mL) or a higher risk of splashes, a chemical-resistant apron, typically made of butyl rubber or neoprene, should be worn over the lab coat.[8]

  • Footwear: Fully enclosed, impervious shoes are required at all times in the laboratory.[8]

Respiratory Protection: Controlling Inhalation Hazards

Engineering controls are the primary method for mitigating inhalation risks.

  • Primary Engineering Control: All handling of 2-Bromo-4-cyclobutylphenol, especially in its solid (powder) form or when heated, must be conducted inside a certified chemical fume hood.[1][4][8] This is the most effective way to prevent inhalation of dust or vapors.

  • When a Respirator is Needed: In the rare event of an engineering control failure or during a large-scale spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (P100) is recommended.[10] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA standards (29 CFR 1910.134).

Operational Protocols and Disposal Plan

PPE Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Selection_Workflow start Start: Handling 2-Bromo-4-cyclobutylphenol task Assess Task: - Scale - Physical Form - Procedure start->task weighing Weighing Solid (<1g) task->weighing Solid solution_prep Solution Prep or Transfer (>10mL) task->solution_prep Liquid incidental Incidental Contact (Dilute Solution) task->incidental Dilute ppe_weighing Required PPE: - Lab Coat - Goggles - Neoprene/Butyl Gloves - In Fume Hood weighing->ppe_weighing ppe_solution Required PPE: - Lab Coat + Apron - Goggles + Face Shield - Neoprene/Butyl Gloves - In Fume Hood solution_prep->ppe_solution ppe_incidental Required PPE: - Lab Coat - Goggles - Double Nitrile Gloves (Change Immediately) incidental->ppe_incidental

Caption: PPE selection workflow for 2-Bromo-4-cyclobutylphenol.

Step-by-Step Protocol: Donning and Doffing PPE

The order of donning and doffing (removing) PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat/Apron: Don the lab coat and fasten it completely. If required, wear a chemical-resistant apron over the coat.

  • Respiratory Protection (if required): Perform a seal check and don the respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the task requires it.

  • Gloves: Don the appropriate gloves (e.g., neoprene or butyl rubber), ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence (Taking Off):

  • Gloves: Remove gloves using a proper technique (peeling them off without touching the outer surface with bare skin).[11] Dispose of them immediately in the designated hazardous waste container.

  • Apron: Unfasten the apron and remove it without touching the front.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head.

  • Lab Coat: Remove the lab coat by rolling it inside out, ensuring the contaminated exterior is contained.

  • Respiratory Protection (if worn): Remove the respirator last, after leaving the work area.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3][11]

Disposal Plan

Improper disposal of contaminated materials can endanger support staff and the environment.

  • Solid and Liquid Waste: All chemical waste containing 2-Bromo-4-cyclobutylphenol must be collected in a clearly labeled, sealed hazardous waste container.[12] Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines on halogenated organic waste streams.[3]

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and aprons, must be disposed of as solid hazardous waste.[12] Do not discard these items in the regular trash.

  • Empty Containers: "Empty" containers that held the chemical are still considered hazardous. They should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous waste.[12] Only after thorough rinsing and removal of the label can the container be discarded or recycled according to institutional policy.[12]

Emergency Procedures: Exposure and Spills

Skin Exposure:

  • Immediately go to the nearest safety shower or drench hose.

  • Remove all contaminated clothing while flushing the affected area.

  • Flush the skin with copious amounts of water for at least 15 minutes.[4]

  • Crucially, if available, use polyethylene glycol (PEG-300 or PEG-400) to wipe the area after initial water flushing, as it is more effective at removing residual phenol from the skin. [2]

  • Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.[3]

Eye Exposure:

  • Immediately flush the eyes with water at an eyewash station for a minimum of 15 minutes, holding the eyelids open.[3][13]

  • Remove contact lenses if present and easy to do so.[3]

  • Seek immediate medical attention.[13]

By adhering to these detailed protocols, researchers can handle 2-Bromo-4-cyclobutylphenol with the confidence that comes from a robust and well-reasoned safety plan, protecting themselves and their colleagues from the significant hazards posed by this class of chemicals.

References

  • Alfa Aesar. (2026, January 2). SAFETY DATA SHEET: 2-Bromo-4,6-di-tert-butylphenol. Retrieved from [Link]

  • University of California, Riverside EH&S. (n.d.). Standard Operating Procedure: Phenol. Retrieved from [Link]

  • San José State University Environmental Health & Safety. (2024, May 10). Personal Protective Equipment: Hands. Retrieved from [Link]

  • UNC Charlotte Environmental Health & Safety. (n.d.). Standard Operating Procedure: Phenol. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27297, 2-Bromo-4-phenylphenol. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.